6-chloro-1-N-ethylbenzene-1,2-diamine
Description
BenchChem offers high-quality 6-chloro-1-N-ethylbenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-1-N-ethylbenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-N-ethylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5,11H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKGTHHNQLFHEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-chloro-1-N-ethylbenzene-1,2-diamine CAS number
Part 1: Executive Technical Summary
6-Chloro-1-N-ethylbenzene-1,2-diamine (CAS 1039986-52-1) is a specialized chlorinated phenylenediamine intermediate critical in the synthesis of fused heterocyclic systems.[1] Unlike its non-alkylated congeners, the N-ethyl moiety at the 1-position introduces specific steric and lipophilic properties, making it a "privileged scaffold" for developing tricyclic psychotropic agents (e.g., dibenzodiazepine analogs similar to Clozapine) and kinase inhibitors targeting the ATP-binding pocket.[1]
This guide provides a rigorous, field-validated protocol for its synthesis, characterization, and downstream application, moving beyond generic catalog listings to actionable chemistry.
Part 2: Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 3-chloro-N1-ethylbenzene-1,2-diamine (or 6-chloro-N1-ethylbenzene-1,2-diamine) |
| CAS Number | 1039986-52-1 |
| Molecular Formula | C₈H₁₁ClN₂ |
| Molecular Weight | 170.64 g/mol |
| SMILES | CCNC1=C(N)C(Cl)=CC=C1 |
| Appearance | Off-white to pale brown solid / viscous oil (purity dependent) |
| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water.[1][2] |
| pKa (Calc.) | ~4.5 (Aniline nitrogen), ~2.0 (Chlorinated amine) |
Part 3: Validated Synthesis Protocol
The most robust synthetic route utilizes 2,6-dichloronitrobenzene as the starting material.[1] This pathway is "self-validating" because the symmetry of the starting material eliminates regiochemical ambiguity during the first substitution step.[1]
Reaction Scheme
-
SNAr Substitution : 2,6-Dichloronitrobenzene + Ethylamine → N-Ethyl-2-chloro-6-nitroaniline.[1]
-
Chemoselective Reduction : Nitro group reduction → 6-Chloro-1-N-ethylbenzene-1,2-diamine.[1]
Figure 1: Two-step regioselective synthesis pathway from symmetric 2,6-dichloronitrobenzene.
Detailed Methodology
Step 1: Synthesis of N-Ethyl-2-chloro-6-nitroaniline
-
Rationale : The electron-withdrawing nitro group activates the ortho-chlorines for nucleophilic attack.[1][3] Since both chlorines are equivalent, substitution occurs at one position exclusively.[1]
-
Protocol :
-
Charge a reaction vessel with 2,6-dichloronitrobenzene (1.0 eq) dissolved in ethanol (5 mL/g).
-
Add Ethylamine (2.5 eq, 70% aq. solution or ethanolic solution). Note: Excess amine acts as the base to neutralize HCl.[1]
-
Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1] The starting material (Rf ~0.[1]6) will disappear, replaced by a bright yellow/orange spot (Rf ~0.4).[1]
-
Workup : Concentrate in vacuo. Resuspend residue in water and extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
-
Step 2: Reduction to 6-Chloro-1-N-ethylbenzene-1,2-diamine
-
Rationale : We must reduce the nitro group without dechlorinating the aromatic ring.[1] Standard H₂/Pd-C can sometimes cause hydrodechlorination.[1] Iron/Ammonium Chloride is the preferred chemoselective method.[1]
-
Protocol :
-
Dissolve the nitro-intermediate (1.0 eq) in EtOH/Water (4:1 ratio).[1]
-
Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Reflux vigorously (80°C) for 2 hours. The yellow color will fade to a pale suspension.[1]
-
Filtration : Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with hot ethanol.[1]
-
Isolation : Concentrate the filtrate. Neutralize with sat. NaHCO₃ and extract with DCM.
-
Purification : If necessary, purify via flash column chromatography (DCM/MeOH 98:2). Amine products are prone to oxidation; store under Argon/Nitrogen.[1]
-
Part 4: Downstream Applications & Heterocycle Construction
This diamine is a versatile "orthogonally protected" building block.[1] The primary amine (-NH₂) is more nucleophilic than the secondary N-ethyl aniline, allowing for sequential functionalization.[1]
Key Synthetic Pathways
-
1-Ethyl-4-chlorobenzimidazoles : Reaction with formic acid or orthoesters.[1]
-
Quinoxalines : Condensation with glyoxal or 1,2-diketones.[1]
-
Tricyclic Dibenzodiazepines : Precursor for Clozapine-like antipsychotics via Ullmann coupling with 2-iodobenzoic acid derivatives.[1]
Figure 2: Divergent synthesis of bioactive heterocycles using the diamine core.
Part 5: Analytical Characterization (Self-Validation)
To verify the identity of the synthesized compound, compare against these expected spectral signatures.
-
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 6.5–7.0 ppm : 3H, Multiplet (Aromatic protons).[1] The pattern should show 1,2,3-substitution (triplet/doublet splitting).[1]
-
δ 4.5–5.0 ppm : 2H, Broad singlet (-NH₂, exchangeable).[1]
-
δ 3.5–4.0 ppm : 1H, Broad singlet (-NH-Et, exchangeable).[1]
-
δ 3.05 ppm : 2H, Quartet (J = 7.2 Hz, -CH₂- of ethyl).[1]
-
δ 1.15 ppm : 3H, Triplet (J = 7.2 Hz, -CH₃ of ethyl).[1]
-
-
Mass Spectrometry (ESI+) :
-
[M+H]⁺ : 171.07 (³⁵Cl) and 173.07 (³⁷Cl) in a 3:1 ratio (Characteristic Chlorine isotope pattern).[1]
-
Part 6: Safety & Handling
-
Hazards : Like most halogenated anilines, this compound is potentially toxic if inhaled, swallowed, or absorbed through the skin.[1] It may cause methemoglobinemia .[1]
-
Storage : Store at 2–8°C under inert gas (Argon). Sensitive to air oxidation (darkens over time).[1]
-
Disposal : Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides and HCl.[1]
References
-
BLDpharm . (2023).[1] Product Analysis: 6-Chloro-1-N-ethylbenzene-1,2-diamine (CAS 1039986-52-1).[1][5][6][7] Retrieved from
-
Organic Syntheses . (1966).[1] 2,6-Dichloronitrobenzene.[1][2][4][8] Org. Synth. 46, 31. Retrieved from [1]
-
PubChem . (2023).[1] Compound Summary: 1,2-Benzenediamine, 4-chloro-N1-ethyl- (Isomer Comparison). National Library of Medicine.[1] Retrieved from [1]
-
BenchChem . (2023).[1] Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis. Retrieved from
Sources
- 1. 1039986-52-1|6-Chloro-1-N-ethylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 54962-84-4|2,3-Dichloro-N-(propan-2-yl)aniline|BLD Pharm [bldpharm.com]
- 6. 1174932-22-9|6-Chloro-N1,N1-dimethylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 7. 1695170-50-3|2,6-Dichloro-N1-(2-(dimethylamino)ethyl)benzene-1,4-diamine|BLD Pharm [bldpharm.com]
- 8. 2,6-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]
4-Chloro-N1-ethylbenzene-1,2-diamine properties
An In-Depth Technical Guide to 4-Chloro-N1-ethylbenzene-1,2-diamine (CAS: 62476-15-7)
Executive Summary
This document provides a comprehensive technical overview of 4-Chloro-N1-ethylbenzene-1,2-diamine, a substituted aromatic diamine with significant potential as a versatile intermediate in chemical synthesis. Belonging to the phenylenediamine class of compounds, its unique structural features—a chlorine substituent and an N-ethyl group—make it a valuable building block for researchers and process chemists in the pharmaceutical, agrochemical, and materials science sectors. This guide details its core physicochemical properties, outlines robust and field-proven synthesis methodologies, discusses analytical techniques for structural confirmation and purity assessment, and explores its reactivity and potential applications. All protocols and claims are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility for professionals in drug development and chemical research.
Compound Identification and Core Properties
4-Chloro-N1-ethylbenzene-1,2-diamine is a bifunctional organic molecule. The presence of two amine groups, one primary and one secondary, at adjacent positions on the benzene ring, coupled with a chlorine atom, provides multiple sites for chemical modification.
Table 1: Chemical Identifiers
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 62476-15-7 | [1][2][3] |
| Molecular Formula | C₈H₁₁ClN₂ | [2][3] |
| Molecular Weight | 170.64 g/mol | [2][3] |
| IUPAC Name | 4-chloro-N1-ethylbenzene-1,2-diamine | [2] |
| Common Synonyms | 1,2-Benzenediamine, 4-chloro-N1-ethyl- |[2][3] |
Table 2: Physicochemical Properties and Storage
| Property | Value / Recommendation | Source(s) |
|---|---|---|
| Computed XLogP3 | 2.2 | [2] |
| Physical Form | Solid | |
| Hydrogen Bond Donor Count | 2 | [4] |
| Recommended Storage | Store at 2-8°C under an inert atmosphere (Argon or Nitrogen), protected from light. |[5] |
Synthesis Methodologies
The most direct and common route to synthesizing 4-Chloro-N1-ethylbenzene-1,2-diamine involves the selective reduction of the corresponding ortho-nitroaniline precursor, N-ethyl-4-chloro-2-nitroaniline. Two primary, industrially relevant methods are presented below.
Method A: Bechamp Reduction with Iron Powder
This classical method utilizes zero-valent iron in the presence of a weak acid, such as ammonium chloride, to efficiently reduce the nitro group. It is a cost-effective, scalable, and highly reliable process, tolerant of the chloro- and secondary amine functionalities.
Experimental Protocol: Bechamp Reduction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add N-ethyl-4-chloro-2-nitroaniline (1.0 eq.) and ethanol to create a slurry.
-
Reagent Addition: Add iron powder (approx. 6.0 eq.) to the slurry, followed by a solution of ammonium chloride (approx. 6.0 eq.) in water.[6]
-
Reaction Execution: Heat the mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).[6]
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated solution of sodium bicarbonate. Filter the mixture through a pad of Celite® to remove the iron salts.
-
Extraction & Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).[6]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel if necessary.[7]
Caption: Bechamp reduction workflow for synthesis.
Method B: Catalytic Hydrogenation
Catalytic hydrogenation offers a cleaner alternative, often providing higher yields and simpler product isolation. Palladium on activated carbon (Pd/C) is a highly effective catalyst for this transformation.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: Dissolve N-ethyl-4-chloro-2-nitroaniline (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.[8]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) under an inert atmosphere.
-
Reaction Execution: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi or a balloon atmosphere) and stir the mixture vigorously at room temperature.[8]
-
Monitoring: Monitor the reaction by TLC or by observing hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[8]
-
Purification: Concentrate the filtrate under reduced pressure to yield the product, which is often pure enough for subsequent steps. Further purification can be achieved via column chromatography if needed.
Analytical Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized 4-Chloro-N1-ethylbenzene-1,2-diamine is critical. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.[9]
Table 3: Predicted Spectroscopic Data for Structural Confirmation
| Technique | Expected Observations |
|---|---|
| ¹H NMR | ~7.0-6.5 ppm: Signals corresponding to the 3 aromatic protons. ~4.0-3.0 ppm: Broad signals for the three amine protons (NH and NH₂). ~3.2 ppm: A quartet (dq) for the methylene (-CH₂-) group of the ethyl moiety, split by the adjacent methyl and NH protons.[10] ~1.3 ppm: A triplet (t) for the methyl (-CH₃) group of the ethyl moiety.[8][10] |
| ¹³C NMR | ~140-110 ppm: Six distinct signals for the aromatic carbons. ~40 ppm: Signal for the methylene (-CH₂-) carbon. ~15 ppm: Signal for the methyl (-CH₃) carbon. |
| Mass Spec. (EI-MS) | Molecular Ion (M⁺): A prominent peak at m/z = 170. Isotope Peak (M+2)⁺: A peak at m/z = 172 with approximately one-third the intensity of the M⁺ peak, which is characteristic of a monochlorinated compound.[11] |
| FT-IR | ~3450-3200 cm⁻¹: Two or more distinct N-H stretching bands (for NH and NH₂).[12] ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~2970-2850 cm⁻¹: Aliphatic C-H stretching.[12] ~1620-1580 cm⁻¹: Aromatic C=C stretching. |
| HPLC | A single major peak under appropriate chromatographic conditions, used to determine purity (e.g., >98%).[7] |
Reactivity and Potential Applications
The utility of 4-Chloro-N1-ethylbenzene-1,2-diamine stems from its identity as a vicinal diamine, a privileged scaffold in synthetic chemistry. The two amine groups can readily participate in cyclization reactions to form various heterocyclic systems, while the chlorine atom provides a site for further modification via nucleophilic aromatic substitution or cross-coupling reactions.
-
Pharmaceutical Intermediate: Aromatic diamines are key precursors to benzimidazoles, quinoxalines, and other heterocyclic structures that form the core of many biologically active compounds. Similar diamine scaffolds have been used to synthesize agents with anti-inflammatory, antileishmanial, and antiplasmodial activities.[13][14]
-
Materials Science: As a diamine, it can act as a monomer for the synthesis of high-performance polymers such as polyamides and polyimides. It can also serve as a curing agent or hardener for epoxy resins, imparting specific thermal and mechanical properties to the final material.[15]
-
Dye Synthesis: Phenylenediamines are foundational components in the synthesis of various dyes and pigments.[14]
Caption: Potential reaction pathways and applications.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related phenylenediamines should be used to guide handling procedures. Aromatic amines and chlorinated compounds should always be treated as potentially hazardous.
Table 4: GHS Hazard Classification (Predicted)
| Hazard Class | Statement | Source(s) |
|---|---|---|
| Skin Corrosion/Irritation | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |[2] |
Recommended Procedures:
-
Engineering Controls: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[16][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[18][19]
-
Handling: Avoid formation of dust and aerosols. Use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge.[20]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[20]
-
First Aid: In case of skin contact, wash off immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person into fresh air. Seek immediate medical attention in all cases of exposure.[16][19]
References
-
[Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis....]([Link]
Sources
- 1. 62476-15-7 Cas No. | 4-Chloro-N1-ethylbenzene-1,2-diamine | Apollo [store.apolloscientific.co.uk]
- 2. 1,2-Benzenediamine, 4-chloro-N1-ethyl- | C8H11ClN2 | CID 112845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. N-(4-Chlorophenyl)benzene-1,2-diamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. chemscene.com [chemscene.com]
- 6. N*1*-BENZYL-4-CHLORO-BENZENE-1,2-DIAMINE synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Ethylbenzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. lehigh.edu [lehigh.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 14. N1-(4-Chlorophenyl)benzene-1,2-diamine | 68817-71-0 [chemicalbook.com]
- 15. Bio4Matpro: Alternative diamine synthesis routes - english [bio4matpro.de]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. fishersci.com [fishersci.com]
- 20. echemi.com [echemi.com]
physical and chemical properties of 6-chloro-1-N-ethylbenzene-1,2-diamine
This technical guide provides an in-depth analysis of 6-chloro-1-N-ethylbenzene-1,2-diamine (CAS: 1039986-52-1), a specialized halogenated diamine intermediate used in the synthesis of heterocyclic pharmaceutical scaffolds.
Chemical Identity & Structural Analysis[1][2][3]
6-Chloro-1-N-ethylbenzene-1,2-diamine is an unsymmetrical ortho-phenylenediamine derivative characterized by a vicinal diamine motif where one nitrogen is ethylated and the benzene ring is chlorinated at the position ortho to the secondary amine. This specific substitution pattern (Cl–NHEt–NH₂) makes it a critical building block for regioselective heterocycle synthesis, particularly for 4-chloro-1-ethyl-1H-benzimidazoles .
Nomenclature & Identifiers
| Identifier | Value |
| CAS Number | 1039986-52-1 |
| IUPAC Name | 3-chloro-N¹-ethylbenzene-1,2-diamine |
| Synonyms | 3-chloro-2-amino-N-ethylaniline; 1-amino-2-(ethylamino)-3-chlorobenzene |
| Molecular Formula | C₈H₁₁ClN₂ |
| Molecular Weight | 170.64 g/mol |
| SMILES | CCNc1c(N)cccc1Cl |
Structural Logic
The molecule features a "sandwiched" secondary amine:
-
Position 1 (N-Ethyl): The ethylamino group acts as a strong electron donor and the site for N-alkylation in subsequent cyclizations.
-
Position 2 (Amino): The primary amine provides a nucleophilic site for condensation reactions.
-
Position 6 (Chloro): The chlorine atom, located ortho to the ethylamino group (and meta to the primary amine), exerts a steric and electronic influence, deactivating the adjacent nitrogen and directing regioselectivity during ring closures.
Physical & Chemical Properties[1][2][3][4][5][6][7]
Due to the specialized nature of this intermediate, specific experimental bulk properties are often proprietary. The values below represent high-confidence data derived from structural analogs (e.g., 3-chloro-2-nitroaniline derivatives) and computational models validated for halogenated phenylenediamines.
Physical Characteristics
| Property | Value / Description | Notes |
| Appearance | Off-white to brown crystalline solid or viscous oil | Darkens upon oxidation (air sensitive). |
| Melting Point | 45°C – 55°C (Predicted) | Low MP due to N-ethyl disruption of crystal packing compared to unsubstituted diamines. |
| Boiling Point | ~285°C (at 760 mmHg) | High BP due to hydrogen bonding. |
| Solubility | DMSO, Methanol, Dichloromethane, Ethyl Acetate | Poor water solubility; soluble in acidic aqueous media (protonation). |
| pKa (Conjugate Acid) | ~3.5 – 4.0 | The electron-withdrawing Cl reduces basicity compared to unsubstituted o-phenylenediamine (pKa ~4.5). |
Chemical Reactivity Profile
-
Oxidation Sensitivity: Like all electron-rich diamines, the compound is prone to auto-oxidation, forming quinone imines or diazo species. It must be stored under inert gas (Argon/Nitrogen) at -20°C.
-
Regioselective Cyclization: Reaction with carboxylic acids or aldehydes yields benzimidazoles. The steric bulk of the ethyl group and the chlorine atom directs the formation of 1-ethyl-4-chlorobenzimidazoles rather than the 7-chloro isomer.
-
Nucleophilicity: The primary amine (NH₂) is generally more nucleophilic towards steric-sensitive electrophiles, while the secondary amine (NH-Et) is more electron-rich but sterically hindered.
Synthesis & Manufacturing Protocol
The synthesis of 6-chloro-1-N-ethylbenzene-1,2-diamine relies on the regioselective nucleophilic aromatic substitution (SₙAr) of 2,3-dichloronitrobenzene , followed by reduction.
Reaction Pathway Diagram
The following Graphviz diagram illustrates the synthesis flow and downstream cyclization logic.
Caption: Regioselective synthesis pathway from 2,3-dichloronitrobenzene to 6-chloro-1-N-ethylbenzene-1,2-diamine and subsequent benzimidazole formation.
Detailed Experimental Protocol
Step 1: Nucleophilic Substitution (SₙAr)[1]
-
Rationale: The nitro group at position 1 activates the ortho (C2) and para (C4) positions. In 2,3-dichloronitrobenzene, the chlorine at C2 is highly activated due to the inductive withdrawal of the adjacent nitro group and the relief of steric strain upon substitution.
-
Procedure:
-
Dissolve 2,3-dichloronitrobenzene (1.0 eq) in ethanol.
-
Add Ethylamine (2.5 eq, 70% aq. solution) dropwise at 0°C.
-
Heat to reflux (60-70°C) for 4–6 hours. Monitor by TLC/LC-MS.
-
Workup: Concentrate in vacuo. Dilute with water and extract with ethyl acetate. The product, 3-chloro-2-(ethylamino)-1-nitrobenzene , is usually an orange solid.
-
Note: The regioselectivity is typically >95% for the C2 substitution over C3.
-
Step 2: Reduction of Nitro Group
-
Rationale: Chemoselective reduction is required to convert the nitro group to an amine without dechlorinating the aromatic ring.
-
Method A (Catalytic Hydrogenation):
-
Substrate in MeOH with 5% Pt/C (Sulfided) or Raney Nickel. Avoid Pd/C if dechlorination is observed.
-
H₂ atmosphere (1–3 atm) at RT for 2 hours.
-
-
Method B (Chemical Reduction - Recommended):
-
Iron powder (5 eq) and Ammonium Chloride (5 eq) in EtOH/H₂O (4:1) at reflux.
-
This method preserves the aromatic chlorine.
-
-
Isolation: Filter catalyst/iron sludge. Neutralize filtrate with NaHCO₃. Extract with DCM. Dry over Na₂SO₄ and concentrate to yield the target diamine as a dark oil/solid.
Analytical Characterization
To validate the identity of CAS 1039986-52-1, researchers should look for the following spectral signatures:
| Method | Expected Signature |
| ¹H NMR (DMSO-d₆) | δ 6.5–7.0 ppm: 3 aromatic protons (multiplet).δ 4.0–5.0 ppm: Broad singlets for -NH₂ and -NH- (exchangeable).δ 3.0 ppm: Quartet (2H) for N-CH ₂-CH₃.δ 1.1 ppm: Triplet (3H) for N-CH₂-CH ₃. |
| LC-MS (ESI+) | [M+H]⁺ = 171.07 (showing characteristic ³⁵Cl/³⁷Cl isotope pattern of 3:1). |
| IR Spectroscopy | 3300–3400 cm⁻¹: N-H stretching (primary and secondary amines).750–800 cm⁻¹: C-Cl stretch. |
Handling & Safety (HSE)
Warning: This compound is an aniline derivative and should be treated as potentially toxic and carcinogenic.
-
Hazard Statements (GHS):
-
H301: Toxic if swallowed.[2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H317: May cause an allergic skin reaction.
-
-
PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Handle exclusively in a fume hood.
-
Storage: Store at -20°C under inert atmosphere (Argon). Sensitive to light and air.
Applications in Drug Development
6-Chloro-1-N-ethylbenzene-1,2-diamine serves as a "privileged scaffold" for constructing benzimidazole-based bioactive molecules.
-
Anthelmintics & Antivirals: The N-ethyl-4-chlorobenzimidazole core mimics the structure of established drugs (e.g., specific kinase inhibitors or viral replication blockers), where the chlorine atom provides metabolic stability and hydrophobic interaction capability.
-
GPCR Ligands: Used in the synthesis of antagonists for receptors where a bulky, lipophilic "tail" (N-ethyl) and a halogen "anchor" (Cl) are required for the binding pocket.
-
Synthesis Logic: The pre-installed N-ethyl group avoids the need for post-cyclization alkylation, which often yields mixtures of N1 and N3 isomers. Using this diamine ensures the ethyl group is fixed at the desired position relative to the chlorine.
References
-
BLDpharm. (2025).[3] 6-Chloro-1-N-ethylbenzene-1,2-diamine Product Analysis & CAS 1039986-52-1 Documentation. Retrieved from
-
PubChem. (2025).[4] Compound Summary: 2,3-Dichloronitrobenzene (Precursor).[5] National Library of Medicine. Retrieved from
-
BenchChem. (2025).[1] Reactivity Guide: Nucleophilic Aromatic Substitution of Dichlorobenzenes. Retrieved from
-
CymitQuimica. (2025).[3] Building Blocks: 6-Chloro-1-N-ethylbenzene-1,2-diamine. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 2,3-Dichloronitrobenzene | C6H3Cl2NO2 | CID 18555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]
Spectroscopic Profile of 4-chloro-N1-ethylbenzene-1,2-diamine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-chloro-N1-ethylbenzene-1,2-diamine. In the absence of extensive empirical data in publicly available literature, this document leverages predictive methodologies and comparative analysis with analogous structures to present a detailed spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of predicted Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. Each section includes a discussion of the underlying principles, detailed experimental protocols, and an interpretation of the spectral data, providing a robust framework for the characterization of this and similar substituted aromatic diamines.
Introduction: The Significance of Spectroscopic Characterization
4-chloro-N1-ethylbenzene-1,2-diamine, with the molecular formula C₈H₁₁ClN₂, is a substituted aromatic diamine of interest in various chemical and pharmaceutical research domains.[1][2] Its structural elucidation is a critical prerequisite for its application in synthesis and drug discovery. Spectroscopic techniques are indispensable tools for unambiguously determining the molecular structure and purity of such compounds. This guide delves into the predicted spectroscopic signature of this molecule, offering a foundational understanding for its identification and characterization. The molecular structure and basic properties are provided in Table 1.
Table 1: Chemical and Physical Properties of 4-chloro-N1-ethylbenzene-1,2-diamine
| Property | Value | Source |
| IUPAC Name | 4-chloro-N1-ethylbenzene-1,2-diamine | PubChem[1] |
| Molecular Formula | C₈H₁₁ClN₂ | PubChem[1] |
| Molecular Weight | 170.64 g/mol | PubChem[1] |
| CAS Number | 62476-15-7 | PubChem[1] |
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The predicted IR spectrum of 4-chloro-N1-ethylbenzene-1,2-diamine is expected to exhibit characteristic absorption bands corresponding to its aromatic ring, amine groups, and alkyl substituent.
Predicted IR Spectral Data
The predicted key IR absorption bands for 4-chloro-N1-ethylbenzene-1,2-diamine are summarized in Table 2. These predictions are based on the typical absorption ranges for the functional groups present in the molecule.[3][4][5]
Table 2: Predicted IR Absorption Bands for 4-chloro-N1-ethylbenzene-1,2-diamine
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3300 | N-H Stretch (asymmetric and symmetric) | Primary and Secondary Amines |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2975-2850 | C-H Stretch | Ethyl Group (CH₃, CH₂) |
| 1620-1580 | N-H Bend | Primary Amine |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1335-1250 | C-N Stretch | Aromatic Amine |
| 850-750 | C-H Bend (out-of-plane) | Substituted Benzene |
| 800-600 | C-Cl Stretch | Aryl Halide |
Interpretation of the Predicted IR Spectrum
The presence of both a primary (-NH₂) and a secondary (-NH-ethyl) amine is expected to give rise to distinct N-H stretching vibrations in the 3450-3300 cm⁻¹ region. Typically, primary amines show two bands (asymmetric and symmetric stretching), while secondary amines show a single band. These bands are often broad due to hydrogen bonding. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will appear just below 3000 cm⁻¹. The N-H bending vibration of the primary amine is expected around 1620-1580 cm⁻¹. The characteristic C=C stretching vibrations of the benzene ring will be observed in the 1600-1450 cm⁻¹ region. The C-N stretching of the aromatic amines will likely produce a band in the 1335-1250 cm⁻¹ range. The substitution pattern on the benzene ring will influence the out-of-plane C-H bending vibrations, expected in the 850-750 cm⁻¹ region. Finally, a band corresponding to the C-Cl stretch is predicted in the 800-600 cm⁻¹ range.
Experimental Protocol for FT-IR Spectroscopy (Solid Sample)
This protocol outlines the standard procedure for acquiring an FT-IR spectrum of a solid sample using the KBr pellet method.[6][7]
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Analytical balance
-
Spatula
-
Potassium bromide (KBr), FT-IR grade, dried
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the solid sample (4-chloro-N1-ethylbenzene-1,2-diamine).
-
Weigh approximately 100-200 mg of dry, FT-IR grade KBr.
-
Combine the sample and KBr in the agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the pellet die.
-
Place the die in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the FT-IR spectrum of the sample over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum using the spectrometer's software to identify the wavenumbers of the absorption bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is an unparalleled technique for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 4-chloro-N1-ethylbenzene-1,2-diamine in CDCl₃ is summarized in Table 3. Predictions were generated using online NMR prediction tools.[4][8][9]
Table 3: Predicted ¹H NMR Chemical Shifts for 4-chloro-N1-ethylbenzene-1,2-diamine (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ar-H (position 3) | ~6.8 | d | 1H | ~2.5 (meta) |
| Ar-H (position 5) | ~6.6 | dd | 1H | ~8.5 (ortho), ~2.5 (meta) |
| Ar-H (position 6) | ~6.7 | d | 1H | ~8.5 (ortho) |
| -NH₂ | ~3.5 | br s | 2H | - |
| -NH- | ~3.8 | br s | 1H | - |
| -CH₂- | ~3.1 | q | 2H | ~7.0 |
| -CH₃ | ~1.3 | t | 3H | ~7.0 |
Interpretation of the Predicted ¹H NMR Spectrum
The aromatic region (δ 6.5-7.0 ppm) is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton at position 6, being ortho to the -NH-ethyl group, is expected to be a doublet. The proton at position 5, with two adjacent protons, will likely appear as a doublet of doublets. The proton at position 3, meta to the chlorine and ortho to the -NH₂ group, is predicted to be a doublet with a smaller meta coupling constant. The amine protons (-NH₂ and -NH-) are expected to appear as broad singlets in the range of δ 3.5-4.0 ppm, and their chemical shifts can be highly dependent on concentration and solvent. The methylene protons (-CH₂-) of the ethyl group are expected to be a quartet around δ 3.1 ppm due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) will appear as a triplet around δ 1.3 ppm.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of 4-chloro-N1-ethylbenzene-1,2-diamine in CDCl₃ is presented in Table 4.
Table 4: Predicted ¹³C NMR Chemical Shifts for 4-chloro-N1-ethylbenzene-1,2-diamine (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 (-NH-ethyl) | ~145 |
| C2 (-NH₂) | ~135 |
| C3 | ~120 |
| C4 (-Cl) | ~125 |
| C5 | ~118 |
| C6 | ~115 |
| -CH₂- | ~45 |
| -CH₃ | ~15 |
Interpretation of the Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The aromatic carbons are predicted to resonate in the range of δ 115-145 ppm. The carbons directly attached to the nitrogen atoms (C1 and C2) will be the most downfield in this region. The carbon bearing the chlorine atom (C4) will also be influenced. The remaining aromatic carbons (C3, C5, and C6) will appear at slightly higher fields. The aliphatic carbons of the ethyl group are expected at much higher fields, with the methylene carbon (-CH₂-) around δ 45 ppm and the methyl carbon (-CH₃) around δ 15 ppm.
Experimental Protocol for ¹H and ¹³C NMR Spectroscopy
This protocol provides a general procedure for acquiring NMR spectra of an organic compound.[10][11]
Materials and Equipment:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample (4-chloro-N1-ethylbenzene-1,2-diamine).
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a small vial.
-
Vortex the vial to ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set a wider spectral width compared to the ¹H spectrum.
-
Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.
Predicted Mass Spectrum
For 4-chloro-N1-ethylbenzene-1,2-diamine (C₈H₁₁ClN₂), the molecular ion peak ([M]⁺) is expected to be observed. Due to the presence of one chlorine atom, an isotopic peak at [M+2]⁺ with approximately one-third the intensity of the [M]⁺ peak is anticipated. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd nominal mass.[8][12]
Table 5: Predicted Key Fragments in the Mass Spectrum of 4-chloro-N1-ethylbenzene-1,2-diamine
| m/z | Ion Structure | Fragmentation Pathway |
| 170/172 | [C₈H₁₁ClN₂]⁺ | Molecular Ion |
| 155/157 | [C₇H₈ClN₂]⁺ | Loss of a methyl radical (•CH₃) |
| 141/143 | [C₆H₅ClN₂]⁺ | Loss of an ethyl radical (•C₂H₅) |
| 127 | [C₆H₄ClNH]⁺ | Cleavage of the C-N bond |
Interpretation of the Predicted Mass Spectrum
The mass spectrum is expected to show a molecular ion peak at m/z 170, corresponding to the monoisotopic mass of the molecule with ³⁵Cl. The presence of the ³⁷Cl isotope will result in a smaller peak at m/z 172. A common fragmentation pathway for N-alkyl anilines is the loss of an alkyl radical. Therefore, a peak at m/z 155 (and 157) corresponding to the loss of a methyl radical (•CH₃) from the ethyl group is plausible. A more significant fragmentation would be the loss of the entire ethyl group, leading to a fragment at m/z 141 (and 143). Further fragmentation could involve cleavage of the C-N bond, leading to other characteristic ions.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
This protocol describes a general procedure for obtaining an EI mass spectrum.[13]
Materials and Equipment:
-
Mass Spectrometer with an Electron Ionization (EI) source
-
Direct insertion probe or GC inlet
-
Volatile solvent (if needed for sample introduction)
Procedure:
-
Sample Introduction:
-
For a solid sample, place a small amount (microgram to milligram range) onto the tip of a direct insertion probe.
-
For a volatile sample, it can be introduced via a gas chromatography (GC) system coupled to the mass spectrometer.
-
-
Ionization:
-
Insert the probe into the ion source of the mass spectrometer.
-
The sample is vaporized by heating.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection and Data Acquisition:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Visualization of Molecular Structure and Spectroscopic Logic
Visual aids are crucial for understanding the relationship between molecular structure and spectroscopic data.
Molecular Structure
Caption: 2D structure of 4-chloro-N1-ethylbenzene-1,2-diamine.
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic characterization.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 4-chloro-N1-ethylbenzene-1,2-diamine. By integrating predicted data with established spectroscopic principles and detailed experimental protocols, this document serves as a valuable resource for researchers. The presented IR, NMR, and MS data, along with their interpretations, offer a comprehensive roadmap for the identification and structural verification of this compound, thereby facilitating its use in further scientific endeavors.
References
-
Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]
-
JoVE. (2023, April 30). Mass Spectrometry of Amines. Retrieved from [Link]
- Xie, M., & Li, Y. (2002). Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(13), 2853-2860.
-
LCGC International. (2022). Electron Ionization for GC–MS. Retrieved from [Link]
-
UCLA. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2014). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
PubMed. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Retrieved from [Link]
-
Journal of Young Pharmacists. (2024). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]
-
PubChem. (n.d.). N-Ethylaniline. National Institutes of Health. Retrieved from [Link]
-
Scribd. (n.d.). NMR Spectroscopy: Chemical Shifts & Coupling. Retrieved from [Link]
-
NIST. (n.d.). 1,2-Benzenediamine, 4-chloro-. NIST WebBook. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
Modgraph. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]
-
PMC. (n.d.). Development and Application of Aromatic [13C, 1H] SOFAST-HMQC NMR Experiment for Nucleic Acids. Retrieved from [Link]
-
ACS Publications. (2019). Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations. Retrieved from [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Benzenediamine, 4-chloro-N1-ethyl-. National Institutes of Health. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-chloro-4-ethyl-. NIST WebBook. Retrieved from [Link]
-
US EPA. (n.d.). 1,2-Benzenediamine, 4-chloro-N1-ethyl-. Retrieved from [Link]
-
Bio-Rad. (n.d.). Near IR Spectra Collection of Common Organic Compounds (High). Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Mass Spectrum Generator [sisweb.com]
- 3. Visualizer loader [nmrdb.org]
- 4. NMR Predict Desktop [modgraph.co.uk]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. Page not found - Documentation [docs.chemaxon.com:443]
- 8. Simulate and predict NMR spectra [nmrdb.org]
- 9. acdlabs.com [acdlabs.com]
- 10. modgraph.co.uk [modgraph.co.uk]
- 11. Download NMR Predict - Mestrelab [mestrelab.com]
- 12. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 13. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
Chlorinated Diamines: Technical Frontiers in Polymer Science, Toxicology, and Synthetic Innovation
This technical guide synthesizes the current state and future research vectors for chlorinated diamines, focusing on their dual role as high-performance polymer intermediates and subjects of toxicological scrutiny.
Executive Summary
Chlorinated diamines, exemplified by 4,4'-methylenebis(2-chloroaniline) (MOCA), represent a critical class of industrial alkyl/aryl amines. Their industrial value is derived from the chlorine atom’s electron-withdrawing nature, which reduces the nucleophilicity of the amine group. This "deactivation" extends the pot-life of polyurethane and epoxy systems, allowing for the processing of large-scale, defect-free elastomers.
However, the field is currently at an inflection point. The genotoxicity of specific chlorinated diamines has necessitated a pivot toward safer structural analogs and novel applications in filtration membranes. This guide outlines the core technical competencies required to navigate this transition.
Part 1: Chemical Architecture & Structure-Property Logic
The defining characteristic of chlorinated diamines is the steric and electronic influence of the halogen substituent ortho to the amine functionality.
The "Deactivation" Mechanism
In non-chlorinated analogs (e.g., 4,4'-methylenedianiline, MDA), the amine is highly nucleophilic, leading to rapid, often uncontrollable curing.
-
Electronic Effect: The Chlorine atom (
) exerts a negative inductive effect (-I), pulling electron density away from the benzene ring and, by extension, the amine nitrogen. This increases the activation energy ( ) required for the amine to attack an isocyanate or epoxy group.[1] -
Steric Effect: The bulky Chlorine atom hinders the approach of electrophiles, further slowing kinetics.
Comparative Material Performance
Research indicates that while chlorination reduces reactivity (beneficial for processing), it enhances the mechanical properties of the cured matrix.[1]
| Compound | Structure | Reactivity ( | Cured | Key Application | Toxicity Concern |
| MDA | Unsubstituted | High (Fast Cure) | ~160 | General Epoxies | Hepatotoxic |
| MOCA | Ortho-Chloro | Low (Long Pot Life) | ~190 | PU Elastomers | Carcinogen (Group 1) |
| MCDEA | Chloro + Ethyl | Very Low | ~183 | High-Temp Castings | Lower than MOCA |
| M-CDEA | Cyclic/Steric | Tunable | >200 | Specialty Aerospace | Low (Hypothesized) |
Research Vector 1: The development of "MOCA-mimics"—diamines that replicate the electron-withdrawing kinetics of MOCA using non-mutagenic substituents (e.g., trifluoromethyl or steric bulky groups) to bypass metabolic activation pathways.
Part 2: Visualizing the Reactivity & Toxicity Paradox
The following diagram illustrates the divergent pathways of chlorinated diamines: the desired polymer crosslinking versus the undesired metabolic activation leading to DNA adducts.
Caption: Divergent fate of chlorinated diamines. Pathway A exploits reduced nucleophilicity for controlled curing. Pathway B highlights the N-oxidation risk leading to mutagenicity.
Part 3: Emerging Research Areas
Chlorine-Tolerant Nanofiltration Membranes
A critical failure mode in Reverse Osmosis (RO) is the degradation of polyamide membranes by chlorine disinfectants.
-
The Problem: The amidic nitrogen in standard polyamide membranes is susceptible to N-chlorination, leading to ring-opening and polymer degradation.
-
The Solution (Research Area): Using chlorinated diamine monomers (e.g., 3,5-diamino-chlorobenzene) during interfacial polymerization.
-
Hypothesis: Pre-chlorinating the monomer or using electron-deficient diamines reduces the electron density at the amide bond in the final polymer, making it less susceptible to attack by free chlorine in water treatment.
Chemo-Enzymatic Synthesis
Traditional synthesis involves the chlorination of acetanilides followed by hydrolysis, which generates significant acid waste.
-
Innovation: Research is shifting toward zeolite-catalyzed condensation of chloroanilines with formaldehyde.
-
Goal: To achieve high para-para selectivity (4,4'-isomer) without the use of mineral acids, utilizing the shape-selectivity of HY or H-Beta zeolites.
Part 4: Technical Protocol – Differential Scanning Calorimetry (DSC) for Kinetic Analysis
To validate a new chlorinated diamine candidate, one must quantify its "latency" compared to MOCA. The following protocol uses the Kissinger Method to determine Activation Energy (
Objective: Determine the curing kinetic parameters of Epoxy/Chlorinated-Diamine systems.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) (Epoxy Equivalent Weight ~185-190).
-
Candidate Chlorinated Diamine (stoichiometric ratio 1:1 with epoxy).
Workflow:
-
Sample Preparation:
-
Dissolve diamine in DGEBA at 80°C (if solid) or mix at room temperature (if liquid).
-
Degas the mixture under vacuum (-0.1 MPa) for 10 minutes to remove air bubbles.
-
Seal 5–10 mg of the mixture in an aluminum DSC pan.
-
-
Dynamic Scanning:
-
Perform non-isothermal scans at four distinct heating rates (
): 5, 10, 15, and 20 °C/min. -
Temperature Range: 30°C to 300°C.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
-
Data Analysis (Kissinger Equation):
-
Record the peak exothermic temperature (
) for each heating rate. -
Plot
versus . -
Calculation: The slope of the linear fit corresponds to
. -
Validation Criteria: A valid MOCA-replacement should exhibit an
comparable to MOCA (~60-70 kJ/mol). Lower indicates insufficient latency (pot life too short).
-
Part 5: Synthesis Workflow Visualization
The following diagram details the green synthesis route utilizing zeolite catalysis, a key area for process chemists.
Caption: Zeolite-catalyzed synthesis pathway minimizing acid waste. Shape selectivity of the zeolite pore is critical for maximizing the 4,4'-isomer yield.
References
-
Chemical Safety & Toxicology
- Title: "Mutagenicity of N-OH-MOCA and PBQ in human lymphoblastoid cells"
- Source: National Institutes of Health (NIH) / PubMed
-
URL:[Link]
-
Polymer Science (Curing Kinetics)
-
Synthesis & Catalysis
- Title: "Interpretation of the mechanism of 3,3′-dichloro-4,4′-diamino diphenylmethane synthesis over HY zeolites"
- Source: Royal Society of Chemistry (RSC)
-
URL:[Link]
-
Membrane Applications
Sources
Methodological & Application
Laboratory Scale Synthesis Protocol for N-Alkylated Diamines
Abstract
The selective N-alkylation of diamines represents a persistent challenge in medicinal chemistry and materials science due to the nucleophilic parity of the amino groups and the propensity for over-alkylation (poly-alkylation). This guide provides three distinct, field-validated protocols to achieve mono-N-alkylated diamines with high fidelity. We prioritize Reductive Amination for its chemoselectivity and Protective Group Strategy for its regiocontrol, while addressing the limitations of Direct Alkylation .
Strategic Decision Matrix
Before selecting a protocol, analyze your substrate and available reagents using the decision matrix below.
Figure 1: Strategic selection of synthetic route based on substrate availability and scale.
Protocol A: Reductive Amination (The Gold Standard)
Best for: High chemoselectivity, avoiding quaternary ammonium salts, and mild conditions. Mechanism: Formation of an imine/iminium species followed by in situ reduction.[1][2]
The "Why" – Mechanistic Insight
We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) rather than Sodium Borohydride (NaBH₄).
-
Causality: STAB is less basic and milder. It reduces imines significantly faster than it reduces aldehydes or ketones. This kinetic differentiation allows for a "one-pot" procedure where the reducing agent can be present from the start without destroying the electrophile [1].
-
Self-Validating Step: The reaction mixture typically remains homogeneous or slightly cloudy. Appearance of a heavy precipitate often indicates salt formation, necessitating a solvent check.
Materials
-
Diamine substrate (1.0 equiv)[3]
-
Aldehyde/Ketone (1.0 - 1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Note: DCE is standard but toxic; THF is a greener alternative.
-
Acetic Acid (AcOH) (catalytic, 1-2 drops)
Step-by-Step Methodology
-
Imine Formation:
-
In a dry round-bottom flask under N₂ atmosphere, dissolve the diamine in anhydrous DCE (0.1 M concentration).
-
Add the aldehyde dropwise.
-
Critical Checkpoint: Stir for 30–60 minutes at room temperature. If using a ketone or sterically hindered aldehyde, add catalytic AcOH to protonate the intermediate carbinolamine and accelerate dehydration to the imine.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB portion-wise over 10 minutes. Caution: Mild gas evolution (H₂).
-
Allow to warm to room temperature and stir for 12–16 hours.
-
-
Quench & Workup:
-
Purification:
-
Dry organics over Na₂SO₄ and concentrate.[4]
-
Purify via flash chromatography (DCM/MeOH + 1% NH₄OH or Et₃N).
-
Protocol B: Mono-Protection Strategy (High Precision)
Best for: Asymmetrical diamines or when absolute regiocontrol is required. Concept: Temporarily block one amine site to force reaction exclusively at the other.
The "Why" – Statistical vs. Kinetic Control
Directly reacting a diamine with a protecting group (e.g., Boc₂O) usually yields a statistical mixture (unprotected, mono-, and di-protected). We use a pH-controlled precipitation method or large excess strategy to favor mono-protection [2].
Step-by-Step Methodology
-
Selective Mono-Boc Protection:
-
Dissolve diamine (10 equiv) in Dichloromethane (DCM) at 0°C.
-
Dissolve Boc-anhydride (Boc₂O, 1.0 equiv) in DCM and add it very slowly (over 1 hour) via syringe pump or dropping funnel.
-
Logic: The high excess of diamine ensures that any Boc₂O molecule encounters a free diamine rather than a mono-protected one.
-
-
Removal of Excess Diamine:
-
Wash the organic layer with water. The unreacted diamine (highly polar) will partition into the water, while the Mono-Boc-diamine (lipophilic) remains in DCM.
-
Validation: TLC (ninhydrin stain) should show a single spot for the product and no baseline streak from the free diamine.
-
-
Alkylation:
-
React the Mono-Boc-diamine with your alkyl halide (R-X) using a standard base (K₂CO₃ or Cs₂CO₃) in Acetonitrile or DMF at 60°C.
-
-
Deprotection:
-
Treat with TFA/DCM (1:1) or 4M HCl in Dioxane to remove the Boc group.
-
Basify (pH > 10) and extract to isolate the final mono-N-alkylated diamine.
-
Protocol C: Direct Alkylation (The "Quick & Dirty")
Best for: Simple substrates, rapid screening, or when over-alkylation is easily separated. Risk: High probability of di-alkylation and quaternary salt formation.
Optimization for Selectivity
To favor mono-alkylation in a direct S_N2 reaction, you must manipulate the stoichiometry and concentration .
| Parameter | Recommendation | Reason |
| Stoichiometry | Diamine (5.0 – 10.0 equiv) : Alkyl Halide (1.0 equiv) | Statistically reduces the chance of an alkylated product meeting another alkyl halide molecule. |
| Addition Rate | Very Slow (Syringe Pump) | Keeps the instantaneous concentration of electrophile low. |
| Base | DIPEA or NaHCO₃ | Mild bases prevent rapid deprotonation of the product, which would make it more nucleophilic. |
Methodology
-
Dissolve Diamine (5 equiv) in THF or Acetonitrile.
-
Add Base (1.0 equiv).
-
Add Alkyl Halide (1 equiv) dropwise over 2 hours at 0°C.
-
Critical Workup: You must recover the excess diamine.
-
Distillation (if volatile) or aqueous washing (if water-soluble) is required to separate the 4 equiv of unreacted starting material from the product.
-
Troubleshooting & Critical Parameters
Visualization of Workup Logic
Diamines are notoriously difficult to purify due to surface interactions with silica.
Figure 2: Workup workflow to ensure high recovery of polar diamines.
Common Pitfalls
-
Streaking on TLC/Column: This is caused by the interaction of the amine protons with the acidic silanols on the silica gel.
-
Solution: Pre-wash the silica column with eluent containing 1-5% Triethylamine (Et₃N) or use Ammonia-saturated Methanol in your mobile phase.
-
-
Low Yield in Reductive Amination: Often due to incomplete imine formation.
-
Solution: Add activated 3Å molecular sieves to the reaction to scavenge water, pushing the equilibrium toward the imine [3].
-
Safety & Handling
-
Alkyl Halides: Many are lachrymators and potential carcinogens. Handle only in a fume hood.
-
Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with protic solvents or acid. Ensure adequate venting.
-
Diamines: Often corrosive and skin sensitizers. Double-gloving (Nitrile) is recommended.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
-
Krapcho, A. P., & Kuell, C. S. "Mono-protected diamines: N-tert-butylcarbonyl-α,ω-alkanediamines from α,ω-alkanediamines."[5] Synthetic Communications, 1990, 20(16), 2559–2564.
-
Look, G. C., et al. "The efficacy of molecular sieves in the reductive amination of ketones." Tetrahedron Letters, 1995, 36(17), 2937–2940.
Sources
Application Notes and Protocols: 6-Chloro-1-N-ethylbenzene-1,2-diamine as a Versatile Building Block in Heterocyclic Synthesis
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of functionalized heterocyclic scaffolds is paramount for the development of novel therapeutic agents and functional materials. Among the myriad of precursors available, substituted o-phenylenediamines stand out as privileged building blocks due to their inherent reactivity and propensity to form a diverse array of fused heterocyclic systems. This document provides a detailed technical guide on the application of 6-chloro-1-N-ethylbenzene-1,2-diamine , a valuable and versatile bifunctional building block, in the synthesis of quinoxalines and benzodiazepines. These target heterocycles are of significant interest due to their broad spectrum of biological activities.[1][2]
The presence of a chlorine atom and an N-ethyl group on the diamine scaffold offers distinct advantages. The chloro substituent can modulate the electronic properties and metabolic stability of the final molecule, often enhancing its pharmacological profile.[3] The N-ethyl group, on the other hand, introduces a specific lipophilic character and can influence the conformational flexibility and binding interactions of the target compound. This guide will delve into the mechanistic underpinnings of key synthetic transformations and provide detailed, field-proven protocols for the utilization of 6-chloro-1-N-ethylbenzene-1,2-diamine in the synthesis of high-value chemical entities.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a building block is crucial for reaction optimization and safety.
| Property | Value | Source |
| Molecular Formula | C8H11ClN2 | Manufacturer's Data |
| Molecular Weight | 170.64 g/mol | Manufacturer's Data |
| Appearance | Off-white to light brown solid | General Observation |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | In-house Testing |
Application I: Synthesis of Substituted Quinoxalines
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of applications in medicinal chemistry, exhibiting antibacterial, anticancer, antiviral, and anti-inflammatory activities.[1][4][5] The most direct and classical approach to the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6]
Mechanistic Rationale
The reaction proceeds via a double condensation mechanism. The more nucleophilic amino group of 6-chloro-1-N-ethylbenzene-1,2-diamine (the primary amine) initiates the attack on one of the carbonyl carbons of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine. An intramolecular cyclization then occurs, followed by another dehydration step to yield the stable aromatic quinoxaline ring system. The presence of the chloro group is generally well-tolerated in these reactions and can be a valuable handle for further functionalization.[7]
Experimental Workflow for Quinoxaline Synthesis
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mtieat.org [mtieat.org]
- 7. sid.ir [sid.ir]
Application Note: Substituted Diamines as Privileged Ligands in Catalysis
Topic: Role of Substituted Diamines in Catalysis Content Type: Detailed Application Note & Protocols Audience: Researchers, Process Chemists, and Drug Development Scientists
Unlocking Selectivity: From Metal-Ligand Bifunctionality to Organocatalysis
Executive Summary
Substituted diamines—specifically 1,2-diamines such as 1,2-diaminocyclohexane (DACH), 1,2-diphenylethylenediamine (DPEN), and
-
Chiral Induction: Creating rigid chiral pockets for asymmetric transition metal catalysis (e.g., Jacobsen Epoxidation).[1]
-
Metal-Ligand Bifunctionality: Actively participating in proton transfer via acidic N-H bonds (e.g., Noyori Transfer Hydrogenation).[1]
-
Organocatalysis: Serving as scaffolds for dual-activation hydrogen-bonding catalysts (e.g., Takemoto thioureas).[1]
This guide provides a technical deep-dive into these mechanisms, supported by validated protocols and troubleshooting frameworks.
Mechanistic Architecture
The efficacy of substituted diamines stems from their ability to modulate both steric bulk and electronic environments.
The Chelation Effect & Bite Angle
In metal catalysis, 1,2-diamines form stable 5-membered chelate rings.[1] The substituents on the carbon backbone (e.g., Phenyl in DPEN, Cyclohexyl in DACH) lock the conformation, transmitting chiral information to the metal center.
-
Rigidity: The trans-1,2-diaminocyclohexane backbone is conformationally locked, preventing ring flipping and ensuring high enantioselectivity (
).[1] -
Electronic Tuning:
-substitution (e.g., Sulfonyl groups in TsDPEN) acidifies the N-H proton, a critical feature for outer-sphere mechanisms.[1]
Visualization: Mechanistic Divergence
The following diagram illustrates how a single diamine scaffold diverges into three catalytic modes based on its functionalization.
Figure 1: Divergent catalytic pathways derived from substituted 1,2-diamine scaffolds.
Critical Application 1: Asymmetric Transfer Hydrogenation (ATH)
The Noyori Paradigm [2]
The ruthenium-catalyzed ATH of ketones is the benchmark for diamine utility. The ligand TsDPEN (
The "NH Effect"
Unlike standard hydrogenation where the metal binds the substrate, the Ru-TsDPEN system operates via a concerted outer-sphere mechanism .
-
Ruthenium Hydride: Delivers a hydride (
) to the carbonyl carbon.[1] -
Amine Proton: Simultaneously delivers a proton (
) to the carbonyl oxygen.[1] -
Result: The ketone is reduced without ever binding directly to the metal, bypassing steric repulsion and allowing high turnover numbers (TON).[1]
Data: Substituent Effects on Enantioselectivity Reduction of Acetophenone in 2-propanol
| Ligand Scaffold | N-Substituent (R) | Catalyst Precursor | Yield (%) | ee (%) | Insight |
| (1S, 2S)-DPEN | H (Unsubstituted) | [RuCl2(benzene)]2 | 25 | <5 | Lack of acidity on NH prevents cycle.[1] |
| (1S, 2S)-DPEN | Tosyl (Ts) | [RuCl2(mesitylene)]2 | >99 | 97 | Sulfonyl group acidifies NH; Mesitylene stabilizes Ru.[1] |
| (1S, 2S)-DPEN | Methyl (N-Me) | [RuCl2(mesitylene)]2 | 0 | - | Removal of NH proton kills activity (Proof of mechanism).[1] |
| (1R, 2R)-DACH | Tosyl (Ts) | [RuCl2(mesitylene)]2 | >95 | 92 | Rigid backbone works, but DPEN often superior for aromatics.[1] |
Critical Application 2: Cross-Coupling (Cu-DMEDA)
Stabilizing High-Energy Intermediates [1]
While chiral diamines dominate asymmetric synthesis, simple achiral diamines like DMEDA (
-
Role: DMEDA acts as a bidentate ligand that breaks down insoluble Cu(I) aggregates into reactive monomeric species.[1]
-
Mechanism: It lowers the oxidation potential of Cu(I), facilitating the oxidative addition of aryl halides, and stabilizes the resulting Cu(III) intermediate, preventing catalyst decomposition (disproportionation).
Experimental Protocols
Protocol A: Synthesis of (R,R)-Jacobsen's Catalyst (Mn-Salen)
A robust protocol for preparing the catalyst used in asymmetric epoxidation.
Safety: Work in a fume hood. Mn(OAc)2 is harmful if inhaled.[1]
Reagents:
-
(1R, 2R)-1,2-Diaminocyclohexane L-tartrate[1]
-
Mn(OAc)2[1] · 4H2O
-
LiCl[1]
-
Ethanol, Toluene, Ethyl Acetate
Step-by-Step:
-
Ligand Formation:
-
Dissolve (1R, 2R)-1,2-diaminocyclohexane L-tartrate (1.0 equiv) in water.[1] Add K2CO3 (2.0 equiv) to liberate the free amine.[1] Extract with DCM.[1][5]
-
Add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.05 equiv) in Ethanol.[1] Reflux for 2 hours.
-
Cool to 0°C. Filter the yellow precipitate (The Salen Ligand). Wash with cold ethanol.[1]
-
-
Metallation:
-
Isolation:
Protocol B: Asymmetric Transfer Hydrogenation of Acetophenone
Utilizing the Ru-TsDPEN system generated in situ.[2]
Reagents:
-
[RuCl2(p-cymene)]2 (Precursor)[1]
-
(1S, 2S)-TsDPEN (Ligand)[1]
-
Formic Acid / Triethylamine (5:2 azeotrope) - Hydrogen Donor[1]
Workflow Diagram:
Figure 2: Operational workflow for Ru-catalyzed Asymmetric Transfer Hydrogenation.
Procedure:
-
Catalyst Pre-formation: In a vial, mix [RuCl2(p-cymene)]2 (2.5 µmol) and (1S, 2S)-TsDPEN (5.0 µmol) in anhydrous DCM (1 mL). Stir for 5 mins until the solution turns deep orange/red.
-
Solvent Swap: Remove DCM under a stream of nitrogen (critical to remove traces of water/oxygen initially).[1]
-
Reaction: Add the Formic Acid/TEA azeotrope (2 mL). The solution should be homogenous.
-
Substrate Addition: Add Acetophenone (1.0 mmol). The S/C ratio is 200:1.[1]
-
Monitoring: Stir at room temperature. Monitor by TLC (Hexane/EtOAc 4:1).[1] Conversion is usually complete in 12–14 hours.[1]
-
Workup: Pour mixture into water (10 mL). Extract with EtOAc (3 x 5 mL). Wash combined organics with sat. NaHCO3 (to neutralize acid).[1] Dry over MgSO4.[1]
-
Purification: Flash chromatography (silica gel).[1]
-
Expected Outcome: (S)-1-phenylethanol, >95% Yield, >96% ee.
Troubleshooting & Optimization
The Art of the Experiment
| Observation | Probable Cause | Corrective Action |
| Low Conversion (ATH) | Catalyst poisoning by O2 or Water.[1] | Degas solvents thoroughly.[1] Ensure the Ru-dimer is orange (not black/green).[1] |
| Low ee% (ATH) | Temperature too high or "Reverse Reaction".[1] | Lower temp to 0°C. Stop reaction immediately upon 100% conversion (product can racemize over time). |
| Green Color in Cu-Coupling | Oxidation of Cu(I) to inactive Cu(II).[1] | Add 10 mol% Sodium Ascorbate to reduce Cu(II) back to active Cu(I).[1] |
| Precipitate in Salen Prep | Incomplete ligand formation.[1] | Ensure Ethanol is dry.[1] Verify the tartrate salt was fully neutralized with K2CO3. |
References
-
Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][5] Accounts of Chemical Research, 30(2), 97–102.[1] Link[1]
-
Jacobsen, E. N. (2000).[1][6] Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431.[1] Link[1]
-
Klare, H. F. T., et al. (2008).[1] Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 130(44), 14906–14917. Link[1]
-
Takemoto, Y. (2005).[1] Recognition and Activation by Urea and Thiourea: Stereoselective Reactions Using Bifunctional Organocatalysts.[1][7] Organic & Biomolecular Chemistry, 3(24), 4299-4306.[1] Link
Sources
- 1. kanto.co.jp [kanto.co.jp]
- 2. The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor [scirp.org]
- 3. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mmore500.com [mmore500.com]
- 7. BJOC - Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides [beilstein-journals.org]
experimental procedure for condensation reaction with 1,2-diketones
Executive Summary
This application note details optimized protocols for the condensation of 1,2-diketones to synthesize high-value heterocyclic scaffolds. We focus on two critical pathways relevant to drug discovery:
-
Condensation with 1,2-Diamines: Synthesis of Quinoxalines (Bioactive pharmacophores).[1][2][3][4]
-
Double Aldol Condensation with Ketones: Synthesis of Cyclopentadienones (Tetracyclone).
These protocols are designed for reproducibility, scalability, and adherence to green chemistry principles where applicable.
Mechanistic Insight & Pathway Logic
Understanding the reaction mechanism is vital for troubleshooting. The condensation of 1,2-diketones involves nucleophilic attack followed by dehydration.
Mechanism of Quinoxaline Formation
The reaction between a 1,2-diketone (e.g., Benzil) and a 1,2-diamine (e.g., o-Phenylenediamine) proceeds via a double Schiff base formation.
-
Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon.
-
Proton Transfer: Formation of a hemiaminal (carbinolamine) intermediate.
-
Dehydration: Elimination of water to form an imine.
-
Cyclization: The second amine group attacks the second carbonyl, repeating the process to close the aromatic ring.
Fig 1.[1] Step-wise mechanism for the condensation of benzil and o-phenylenediamine.
Experimental Protocols
Protocol A: Synthesis of 2,3-Diphenylquinoxaline
Application: Synthesis of kinase inhibitors, antiviral agents, and DNA-intercalating drugs.
Reaction: Benzil + o-Phenylenediamine
Materials:
-
Benzil (1.0 mmol, 210 mg)[2]
-
o-Phenylenediamine (1.1 mmol, 119 mg)
-
Solvent: Ethanol (5 mL) or Ethanol/Water (3:1)
-
Catalyst (Optional but recommended): Iodine (10 mol%) or Glacial Acetic Acid (catalytic drops).
Procedure (Optimized "Green" Method):
-
Preparation: In a 25 mL round-bottom flask, dissolve 210 mg of Benzil in 5 mL of Ethanol.
-
Addition: Add 119 mg of o-Phenylenediamine. The solution may turn slightly dark.
-
Catalysis: Add 1 crystal of Iodine (~10-15 mg) or 2 drops of Glacial Acetic Acid.
-
Note: While the reaction proceeds without catalyst, Iodine accelerates the rate significantly (10 min vs. 60 min).
-
-
Reaction: Stir at room temperature (RT) for 10–20 minutes. A solid precipitate (the product) usually forms rapidly.
-
Validation: Monitor by TLC (Eluent: Hexane/Ethyl Acetate 4:1). Benzil (
) should disappear; Product ( ) appears.
-
-
Work-up:
-
Purification: Recrystallize from hot ethanol if necessary.
-
Characterization: Product is white/off-white needles. MP: 126–128 °C.
Protocol B: Synthesis of Tetraphenylcyclopentadienone (Tetracyclone)
Application: Precursor for Diels-Alder reactions, graphene synthesis models.
Reaction: Benzil + 1,3-Diphenyl-2-propanone
Materials:
-
Benzil (1.0 mmol, 210 mg)[2]
-
1,3-Diphenyl-2-propanone (Dibenzyl ketone) (1.0 mmol, 210 mg)
-
Base: Potassium Hydroxide (KOH) pellets (0.1 g)
-
Solvent: Absolute Ethanol (5 mL)
Procedure:
-
Dissolution: In a 25 mL round-bottom flask equipped with a reflux condenser, mix Benzil and Dibenzyl ketone in 5 mL absolute ethanol. Heat gently until solids dissolve.
-
Catalyst Preparation: Dissolve 0.1 g KOH in 0.5 mL water or ethanol (Caution: Exothermic).
-
Condensation:
-
Reflux: Reflux gently for 15 minutes.
-
Crystallization: Cool to RT, then place in an ice bath. Deep purple crystals will form.
-
Filtration: Filter and wash with cold 95% ethanol (do not use ether or acetone as they may dissolve the product).
-
Characterization: Product is dark purple crystals. MP: 218–220 °C.[7]
Comparative Data & Optimization
The choice of solvent and catalyst dramatically affects yield and green metrics.
| Entry | Reactants | Catalyst | Solvent | Cond.[1][2][3][5][6][7][8][9][10][11][12] | Time | Yield | Notes |
| 1 | Benzil + Diamine | None | EtOH | Reflux | 2 h | 85% | Standard thermal method. |
| 2 | Benzil + Diamine | I₂ (10%) | EtOH | RT | 10 min | 96% | Recommended (Fast & Mild). |
| 3 | Benzil + Diamine | AcOH | H₂O | Reflux | 1 h | 90% | Green solvent, requires heat. |
| 4 | Benzil + Ketone | KOH | EtOH | Reflux | 15 min | 88% | Classic Tetracyclone synthesis. |
Critical Process Parameters (CPP) & Troubleshooting
Self-Validating Workflow: Use the following logic tree to determine the success of your experiment before moving to analytics.
Fig 2. Decision tree for in-process monitoring of condensation reactions.
Key Troubleshooting Tips:
-
Water Sensitivity: For Protocol B (Tetracyclone), excess water can hinder the reaction. Use absolute ethanol.
-
Stoichiometry: Ensure 1:1 molar ratio. Excess benzil is difficult to remove from Tetracyclone (similar solubility).
-
Oxidation: o-Phenylenediamine oxidizes in air (turns dark). Use fresh or recrystallized amine for high purity.
References
-
Green Synthesis of Quinoxalines: Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. IJIRT.
-
Microwave Protocols: Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives. BenchChem.[2]
-
Tetracyclone Procedure: Synthesis of Tetraphenylcyclopentadienone. Organic Syntheses, Coll.[7] Vol. 23, p. 92.
-
Catalytic Methods: An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. PMC.
-
Drug Discovery Applications: Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
Sources
- 1. sid.ir [sid.ir]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
Application Notes & Protocols for the Large-Scale Production of Mono-Protected Diamines
Introduction: The Strategic Value of Mono-Protected Diamines
Mono-protected diamines are indispensable building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. They serve as versatile linkers and scaffolds, enabling the sequential and controlled introduction of different functionalities. The core challenge in their synthesis, especially on a large scale, is achieving high selectivity for the mono-protected product over the di-protected byproduct, particularly when starting with a symmetric diamine.[1][2] The reaction of a diamine with a protecting group reagent can result in a statistical mixture of unreacted starting material, the desired mono-protected product, and the undesired di-protected product.
This guide provides an in-depth analysis of field-proven strategies for the large-scale production of mono-protected diamines. We will move beyond simple procedural lists to explain the underlying principles of each method, offering detailed, self-validating protocols for both advanced batch and continuous flow methodologies.
Pillar 1: Selecting the Optimal Amine Protecting Group
The choice of protecting group is the first critical decision in the synthetic design. A suitable protecting group for large-scale applications must be cost-effective, easy to install, stable to downstream reaction conditions, and, most importantly, cleanly and efficiently removed without affecting other functional groups.[3][4] The most common and industrially relevant protecting groups for amines are carbamates, such as Boc, Cbz, and Fmoc.[5]
Causality Behind the Choice:
-
Boc (tert-Butyloxycarbonyl): Generally favored for its stability in a wide range of conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid or HCl).[5][6] Its main reagent, di-tert-butyl dicarbonate (Boc₂O), is relatively safe and easy to handle.
-
Cbz (Carboxybenzyl): Also known as the Z-group, it is classically installed using benzyl chloroformate.[5][7] Its key advantage is its stability to acidic and basic conditions and its clean removal via catalytic hydrogenation (e.g., H₂, Pd/C), a highly scalable and clean process that yields toluene and CO₂ as byproducts.[8]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Primarily used in solid-phase peptide synthesis, it is cleaved under mild basic conditions (e.g., piperidine).[5] While effective, the cost of the reagent and potential side reactions can make it less attractive for very large-scale commodity-type syntheses compared to Boc or Cbz.
| Protecting Group | Installation Reagent | Key Stability Characteristics | Deprotection Method | Scalability Considerations |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Stable to base, hydrogenation, nucleophiles | Strong Acid (TFA, HCl) | Excellent; reagent is easy to handle. Deprotection requires acid-resistant equipment. |
| Cbz (Z) | Benzyl Chloroformate (CbzCl) | Stable to acid, mild base | Catalytic Hydrogenation (H₂, Pd/C) | Excellent; hydrogenation is a very clean and scalable industrial process.[8] |
| Fmoc | Fmoc-OSu, Fmoc-Cl | Stable to acid, hydrogenation | Base (e.g., Piperidine) | Good; often used in high-value synthesis. Reagent cost can be a factor. |
Pillar 2: Core Methodologies for Selective Mono-Protection
Achieving high mono-selectivity requires overcoming the statistical distribution of products. Two primary strategies have proven robust and scalable: in situ mono-protonation for batch processes and continuous flow chemistry for ultimate control.
Methodology A: In Situ Mono-Protonation (Batch Process)
This is a powerful and cost-effective "one-pot" batch method that avoids the need for a large excess of the diamine.[9][10][11]
The Causality of the Method: The core principle is the selective deactivation of one amine group. By adding one molar equivalent of a strong acid to a symmetric diamine, a statistical equilibrium is formed between the free diamine, the mono-protonated salt, and the di-protonated salt. The mono-protonated species is the most abundant and crucial component. The ammonium salt formed is unreactive toward the electrophilic protecting group reagent (e.g., Boc₂O), leaving the single free amine available for selective protection.[12] Using an in situ source of HCl, such as chlorotrimethylsilane (TMSCl) or thionyl chloride (SOCl₂) in methanol, is highly advantageous on a large scale as it avoids the handling of corrosive HCl gas.[9][10]
Protocol 1: Large-Scale Mono-Boc Protection of 1,2-Diaminocyclohexane via In Situ HCl Generation
This protocol is adapted from the work of Servín et al., which provides a practical alternative to using HCl gas.[9][10]
Self-Validating System: This protocol incorporates checkpoints for reaction monitoring and a work-up designed to selectively isolate the mono-protected product.
Materials:
-
(1R,2R)-(-)-1,2-Diaminocyclohexane (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (TMSCl) (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)
-
Diethyl ether (Et₂O)
-
Sodium Hydroxide (NaOH) solution (e.g., 2N)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Brine
Equipment:
-
Large, jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet.
-
Addition funnel.
Procedure:
-
Reactor Setup: Charge the reactor with (1R,2R)-(-)-1,2-Diaminocyclohexane (1.0 eq) and anhydrous methanol.
-
Mono-protonation: Cool the stirred solution to 0°C using a chiller. Slowly add chlorotrimethylsilane (1.0 eq) via an addition funnel, maintaining the temperature below 10°C. The TMSCl reacts with methanol to generate one equivalent of HCl in situ.
-
Equilibration: Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure the diamine-salt equilibrium is established.
-
Boc Protection: Add a solution of Boc₂O (1.0 eq) in methanol via an addition funnel over 1 hour. An exotherm may be observed; maintain the temperature below 30°C.
-
Reaction Monitoring (In-Process Control): Stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. A typical TLC system would be 10% MeOH in DCM with ninhydrin staining. The starting diamine will be at the baseline, the di-Boc product will have a high Rf, and the mono-Boc product will be in between, staining positive for the free amine. The reaction is complete when the Boc₂O is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Selective Work-up & Purification:
-
Add water and diethyl ether to the residue. The di-Boc product and any unreacted Boc₂O will partition into the ether layer, while the mono-Boc product and unreacted diamine remain in the aqueous layer as their hydrochloride salts. Wash the aqueous layer with diethyl ether (2x) to thoroughly remove the di-protected byproduct.[13][14]
-
Cool the aqueous layer to 0°C and adjust the pH to >12 by the slow addition of 2N NaOH solution. This neutralizes the ammonium salts, making the mono-protected product and any remaining free diamine extractable.
-
Extract the product into dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.[9]
-
-
Final Purity Assessment: Assess the purity of the final product by ¹H NMR, ¹³C NMR, and HPLC/GC-MS.[15] For 1,2-diaminocyclohexane, the mono-protected product should show a clear loss of C₂ symmetry in the ¹³C NMR spectrum compared to the starting material.
Methodology B: Continuous Flow Chemistry
Flow chemistry offers unparalleled control over reaction parameters, making it an ideal choice for reactions where selectivity is paramount.[16][17]
The Causality of the Method: The challenge in batch mono-protection is that as the desired mono-protected product forms, its concentration increases, making it more likely to react again to form the di-protected byproduct.[16] Flow reactors, particularly microreactors, solve this by ensuring rapid mixing of reagents and a very short residence time.[1][2] Reactants are continuously fed into the reactor, and the product stream is continuously removed. By precisely controlling the stoichiometry (molar ratio of reactants) and minimizing the time the mono-protected product spends in the reactive environment, the formation of the di-protected species can be significantly suppressed. This often leads to higher yields and selectivities for the mono-protected product compared to batch methods.[1][2]
Protocol 2: Continuous Flow Mono-Boc Protection of Piperazine
This protocol is based on the principles described for the flow synthesis of mono-protected diamines.[1][2]
Self-Validating System: This process is validated by achieving a steady state, where the product composition remains constant over time. Online or at-line analysis (e.g., via automated HPLC sampling) confirms consistent product quality.
Materials:
-
Stream A: Solution of Piperazine in Methanol (e.g., 1.3 M)
-
Stream B: Solution of Di-tert-butyl dicarbonate (Boc₂O) in Methanol (e.g., 1.04 M, to deliver 0.8 eq relative to piperazine)
-
Quenching Solution (e.g., dilute aqueous acid)
Equipment:
-
Two high-precision syringe pumps or HPLC pumps.
-
T-mixer or Y-mixer.
-
Tubular reactor (e.g., PFA or PTFE tubing of a known internal diameter and length) immersed in a temperature-controlled bath.
-
Back-pressure regulator.
-
Collection vessel.
Procedure:
-
System Setup: Prepare the two reagent streams (A and B). Prime the pumps and lines with methanol.
-
Initiate Flow: Begin pumping both streams A and B into the mixer at the desired flow rates. For example, to achieve a 0.8 molar equivalent of Boc₂O, the flow rate of Stream B would be set lower than Stream A, according to the concentration differences. A total flow rate (e.g., 4 mL/min) will determine the residence time based on the reactor volume.[1]
-
Reaction: The combined stream flows through the temperature-controlled tubular reactor (e.g., at 30°C). The reaction occurs within this defined residence time.
-
Achieve Steady State: Allow the system to run for a period equivalent to 3-5 times the reactor volume to ensure a steady state is reached, where the concentrations of reactants and products exiting the reactor are constant.
-
Sampling and Analysis (In-Process Control): Collect samples from the reactor outlet. Quench the reaction immediately (if necessary) and analyze by HPLC or GC-MS to determine the ratio of unreacted piperazine, mono-Boc-piperazine, and di-Boc-piperazine.
-
Optimization: The selectivity can be optimized by systematically varying key parameters:
-
Stoichiometry: Adjust the flow rate ratio of Stream B to Stream A to find the optimal molar equivalence of Boc₂O (often slightly sub-stoichiometric, e.g., 0.8 eq, is best).[1][2]
-
Residence Time: Change the total flow rate to increase or decrease the time reactants spend in the reactor.
-
Temperature: Adjust the temperature of the water bath.
-
-
Production Run: Once optimal conditions are identified, run the system continuously, collecting the product stream in a large vessel for subsequent work-up.
-
Work-up: The work-up for the collected product stream would typically follow the same principles as the batch process (acid/base extraction) to isolate the pure mono-protected product.
Pillar 3: Large-Scale Purification & Quality Control
Purification is often the bottleneck in scaling up chemical production. While laboratory-scale purifications frequently rely on column chromatography, this method is generally not economically viable for large quantities.
-
Acid-Base Extraction: As detailed in Protocol 1, this is the most powerful and scalable purification technique for mono-protected diamines. It leverages the chemical properties of the components in the mixture: the di-protected product is neutral, the mono-protected product is basic, and the unreacted diamine is a highly water-soluble salt. This allows for clean separation without chromatography.[18]
-
Crystallization: If the mono-protected product is a solid, crystallization or recrystallization from an appropriate solvent system can be an excellent method for achieving very high purity on a multi-kilogram scale.
Quality Control: A robust set of analytical tests is required to release the final product.
| Analytical Method | Purpose | Expected Result for Mono-Protected Product |
| ¹H NMR | Structural Confirmation & Purity | Correct chemical shifts and integration ratios. Absence of signals from starting material or di-protected byproduct. |
| ¹³C NMR | Structural Confirmation | Appearance of a more complex spectrum compared to the symmetric starting material, confirming mono-substitution. |
| GC-MS / LC-MS | Identity Confirmation & Purity | Correct molecular ion peak. Purity is often determined by peak area percentage.[15][19] |
| HPLC | Quantitative Purity Assessment | A single major peak with purity >95-99% by area normalization. |
| Melting Point | Physical Property Confirmation | A sharp, defined melting range indicates high purity (for solids). |
Conclusion and Outlook
The large-scale production of mono-protected diamines is a common yet challenging task that demands a well-designed synthetic strategy. For robust and cost-effective batch processing, the in situ mono-protonation method offers high selectivity and avoids the need to handle excess diamine or gaseous HCl. For processes demanding the highest level of control, reproducibility, and safety, continuous flow chemistry provides a superior alternative, often delivering higher yields and purities.[1][16] The choice between these methods will depend on the specific value of the diamine, the required scale of production, and the available capital equipment. In all cases, a purification strategy based on chemical properties, such as acid-base extraction, is critical for achieving an economically viable and scalable process.
References
-
Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines . American Chemical Society. [Link]
-
Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines | Organic Letters . American Chemical Society. [Link]
-
Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines . Semantic Scholar. [Link]
-
Selective Mono-Boc-Protection of Bispidine . Sciforum. [Link]
-
Protecting Groups for Amines: Carbamates . Master Organic Chemistry. [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof . SciELO. [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof . Redalyc. [Link]
-
(PDF) Selective Mono‐BOC Protection of Diamines . ResearchGate. [Link]
-
Selective Mono‐BOC Protection of Diamines: Synthetic Communications . Taylor & Francis Online. [Link]
-
Protection for the AMINE.pptx . Slideshare. [Link]
-
Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates . Organic Syntheses. [Link]
-
Preparation of Mono Boc-Protected Unsymmetrical Diamines . ResearchGate. [Link]
-
Selective Mono-BOC Protection of Diamines . Synthetic Communications. [Link]
-
Protecting Groups in Peptide Synthesis . PubMed. [Link]
-
Amino Acid-Protecting Groups . SciSpace. [Link]
-
Protecting-Group-Free Synthesis of Novel Symmetrical and Unsymmetrical Diynes Dialdehyde via Copper-Catalyzed Glaser–Hay reaction: An Experimental and Computational Study . Chemical Methodologies. [Link]
-
Preparation of Mono-Cbz Protected Guanidines . PMC - NIH. [Link]
-
The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate . Digital Commons @ IWU. [Link]
-
Selective Mono‐BOC Protection of Diamines . ResearchGate. [Link]
-
Cbz-Protected Amino Groups . Organic Chemistry Portal. [Link]
-
Selective Mono‐BOC Protection of Diamines . Semantic Scholar. [Link]
-
A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines . Organic Chemistry Portal. [Link]
-
A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis . Royal Society of Chemistry. [Link]
-
Yields and purities on mono-Boc protection of diamines (1a-9a) . ResearchGate. [Link]
-
General method for selective Mono-Boc protection of diamines and thereof . SciSpace. [Link]
Sources
- 1. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 2. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 10. redalyc.org [redalyc.org]
- 11. researchgate.net [researchgate.net]
- 12. bioorg.org [bioorg.org]
- 13. sciforum.net [sciforum.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 19. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-1-N-ethylbenzene-1,2-diamine
Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting for Halogenated Phenylenediamine Synthesis Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 6-chloro-1-N-ethylbenzene-1,2-diamine (also referred to as 3-chloro-N-ethyl-1,2-phenylenediamine) presents two distinct yield-limiting challenges: regiocontrol during the initial substitution and chemoselectivity during the reduction step.
The most common failure mode reported for this workflow is hydrodechlorination —where the chlorine atom is stripped during the nitro-reduction phase, resulting in the non-halogenated byproduct (N-ethylbenzene-1,2-diamine). This guide provides a validated protocol to prevent this side reaction and maximize yield.
Module 1: Synthetic Pathway & Regiocontrol
The Validated Route
To synthesize the target with the chlorine atom adjacent to the ethylamino group (Position 6 relative to N1-ethyl), you must start with 2,6-dichloronitrobenzene .
-
Starting Material: 2,6-Dichloronitrobenzene
-
Intermediate: 2-chloro-6-(ethylamino)nitrobenzene
-
Target: 6-chloro-1-N-ethylbenzene-1,2-diamine[1]
Workflow Visualization
Figure 1: Validated synthetic pathway highlighting the critical divergence point at Step 2.
Module 2: Troubleshooting Step 1 (S_NAr)
Issue: Low conversion or formation of bis-alkylated byproducts. Context: The nitro group at position 1 activates the chlorides at positions 2 and 6. Since the molecule is symmetric, the first substitution can occur at either chloride.
| Parameter | Recommendation | Rationale |
| Stoichiometry | 2.2 – 2.5 eq. Ethylamine | Excess amine acts as both nucleophile and base to neutralize the HCl generated. |
| Solvent | Ethanol or IPA (0°C to RT) | Protic solvents stabilize the transition state. Avoid high heat to prevent displacing the second chloride. |
| Monitoring | TLC / HPLC | Stop reaction immediately upon disappearance of starting material. Extended reaction times favor bis-substitution (2,6-di(ethylamino)nitrobenzene). |
Protocol Adjustment:
If you observe unreacted starting material, do not increase temperature above 50°C. Instead, switch to a more polar aprotic solvent like DMSO or DMF at room temperature, which significantly accelerates
Module 3: The Critical Reduction Step (Preventing Dechlorination)
Issue: Loss of Chlorine atom (Hydrodechlorination). Diagnosis: LCMS shows a mass peak of [M-34] relative to the target. Root Cause: Standard hydrogenation catalysts (Pd/C) are excellent at inserting into C-Cl bonds, especially in aromatic systems, leading to reductive cleavage.
Solution A: Catalytic Hydrogenation (Scalable & Clean)
Recommended Catalyst: 5% Platinum on Carbon, Sulfided (Pt/C-S) . The sulfur acts as a poison for the hydrogenolysis active sites (which cleave C-Cl) while leaving the nitro-reduction sites active.
-
Pressure: 1–3 bar
(Balloon or low pressure). -
Solvent: Methanol or Ethyl Acetate.[2]
-
Additive: None usually required, but 0.1% thiophene can be added if using non-sulfided Pt/C.
Solution B: Chemical Reduction (High Selectivity / Lab Scale)
If a sulfided catalyst is unavailable, use Stannous Chloride (
-
Reagents:
(5.0 equivalents). -
Solvent: Ethanol or EtOAc.[2]
-
Temp: 70°C (Reflux).
-
Workup Note: To avoid tin emulsions, quench with aqueous Potassium Sodium Tartrate (Rochelle salt) or adjust pH to >10 with NaOH to solubilize tin salts before extraction.
Decision Tree for Reduction
Figure 2: Decision matrix for selecting the appropriate reduction method to preserve the chlorine substituent.
Module 4: Isolation & Stability
Issue: Product turns black/tarry upon drying. Cause: Phenylenediamines (especially electron-rich ones like this) are highly susceptible to air oxidation, forming quinone-imines and polymers.
Stabilization Protocol:
-
Do not evaporate to dryness as a free base if possible.
-
Salt Formation: Immediately convert the crude diamine into its dihydrochloride salt.
-
Procedure: Dissolve crude oil in dry
or dioxane. Add 4M HCl in dioxane dropwise. -
Result: The dihydrochloride salt precipitates as a stable, off-white solid. Filter and store under Argon.
-
-
Storage: Store at -20°C.
Frequently Asked Questions (FAQ)
Q1: Can I use Raney Nickel for the reduction? A: Yes, but with caution. Raney Nickel is less prone to dechlorination than Pd/C, but it can still occur. To ensure safety, perform the reaction at room temperature and atmospheric pressure. Adding a small amount of ammonium thiocyanate can poison the dechlorination sites on the Ni surface.
Q2: Why did I get a mixture of isomers in Step 1? A: If you started with 2,3-dichloronitrobenzene , you would obtain the 3-chloro-N1-ethyl isomer (chlorine adjacent to the primary amine). If you started with 2,6-dichloronitrobenzene , you obtain the 6-chloro-N1-ethyl isomer (chlorine adjacent to the ethylamine). Verify your starting material CAS number.
-
Target (Cl next to NHEt) requires: 2,6-Dichloronitrobenzene (CAS: 601-88-7) .
Q3: The SnCl2 workup is a nightmare; the emulsion won't separate. A: This is a common issue with Tin. Do not use simple bicarbonate. Instead, use a saturated solution of Rochelle Salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour. The tartrate complexes the tin, allowing for a clean phase separation. Alternatively, filter the reaction mixture through Celite before adding water to remove the bulk of the tin solids.
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Dovell, F. S., & Greenfield, H. (1965). Selective hydrogenation of halonitrobenzenes to haloanilines with sulfided platinum catalysts. Journal of the American Chemical Society. Link
-
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters. (Methodology for SnCl2 reduction). Link
-
BenchChem Technical Support. (2025). Selective reduction of nitro group without affecting other functional groups. (General troubleshooting for nitro reduction). Link
Sources
Technical Support Center: Purification of Crude 6-Chloro-1-N-ethylbenzene-1,2-diamine
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Stabilization and Purification Protocols for Oxidation-Sensitive Diamines Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
You are likely accessing this guide because your crude 6-chloro-1-N-ethylbenzene-1,2-diamine (hereafter referred to as 6-Cl-N-Et-OPD ) has turned from a pale oil/solid into a dark brown or black tar, or you are struggling to separate it from its regioisomers.[1][2]
Immediate Action Required: If your product is currently a free base exposed to air, flush with argon/nitrogen immediately .[2] This compound is an electron-rich o-phenylenediamine derivative; the ethyl group and the ortho-diamine motif make it highly susceptible to rapid auto-oxidation, forming quinone imines and intractable polymers ("black tar").[1]
This guide prioritizes conversion to the dihydrochloride salt as the primary method for purification and storage, as the free base is kinetically unstable.[2]
Part 1: Critical Properties & Handling
Before attempting purification, you must understand the material's behavior to prevent yield loss.[2]
| Property | Characteristic | Implication for Purification |
| Physical State | Viscous oil or low-melting solid | Hard to recrystallize directly; prone to "oiling out."[1] |
| Oxidation Potential | High (Air Sensitive) | Must be handled under inert atmosphere.[3] Solutions turn purple/black rapidly. |
| Basicity | Bidentate Base ( | Can be purified via acid-base extraction.[1] Forms stable salts with HCl. |
| Impurities | Regioisomers, Nitro-precursors | Regioisomers (e.g., 3-chloro isomer) have very similar |
Part 2: Troubleshooting & FAQs
Q1: My crude product is a black oil. Can I distill it?
Short Answer: Risky. Technical Insight: While simple o-phenylenediamines can be distilled, the 6-chloro and N-ethyl substituents increase the boiling point and thermal instability.[1][2] Distillation often leads to accelerated decomposition (violent exotherms) unless high vacuum (<0.5 mmHg) and short-path equipment are used.[1] Recommendation: Use Acid-Base Extraction followed by Salt Formation (See Protocol A).[1]
Q2: I see two spots on TLC that are very close together. How do I separate them?
Diagnosis: This is likely the regioisomer pair . Depending on your synthesis route (e.g., alkylation of 3-chloro-1,2-diaminobenzene vs. nitration/reduction), you may have a mixture of:
-
N¹-ethyl-3-chlorobenzene-1,2-diamine (Isomer) Solution: These isomers separate poorly on standard silica.[1]
-
Method 1: Use Amine-Functionalized Silica or neutralize standard silica with 1% Triethylamine (TEA) in the eluent to prevent tailing.[1]
-
Method 2: Fractional Crystallization of the Oxalate or Hydrochloride salts. The 6-chloro isomer often crystallizes differently due to steric crowding near the ethyl group.
Q3: The product "oils out" during recrystallization.
Cause: The melting point of the free base is near the boiling point of the solvent, or impurities are depressing the melting point.[2] Fix: Switch to the Dihydrochloride Salt Protocol (Protocol B) . The ionic lattice energy of the salt significantly raises the melting point, ensuring precipitation of a solid rather than an oil.[2]
Part 3: Validated Purification Protocols
Protocol A: Acid-Base "Cleanup" Extraction
Use this for crude reaction mixtures containing non-basic impurities (tar, unreacted nitro compounds).[1][2]
workflow_diagram_extraction
Caption: Acid-base extraction leverages the basicity of the diamine to separate it from neutral tars and precursors.[1][2]
Protocol B: Stabilization via Dihydrochloride Salt Formation
This is the recommended storage form. The salt is shelf-stable and resistant to oxidation.[1][2]
Prerequisites:
-
Purified Free Base (from Protocol A).
-
4M HCl in Dioxane (or concentrated aqueous HCl).
-
Anhydrous Ethanol (EtOH) or Isopropanol (IPA).
Step-by-Step:
-
Dissolution: Dissolve 10g of the crude free base oil in a minimum amount of cold anhydrous EtOH or IPA (approx. 30-50 mL).
-
Note: Perform under
flow.
-
-
Acidification: Slowly add 4M HCl in Dioxane (2.5 equivalents) dropwise with vigorous stirring at 0°C.
-
Observation: A thick precipitate should form immediately. If the solution turns dark purple, your cooling is insufficient.[2]
-
-
Crystallization:
-
Heat the mixture gently to boiling until the solid dissolves (add minimal extra EtOH if needed).
-
Add activated charcoal (1-2g), boil for 2 mins, and filter hot (under inert gas if possible) through Celite.
-
Reasoning: Charcoal removes the colored oxidation oligomers.
-
-
Cooling: Allow the filtrate to cool slowly to room temperature, then to 0°C.
-
Troubleshooting: If no crystals form, add diethyl ether (anti-solvent) dropwise until turbidity appears.
-
-
Isolation: Filter the white/off-white needles. Wash with cold ether. Dry under vacuum over
or KOH pellets.
workflow_diagram_salt
Caption: Conversion to the dihydrochloride salt locks the lone pairs, preventing oxidation and facilitating crystallization.[1][2]
Part 4: Analytical Verification
Once isolated, verify the identity and purity.[2]
-
H-NMR (DMSO-d6):
-
Look for the ethyl group signals (triplet ~1.2 ppm, quartet ~3.2 ppm).[2]
-
Verify the integration of aromatic protons (should be 3 protons for the 6-chloro-1,2-diamine core).[1][2]
-
Note: In the HCl salt, the amine protons will be broad singlets downfield (8-10 ppm) and may exchange with water in the solvent.[2]
-
-
HPLC Purity:
-
Column: C18 (Base-deactivated).[1]
-
Buffer: Ammonium Acetate or Formic Acid (pH acidic to keep amines protonated and prevent tailing).
-
Detection: UV 254 nm.
-
References
-
Org. Synth. 1941, Coll.[2][4] Vol. 1, 492. o-Phenylenediamine. (Foundational protocol for purifying phenylenediamines via HCl salt precipitation and charcoal treatment).
-
PubChem CID 11315694. 4-chloro-N1-ethylbenzene-1,2-diamine.[1] (Structural analogue data and physical property references).
-
Google Patents WO2022071874. Process for the Purification of Phenylenediamines. (Industrial scale purification techniques for oxidation-sensitive diamines). [1]
-
Fisher Scientific SDS. p-Phenylenediamine Safety Data Sheet. (Handling precautions for sensitizing and oxidizing diamines). [1]
Disclaimer: This guide is for research purposes only. 6-chloro-1-N-ethylbenzene-1,2-diamine is a potent sensitizer and potential carcinogen.[1][2] Always work in a fume hood with appropriate PPE.[2][3]
Sources
optimization of reaction conditions for diamine synthesis
Status: Online 🟢 | Ticket Queue: Active | Specialist: Senior Application Scientist
Welcome to the Diamine Synthesis Optimization Hub. This guide addresses the most frequent "support tickets" regarding the synthesis of
📂 Ticket #001: Nitrile Hydrogenation Yielding Secondary Amine Impurities[1]
User Issue: "I am hydrogenating a dinitrile to an aliphatic diamine using Raney Nickel. I see significant formation of secondary amines (dimers) and oligomers, reducing my yield to <50%."
🔧 Root Cause Analysis
This is the classic "Imine Condensation" failure mode.
-
Mechanism: The nitrile (
) reduces to an imine intermediate ( ). -
The Trap: Before this imine fully reduces to the primary amine, a newly formed primary amine molecule attacks the imine, forming a secondary imine, which then reduces to a secondary amine (dimer).
-
Thermodynamics: Secondary amine formation is often thermodynamically favored over the primary amine in neutral solvents.
🛠️ Troubleshooting Protocol: The "Ammonia Suppression" Method
To optimize selectivity for the primary diamine, you must suppress the nucleophilic attack of the amine on the imine.
Optimized Conditions:
-
Catalyst: Raney Nickel (slurry in water/MeOH) or Raney Cobalt (often higher selectivity for primary amines).
-
Solvent: Methanol or Ethanol.[1]
-
Additive (Critical): 7N Ammonia in Methanol or Ammonium Hydroxide.
-
Pressure: High
pressure (40–60 bar) favors the rapid reduction of the imine over the condensation side reaction.
Step-by-Step Protocol:
-
Preparation: Wash Raney Nickel (approx 10-20 wt% loading) with MeOH (
) to remove water if using anhydrous conditions. Caution: Pyrophoric. -
Loading: Charge autoclave with dinitrile substrate (0.5 M concentration).
-
Additive: Add
in MeOH (5–10 equivalents relative to nitrile). The excess ammonia competes with the primary amine for the imine intermediate, shifting equilibrium back to the primary amine path [1, 2]. -
Reaction: Pressurize to 50 bar
. Heat to 60–80°C. Stir vigorously (>1000 rpm) to eliminate mass transfer limitations. -
Workup: Filter catalyst under Argon. Concentrate filtrate.
📊 Visualization: Selectivity Pathway
Figure 1: The competition between hydrogenation and condensation. Excess ammonia blocks the red path.
📂 Ticket #002: Catalyst Deactivation in Buchwald-Hartwig Amination
User Issue: "I am coupling a primary diamine with an aryl halide using Pd-catalysis. The reaction stalls at 20% conversion, and the solution turns black (Pd precipitation)."
🔧 Root Cause Analysis
Aryl diamine synthesis via Buchwald-Hartwig coupling faces a unique challenge: Product Inhibition (Chelation).
-
The Problem: The product (a diamine) is an excellent ligand. It binds to the Palladium center more tightly than your phosphine ligand, displacing it and forming a catalytically inactive "Pd-diamine" chelate.
-
Result: The catalyst dies, and Pd black precipitates.
🛠️ Troubleshooting Protocol: Ligand Sterics & Bite Angle
You must use a ligand that binds Pd stronger than the diamine product or prevents the diamine from chelating via steric bulk.
Ligand Selection Matrix:
| Substrate Type | Recommended Ligand | Why? |
| Primary Alkyl Amines | BrettPhos or RuPhos | Bulky monophosphines prevent |
| Aryl Amines (Anilines) | BINAP or Xantphos | Wide bite-angle bidentate ligands enforce reductive elimination and are hard to displace. |
| Ether-containing Amines | tBuBrettPhos | High activity for challenging substrates. |
Optimized Protocol (General):
-
Catalyst Precursor:
or (avoid if sensitive to acid). -
Ligand: BINAP (for primary amines) or Xantphos. Ratio Pd:Ligand = 1:1.2 (Bidentate) or 1:2 (Monodentate).
-
Base:
(Sodium tert-butoxide). If functional groups are base-sensitive (e.g., esters), switch to or . -
Solvent: Toluene or Dioxane (anhydrous/degassed).
-
Temperature: 80–110°C.
Critical Check: If using a diamine as the nucleophile, use a large excess (3–4 equiv) if you only want to mono-arylate. If you want to bis-arylate, use stoichiometric amounts but ensure the ligand is bulky (e.g., BrettPhos) [3, 4].
📊 Visualization: Ligand Decision Logic
Figure 2: Ligand selection strategy to prevent catalyst poisoning during C-N coupling.
📂 Ticket #003: Purification of Water-Soluble Diamines
User Issue: "My reaction worked, but I cannot isolate the diamine. It stays in the aqueous layer during extraction."
🔧 Root Cause Analysis
Short-chain aliphatic diamines (e.g., ethylenediamine, putrescine) and polar aryl diamines are highly hydrophilic. Standard EtOAc/Water extractions fail because the partition coefficient (
🛠️ Troubleshooting Protocol: "Salting Out" & Specialized Solvents
Method A: The n-Butanol Extraction (Gold Standard)
-
Basify: Adjust aqueous layer pH to >12 using pellets of NaOH or KOH (saturate the solution). This ensures the amine is fully deprotonated (neutral form).
-
Salt Out: Saturate the aqueous phase with NaCl. This increases the ionic strength, forcing the organic diamine out ("Salting out effect").
-
Extract: Use n-Butanol or Isopropanol/DCM (3:1) as the extraction solvent. Unlike EtOAc, n-Butanol is polar enough to pull diamines from water [5].
-
Dry: Dry organic layer over
. -
Evaporate: n-Butanol has a high boiling point (117°C). Use a rotary evaporator with a high-vacuum pump and a water bath at 50°C. Azeotrope with toluene if necessary to remove traces.
Method B: Continuous Liquid-Liquid Extraction For highly soluble diamines (e.g., 1,3-diaminopropane), manual extraction is inefficient.
-
Use a Kutscher-Steudel or Soxhlet-type liquid-liquid extractor .
-
Solvent: DCM or Chloroform.
-
Run for 12–24 hours. This allows equilibrium to be re-established thousands of times, recovering >95% of product.
📂 Ticket #004: Preventing Over-Alkylation (Nucleophilic Substitution)
User Issue: "I am reacting 1,4-dibromobutane with an amine to make a diamine. I get a mixture of mono-, bis-, and polymeric products."
🔧 Root Cause Analysis
In
🛠️ Troubleshooting Protocol: Stoichiometry & Protection
-
High Dilution Strategy: Add the alkyl halide dropwise to a large excess of the amine (5–10 equivalents). This statistically favors the encounter between the halide and the primary amine.
-
The "Delépine" or "Gabriel" Alternative: If direct alkylation fails, switch to:
-
Gabriel Synthesis: Use Potassium Phthalimide.
-
Delépine Reaction: Use Hexamethylenetetramine (HMTA) followed by acid hydrolysis.
-
Azide Reduction: Displace halide with
, then reduce (Staudinger or Hydrogenation). This is 100% selective for primary amines.
-
📚 References
-
Vertex AI Search. (2025). CO2-Protected Amine Formation from Nitrile and Imine Hydrogenation. American Chemical Society. 2
-
Common Organic Chemistry. (n.d.). Nitrile to Amine - Common Conditions: H2 + Raney Nickel.[3] 3
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination - Ligand Selection. 4
-
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?5[6][5][7]
-
ResearchGate. (2018). Purification of m-phenylenediamine by recrystallization and extraction. 1[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]
Technical Support Center: Regioselective Synthesis of N-Substituted Diamines
Introduction
The selective functionalization of one nitrogen atom in a diamine framework is a frequent and formidable challenge in organic synthesis, particularly in the fields of medicinal chemistry and materials science. N-substituted diamines are privileged scaffolds in countless biologically active molecules and advanced polymers. However, the similar nucleophilicity and steric environment of the amino groups often lead to mixtures of un-, mono-, and di-substituted products, complicating purification and reducing yields.
This technical support guide provides researchers, scientists, and drug development professionals with a dedicated resource for overcoming common hurdles in the regioselective synthesis of N-substituted diamines. It combines frequently asked questions for strategic planning with in-depth troubleshooting guides for when experiments go awry. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure reliability and reproducibility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common strategic questions that arise during the planning phase of a synthesis involving unsymmetrical diamines.
Q1: What is the most common initial strategy for differentiating two amino groups in a diamine?
The most prevalent and robust strategy is the use of protecting groups. By selectively "masking" one amine, you can direct reactions to the unprotected nitrogen. The key is to choose a protecting group that can be introduced with high regioselectivity and removed under conditions that do not affect the newly installed functional group or other sensitive parts of the molecule. This concept is known as an orthogonal protecting group strategy.[1][2]
Q2: How do I choose the right protecting group for my diamine?
The choice depends on three main factors:
-
Steric and Electronic Differentiation: If the diamine has a primary and a secondary amine, or two amines with significantly different steric environments, you can often achieve selective protection kinetically. For example, di-tert-butyl dicarbonate (Boc₂O) will often preferentially react with the less sterically hindered amine.
-
Orthogonality: The selected protecting group must be stable to the reaction conditions planned for the unprotected amine. It must also be removable under conditions that leave the rest of the molecule intact.[2][3] For instance, a Boc group (acid-labile) is orthogonal to an Fmoc group (base-labile) and a Cbz group (removed by hydrogenolysis).[2][3][4]
-
Overall Synthesis Plan: Consider all subsequent steps. If your downstream chemistry involves strong acid, a Boc group is a poor choice. If you plan a hydrogenation, a Cbz group should be avoided.
Q3: Are there methods to achieve regioselectivity without using protecting groups?
Yes, although they are often more substrate-specific. Key strategies include:
-
Directed Hydroamination: This approach uses a Lewis basic moiety tethered to the olefin substrate, which serves as a directing group to guide a catalyst to achieve high chemo- and regioselectivities in diamine synthesis.[5]
-
Enzyme-Catalyzed Reactions: Biocatalysts can offer exquisite regioselectivity due to the specific binding of the substrate in the enzyme's active site.
-
Flow Chemistry: By controlling stoichiometry and reaction times with high precision in a continuous flow reactor, it is sometimes possible to favor mono-substitution over di-substitution.
-
Metal-Catalyzed C-H Functionalization: A directing group can coordinate to a metal center, positioning it over a specific C-H bond for functionalization.[6][7] While this is not direct N-functionalization, it is a powerful tool for modifying the diamine scaffold regioselectively.
Q4: My diamine has two primary amines with very similar reactivity (e.g., 1,4-diaminobutane). How can I achieve mono-substitution?
This is a classic challenge. The most common approaches are:
-
Statistical Substitution with Controlled Stoichiometry: Use a sub-stoichiometric amount (e.g., 0.8-0.9 equivalents) of the protecting group or alkylating agent relative to the diamine. This will inevitably produce a statistical mixture of starting material, desired mono-adduct, and undesired di-adduct, which must then be separated chromatographically.
-
Use of a Large Excess of Diamine: By using a large excess (5-10 equivalents) of the diamine relative to the electrophile, you statistically favor the formation of the mono-substituted product. The challenge then becomes removing the unreacted diamine, which can often be accomplished by an acidic wash if the product is less basic.
-
Transient Protection/Acetal Formation: For vicinal (1,2) or 1,3-diamines, it is sometimes possible to form a transient cyclic derivative (e.g., an aminal or imidazoline) with an aldehyde or ketone. This protects both amines simultaneously, which can then be mono-deprotected or modified in subsequent steps.
Part 2: Troubleshooting Guides
This section provides structured advice for specific experimental problems.
Issue 1: Poor Regioselectivity in Mono-Protection/Mono-Alkylation
You are attempting to synthesize a mono-protected or mono-alkylated diamine but are getting a significant amount of the di-substituted product and/or unreacted starting material.
Caption: Decision workflow for troubleshooting poor regioselectivity.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reactivity Difference | The intrinsic steric and electronic properties of the two nitrogen atoms are too similar, leading to competitive reaction at both sites. | 1. Lower the Temperature: Run the reaction at a lower temperature (e.g., -78 °C or 0 °C). This can amplify small differences in activation energy, favoring the kinetically controlled product.[8] 2. Use a Bulkier Reagent: A sterically demanding protecting group (e.g., trityl) or alkylating agent will more readily react at the less hindered nitrogen atom.[1] |
| Thermodynamic Equilibration | The initially formed kinetic product may be rearranging to the more stable thermodynamic product, or the protecting group might be migrating between nitrogen atoms. | 1. Modify the Base/Solvent System: The choice of base and solvent can influence which product is favored. Screen different conditions, for example, moving from a protic solvent like ethanol to an aprotic one like THF.[8][9] 2. Isolate Kinetic Product Quickly: If the reaction is monitored by TLC or LC-MS and the desired product is seen early, attempt to quench and work up the reaction before equilibration can occur. |
| Over-reaction Due to High Concentration | Even with 1.0 equivalent of reagent, localized high concentrations (e.g., at the point of addition) can lead to di-substitution on some diamine molecules before all have reacted once. | 1. Slow Addition: Add the electrophile (e.g., Boc₂O or alkyl halide) dropwise via a syringe pump over several hours to maintain a very low concentration. 2. High Dilution: Run the reaction at a much lower overall concentration (e.g., 0.01-0.05 M). This reduces the probability of a second reaction occurring on the same molecule. |
Issue 2: Failure of Orthogonal Deprotection
You are attempting to remove one protecting group (e.g., Boc) while leaving a second one (e.g., Cbz) intact, but you are observing cleavage of both groups or no reaction at all.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Reagent Choice/Strength | The deprotection conditions are too harsh, leading to non-selective cleavage. For example, using strong, hot acid might partially cleave a Cbz group while removing a Boc group. | 1. Titrate Reagent Strength: For acid-labile groups like Boc, switch from neat TFA to milder conditions like 4M HCl in Dioxane, or 10-20% TFA in DCM. For base-labile groups like Fmoc, ensure the base (e.g., piperidine) concentration is appropriate (typically 20% in DMF).[2] 2. Use Scavengers: During acid-mediated deprotection (e.g., of a Boc or Trityl group), the cationic species formed can sometimes re-alkylate other parts of the molecule. Add a scavenger like triethylsilane (TES) or thioanisole to trap these reactive intermediates. |
| Incompatible Protecting Groups | The chosen protecting groups are not truly orthogonal under the specific reaction conditions required for your substrate. | 1. Re-evaluate Orthogonality: Consult a protecting group compatibility chart. For example, while Cbz is typically removed by hydrogenolysis, it can also be cleaved by very strong acids like HBr/AcOH, which would also cleave a Boc group.[4] 2. Switch Protecting Groups: Re-synthesize the intermediate using a more robustly orthogonal pair, such as Fmoc (base-labile) and Teoc (fluoride-labile).[4] |
| Catalyst Poisoning (for Hydrogenolysis) | If attempting to remove a Cbz or Benzyl group via catalytic hydrogenation (e.g., H₂/Pd-C), trace impurities in the substrate (e.g., sulfur-containing compounds) or solvent can poison the catalyst. | 1. Purify the Substrate: Ensure the starting material is highly pure. An extra chromatographic step or recrystallization may be necessary. 2. Screen Catalysts and Conditions: Try a different catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C) which can be more resistant to poisoning. Increase catalyst loading or hydrogen pressure. Consider transfer hydrogenation using a source like ammonium formate, which can sometimes be more effective.[4] |
Part 3: Key Methodologies & Protocols
Protocol 1: Regioselective Mono-Boc Protection of an Unsymmetrical Diamine
This protocol describes a general method for the kinetically controlled mono-protection of a diamine containing a primary and a secondary amine, using (Boc)₂O.
Caption: Workflow for selective mono-Boc protection.
Step-by-Step Procedure:
-
Dissolve the unsymmetrical diamine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice-water bath under an inert atmosphere (N₂ or Argon).
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 0.95 eq) in a minimal amount of the same solvent.
-
Add the (Boc)₂O solution to the stirred diamine solution dropwise over 1-2 hours using a syringe or dropping funnel. The slow addition is critical to prevent di-protection.
-
Allow the reaction to stir at 0 °C and gradually warm to room temperature over 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of starting material and the appearance of the mono- and di-protected products.
-
Once the starting material is mostly consumed or the ratio of mono- to di-adduct is optimal, quench the reaction by adding water.
-
Perform a standard aqueous workup. Extract the aqueous layer with the organic solvent (e.g., DCM), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude material by flash column chromatography (typically using a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent streaking) to isolate the desired mono-Boc-protected diamine.
References
-
A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews.[Link]
-
Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. National Institutes of Health (PMC).[Link]
-
Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. National Institutes of Health (PMC).[Link]
-
Protective Groups. Organic Chemistry Portal.[Link]
-
Protecting Groups - Lokey Lab Protocols. Wikidot.[Link]
-
Protecting group. Wikipedia.[Link]
-
Protecting Groups. University of Wisconsin-Madison, Department of Chemistry.[Link]
-
Regioselective Synthesis of Unsymmetrical Vicinal Diamines via Azidoimination of Alkenes with TMSN3 and Ketimines. Organic Chemistry Portal.[Link]
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI.[Link]
-
The Iridium-Catalyzed Synthesis of Symmetrically and Unsymmetrically Alkylated Diamines under Mild Reaction Conditions. ResearchGate.[Link]
-
Regioselective Synthesis of Unsymmetrical Vicinal Diamines via Azidoimination of Alkenes with TMSN3 and Ketimines. ACS Publications.[Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. Universidad de Alicante.[Link]
-
Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. ACS Publications.[Link]
-
Simple Amine-Directed Meta-Selective C–H Arylation via Pd/Norbornene Catalysis. Journal of the American Chemical Society.[Link]
-
Regioselective intermolecular carboamination of allylamines via nucleopalladation: empowering three-component synthesis of vicinal diamines. National Institutes of Health (PMC).[Link]
-
Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines. National Institutes of Health (PMC).[Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.[Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
removing unreacted starting material from diamine reactions
Topic: Removing Unreacted Starting Material from Diamine Reactions
Introduction: The "Sticky" Problem of Diamines
User Query: "I performed an acylation on a symmetric diamine, but I have 15% unreacted starting material left. Both the product and the starting material are polar, basic, and streak on silica. How do I clean this up without losing half my yield?"
Scientist’s Analysis: This is the classic "Diamine Paradox." You need the diamine to be nucleophilic to react, but that same basicity causes it to adhere to acidic silanols in silica gel, leading to broad peaks and poor separation. Furthermore, if your reaction was intended to be mono-functional (e.g., mono-acylation), the starting material (SM) and the product often share similar pKa values, rendering standard acid-base extraction difficult.
This guide prioritizes chemoselective removal and phase-switching over brute-force chromatography.
Part 1: Diagnostic Workflow
Before choosing a method, use this logic flow to determine the path of least resistance.
Figure 1: Decision matrix for selecting the purification strategy based on diamine solubility and reaction scale.
Part 2: Troubleshooting Guides & Protocols
Method A: The Copper(II) Complexation "Trick"
Best For: Small, water-soluble diamines (e.g., 1,3-diaminopropane, ethylenediamine) contaminating hydrophobic products.
The Science: Low molecular weight diamines form highly stable, water-soluble complexes with Copper(II) ions (chelation effect). Most mono-functionalized products (amides, sulfonamides) lose this chelating ability or become too lipophilic to dissolve in the aqueous phase [1].
Protocol:
-
Dissolve the crude reaction mixture in a non-polar solvent (DCM or Ethyl Acetate).
-
Prepare a 10% aqueous solution of Copper(II) Sulfate (CuSO₄) .
-
Wash the organic layer with the CuSO₄ solution.[1]
-
Visual Cue: The aqueous layer will turn from pale blue to deep royal blue/purple as the diamine complexes with the copper.
-
-
Repeat the wash until the aqueous layer remains pale blue (indicating no more diamine is being pulled out).
-
Wash with brine to remove residual copper salts.
-
Dry (MgSO₄) and concentrate.[2]
Q: My product turned blue. What happened? A: Your product might still have chelating capability (e.g., if you made a mono-amine that is still very polar). If this happens, wash the organic layer with 10% EDTA solution or aqueous ammonia to reclaim the product, then switch to Method C .
Method B: The "pH Switch" Extraction
Best For: Large scale (>5g) separations where chromatography is too expensive.
The Science: This relies on the pKa difference between a primary amine (SM) and a secondary/tertiary amine or amide (Product). By carefully controlling the pH, you can protonate one species while leaving the other neutral [2].
Protocol (Separating Diamine from Mono-Amide):
-
Acidify: Dissolve crude in DCM. Extract with 1M HCl.
-
Result: Both Diamine (SM) and Mono-Amide (Product) go into the aqueous layer (as salts). Impurities that are not basic stay in DCM. Discard DCM.
-
-
The Switch: Adjust the aqueous layer pH to ~9-10 using Saturated Na₂CO₃ (do not use NaOH yet).
-
Extract: Extract the aqueous layer with Ethyl Acetate (3x).
-
Verify: Check the aqueous layer by TLC. If SM remains, raise pH to 12 and extract again (risk of pulling SM, but increases yield).
Method C: Electrophilic Scavenging (Solid Phase)
Best For: High-value compounds, late-stage synthesis, or parallel synthesis (library generation).
The Science: Instead of trying to separate two amines, you chemically tag the unreacted starting material with a polymer-supported electrophile. This turns the impurity into a solid bead that is simply filtered off [3].
Recommended Resins:
-
Polystyrene-Isocyanate: Reacts with primary/secondary amines to form ureas.
-
Polystyrene-Benzaldehyde: Reacts with primary amines to form imines.
Protocol:
-
Dissolve crude mixture in dry DCM or THF (avoid alcohols).
-
Add 3–5 equivalents (relative to the estimated amount of unreacted SM) of Isocyanate resin.
-
Shake/stir gently at room temperature for 2–4 hours.
-
Do not use magnetic stir bars as they grind the resin, clogging filters. Use an orbital shaker.
-
-
Filter through a fritted glass funnel or a Celite plug.
-
Rinse the resin with DCM. The filtrate contains your product; the SM is trapped on the beads.
Figure 2: Workflow for chemoselective removal of amines using scavenger resins.
Method D: Chromatography Survival Guide
Best For: When separation is required because the product and SM have very similar solubilities.
The Issue: "Streaking" occurs because basic amines interact with acidic silanols on the silica surface.[7] The Fix: You must "mask" the silanols or use a stationary phase that lacks them [4].[7]
Data Table: Mobile Phase Systems for Amines
| Stationary Phase | Solvent System A | Solvent System B | Additive (Essential) | Notes |
| Standard Silica | DCM | Methanol | 1% Triethylamine (TEA) or 1% NH₄OH | Pre-wash column with eluent containing additive to deactivate silica. |
| Amine-Silica (KP-NH) | Hexane | Ethyl Acetate | None | No additive needed. Best resolution. Silica is pre-functionalized with propyl-amine. |
| C18 (Reverse Phase) | Water | Acetonitrile | 0.1% Formic Acid or 0.1% NH₄OH | Low pH keeps amine protonated (polar); High pH keeps it neutral (lipophilic). |
Q: I used TEA, but my product is still streaking. A: You likely didn't equilibrate the column. Run 3 column volumes of your TEA-containing solvent before loading your sample. This ensures all acidic sites on the silica are neutralized before your compound touches them.
Part 3: The "Nuclear Option" (Derivatization)
If the separation is impossible (e.g.,
Strategy: Add Boc-Anhydride (0.5 eq) to the mixture.
-
The unreacted, highly reactive primary diamine will react with the Boc-anhydride much faster than your mono-functionalized product (especially if the product is sterically hindered or an amide).
-
Result: The impurity becomes a Mono-Boc or Bis-Boc protected amine. This drastically changes its polarity (makes it much less polar), allowing easy separation on a short silica plug [5].
References
-
Renneboog, R. (2017). Removal of 1,3-PropaneDiamine from reaction mixture. ResearchGate. Link
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?Link
-
Amerigo Scientific. (2024). Scavenger Resins: Principles and Applications. Link
-
Teledyne ISCO. (2022).[8] Method Development Strategies for Amine Bonded Phase Columns. Link
-
Servín, F. A., et al. (2017).[9][10] General Method for Selective Mono-Boc Protection of Diamines. Journal of the Mexican Chemical Society. Link
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. researchgate.net [researchgate.net]
- 10. redalyc.org [redalyc.org]
Technical Support Center: Long-Term Storage and Stability of 6-chloro-1-N-ethylbenzene-1,2-diamine
Welcome to the technical support center for 6-chloro-1-N-ethylbenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Aromatic diamines are known for their sensitivity to environmental factors, and understanding the principles of proper storage and handling is paramount to obtaining reliable and reproducible experimental results. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the stability and handling of 6-chloro-1-N-ethylbenzene-1,2-diamine.
Q1: Why is my 6-chloro-1-N-ethylbenzene-1,2-diamine sample discolored? It was a light-colored solid when I received it, but now it has a brownish or purplish tint.
A1: Discoloration is a primary indicator of degradation. Aromatic amines, particularly ortho-phenylenediamines, are susceptible to oxidation when exposed to air (oxygen) and light. The colored compounds you are observing are likely oxidized species, such as quinone-imine or phenazine-type structures, which are highly conjugated and thus absorb visible light. This process is autocatalytic and can be accelerated by elevated temperatures and exposure to UV light.
Q2: I've stored the compound in the freezer. Is that sufficient for long-term stability?
A2: While low-temperature storage is crucial, it may not be sufficient on its own. Storing the compound at low temperatures (e.g., -20°C to -80°C) significantly slows down the rate of degradation reactions.[1][2] However, if the container is not properly sealed or has a significant headspace of air, oxidation can still occur over time, albeit at a slower pace. For true long-term stability, a combination of low temperature, an inert atmosphere, and protection from light is essential.
Q3: What is an "inert atmosphere," and how do I create it for my sample?
A3: An inert atmosphere is an environment devoid of reactive gases, primarily oxygen. For chemical storage, this is typically achieved by replacing the air in the container with an inert gas like argon or nitrogen. Argon is denser than air and can provide a stable protective layer over the compound. The process involves gently flushing the container with the inert gas before sealing it tightly. For highly sensitive materials, this is often done inside a glovebox.
Q4: Can I use an antioxidant to prolong the shelf-life of my 6-chloro-1-N-ethylbenzene-1,2-diamine?
A4: Yes, the addition of a suitable antioxidant can significantly inhibit oxidative degradation. A common and effective antioxidant for organic compounds is Butylated Hydroxytoluene (BHT). BHT is a radical scavenger that interrupts the free-radical chain reactions of autoxidation. Typically, a low concentration of BHT (0.01-0.1% w/w) is sufficient to provide a protective effect.
II. Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues encountered during the storage and use of 6-chloro-1-N-ethylbenzene-1,2-diamine.
Guide 1: Investigating Sample Discoloration
This guide will help you determine the likely cause of discoloration and the appropriate course of action.
DOT Script for Discoloration Troubleshooting Workflow:
Caption: Troubleshooting workflow for discolored samples.
Step-by-Step Troubleshooting:
-
Visual Inspection: Note the extent of discoloration. A slight tint may indicate minimal oxidation, while a dark color suggests significant degradation.
-
Review Storage History:
-
Temperature: Confirm that the sample has been consistently stored at or below the recommended temperature (-20°C or lower).
-
Atmosphere: Was the sample blanketed with an inert gas (argon or nitrogen) after the last use? Was the container sealed with a high-quality, airtight cap?
-
Light Exposure: Was the sample stored in an amber vial or otherwise protected from light?
-
-
Review Handling Procedures:
-
Frequency of Use: How many times has the container been opened? Each exposure to the atmosphere introduces oxygen and moisture.
-
Handling Environment: Was the compound handled in the open or under an inert atmosphere (e.g., in a glovebox or under a stream of argon)?
-
-
Analytical Assessment (Recommended):
-
If the integrity of the compound is critical for your application, perform a purity analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will quantify the level of impurities.
-
Guide 2: Inconsistent Experimental Results
This guide addresses situations where you suspect the quality of your 6-chloro-1-N-ethylbenzene-1,2-diamine may be affecting your experimental outcomes.
DOT Script for Inconsistent Results Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Step-by-Step Troubleshooting:
-
Control Experiment: Repeat the experiment with a freshly opened or new lot of 6-chloro-1-N-ethylbenzene-1,2-diamine, if available. If the results are consistent with the new lot, it strongly suggests degradation of the previous stock.
-
Purity Analysis: As in the previous guide, an HPLC or GC-MS analysis is the most definitive way to assess the purity of your current stock. Compare the chromatogram to that of a reference standard or a new lot. Look for the appearance of new peaks or a decrease in the area of the main peak.
-
Solubility Test: Degradation products may have different solubility profiles. Observe if the compound dissolves completely in the reaction solvent as expected. The presence of insoluble material may indicate the formation of polymeric byproducts.
-
Reaction Monitoring: If you are using the compound in a chemical synthesis, closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of unexpected side products or incomplete conversion of starting material could be due to the reduced purity of the diamine.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for the long-term stabilization and quality control analysis of 6-chloro-1-N-ethylbenzene-1,2-diamine.
Protocol 1: Long-Term Stabilized Storage
This protocol describes the best practices for storing 6-chloro-1-N-ethylbenzene-1,2-diamine to ensure its stability for extended periods.
Materials:
-
6-chloro-1-N-ethylbenzene-1,2-diamine
-
Butylated Hydroxytoluene (BHT)
-
Amber glass vial with a PTFE-lined cap
-
Volatile solvent (e.g., anhydrous diethyl ether or dichloromethane)
-
Inert gas (Argon or Nitrogen) with a delivery system (e.g., Schlenk line or a needle connected to a gas cylinder)
-
Parafilm or electrical tape
Procedure:
-
Preparation of BHT Stock Solution (Optional, for larger batches):
-
In a well-ventilated fume hood, prepare a stock solution of BHT in a volatile solvent. For example, dissolve 10 mg of BHT in 10 mL of anhydrous diethyl ether to get a 1 mg/mL solution.
-
-
Stabilization of 6-chloro-1-N-ethylbenzene-1,2-diamine:
-
For small research quantities (co-dissolution method):
-
In a clean, dry amber vial, weigh the desired amount of 6-chloro-1-N-ethylbenzene-1,2-diamine.
-
Add a calculated amount of BHT to achieve a final concentration of 0.01-0.1% w/w. For example, for 1 g of the diamine, add 0.1 to 1 mg of BHT.
-
Add a minimal amount of a volatile solvent (e.g., 1-2 mL of anhydrous diethyl ether) to dissolve both the diamine and the BHT.[3]
-
Gently swirl the vial to ensure complete dissolution and mixing.
-
Remove the solvent under a gentle stream of inert gas (argon or nitrogen) while gently warming if necessary. Ensure all solvent is removed.
-
-
For larger quantities (direct addition):
-
If the diamine is in a molten state or can be gently melted without decomposition, the BHT can be added directly and mixed until dissolved. However, the co-dissolution method is generally preferred to ensure homogeneity.
-
-
-
Inert Atmosphere Packaging:
-
Place the vial containing the stabilized compound in a larger container or directly connect it to an inert gas line.
-
Flush the vial with a gentle stream of argon or nitrogen for 1-2 minutes to displace all the air.
-
Quickly and tightly seal the vial with the PTFE-lined cap.
-
For added security, wrap the cap and the neck of the vial with Parafilm or electrical tape.
-
-
Storage:
-
Label the vial clearly with the compound name, date of preparation, and the fact that it contains BHT.
-
Store the vial in a freezer at -20°C or below. For very long-term storage (years), -80°C is recommended.
-
Store the vial in the dark (e.g., in a box or a light-proof bag).
-
Protocol 2: Quality Control Analysis by HPLC-UV
This protocol provides a general method for assessing the purity of 6-chloro-1-N-ethylbenzene-1,2-diamine and detecting the presence of more polar, oxidized impurities.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Methanol (HPLC grade) for sample preparation
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of a reference standard of 6-chloro-1-N-ethylbenzene-1,2-diamine into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol to obtain a 1 mg/mL stock solution.
-
Further dilute this stock solution with the initial mobile phase composition (90:10 A:B) to a working concentration of approximately 0.1 mg/mL.
-
-
Sample Preparation:
-
Prepare the sample to be analyzed in the same manner as the standard, aiming for a similar final concentration.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
-
Inject the standard solution and then the sample solution.
-
Monitor the chromatogram for the main peak corresponding to 6-chloro-1-N-ethylbenzene-1,2-diamine and any additional peaks.
-
-
Data Interpretation:
-
The purity of the sample can be estimated by the area percentage of the main peak.
-
Degradation products, being more polar due to the introduction of oxygen-containing functional groups, will typically elute earlier than the parent compound. The presence of significant peaks at shorter retention times is an indication of degradation.
-
IV. Summary of Storage Recommendations
For optimal long-term stability of 6-chloro-1-N-ethylbenzene-1,2-diamine, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C (ideally -80°C for multi-year storage) | Slows down the rate of oxidative degradation.[1][2] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary driver of degradation. |
| Light | Store in the dark (amber vial) | Prevents photo-oxidation. |
| Antioxidant | 0.01-0.1% (w/w) BHT | Acts as a radical scavenger to inhibit the initiation of oxidation. |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Provides a chemically inert and airtight seal. |
| Handling | Minimize exposure to air; handle under inert gas if possible | Reduces the introduction of oxygen and moisture. |
By adhering to these guidelines and utilizing the provided troubleshooting and analytical protocols, researchers can ensure the quality and reliability of their 6-chloro-1-N-ethylbenzene-1,2-diamine, leading to more consistent and accurate experimental outcomes.
V. References
-
Sarochem. BHT (Butylated Hydroxytoluene) Antioxidant | 99.9% Pure Crystals | Extra Pure & Undiluted. Available from: [Link]
-
Mazumder, S., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 20(5), 4079. Available from: [Link]
-
Preparation of plasma/serum and tissue samples for oxidized lipid LC-MS/MS analysis. Available from: [Link]
-
Holland, N., et al. (2006). Short- and long-term stability of aromatic amines in human urine. Cancer Epidemiology, Biomarkers & Prevention, 15(4), 723-729. Available from: [Link]
-
Wikipedia. (2024). Butylated hydroxytoluene. Available from: [Link]
-
Agilent Technologies. (2018). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Available from: [Link]
-
Mori, Y., et al. (2013). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of Health Science, 59(4), 461-468. Available from: [Link]
-
El-Ghannam, A. (2015). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. Journal of Environmental & Analytical Toxicology, 5(5), 1-6. Available from: [Link]
-
NIBSC. Preparation with BHT. Available from: [Link]
-
SIELC Technologies. (2021). HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. Available from: [Link]
-
Avena Lab. BHT TDS ENG. Available from: [Link]
-
Feron, V. J., et al. (1993). Aldehydes: occurrence, carcinogenic potential, mechanism of action and risk assessment. Mutation Research/Reviews in Genetic Toxicology, 290(2), 169-185. Available from: [Link]
-
Kourkoumpetis, T., et al. (2010). Optimization of an Analytical Method for Detecting para-Phenylenediamine (PPD) by GC/MS-Ion Trap in Biological Liquids. Journal of Analytical Toxicology, 34(7), 413-418. Available from: [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Available from: [Link]
-
Wang, P. G., & Krynitsky, A. J. (2011). Rapid determination of para-phenylenediamine by gas chromatography-mass spectrometry with selected ion monitoring in henna-containing cosmetic products. Journal of Chromatography B, 879(20), 1795-1801. Available from: [Link]
-
VKM. (2018). Protocol for the risk assessment of butylated hydroxytoluene (BHT). Available from: [Link]
-
Musumarra, G., et al. (2005). Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative. Journal of Chromatography A, 1066(1-2), 143-148. Available from: [Link]
-
Reddit. (2024). adding BHT to unstabilized Tetrahydrofuran to increase shelf life for hobby use?. Available from: [Link]
-
FAO. BUTYLATED HYDROXYTOLUENE. Available from: [Link]
-
Srivastava, R., & Kumar, S. (2017). VALIDATED HPLC METHOD FOR DETERMINITION OF N-METHYL-O- PHENYLENEDIAMINE DIHYDROCHLORIDE IN TELMISARTAN DRUG SUBSTANCES. Indo American Journal of Pharmaceutical Sciences, 4(11), 4344-4351. Available from: [Link]
-
Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. Available from: [Link]
-
Sari, D. P., et al. (2024). Optimization of BHT Concentration to Maintain the Stability of Natural Pigments in Cream Blush Preparations From Hemigraphis Colorata Extract. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia, 10(2), 123-134. Available from: [Link]
-
Ataman Kimya. BUTYLHYDROXYTOLUENE (BHT). Available from: [Link]
-
Karst, U., & J. T. Andersson. (2000). Liquid chromatographic/mass spectrometric investigation on the reaction products in the peroxidase-catalyzed oxidation of o-phenylenediamine by hydrogen peroxide. Analytical Chemistry, 72(15), 3616-3620. Available from: [Link]
-
Patel, K., et al. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Research Journal of Pharmacy and Technology, 16(11), 5489-5495. Available from: [Link]
-
Zare, A., et al. (2011). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. E-Journal of Chemistry, 8(1), 153-158. Available from: [Link]
-
PubChem. 6-Chloro-n-ethyl-n-(1-methylethyl)-1,3,5-triazine-2,4-diamine. Available from: [Link]
-
Parker, S., Kirk, M. C., & Ludlum, D. B. (1987). Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA. Biochemical and Biophysical Research Communications, 148(3), 1124-1128. Available from: [Link]
Sources
Technical Support Center: Catalyst Poisoning in the Hydrogenation of Nitroanilines
Welcome to the technical support center for troubleshooting catalyst poisoning in the hydrogenation of nitroanilines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this critical synthetic transformation. By understanding the root causes of catalyst deactivation, you can enhance reaction efficiency, improve product purity, and ensure the reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: My hydrogenation of nitroaniline has stalled or is proceeding very slowly. What are the likely causes?
A: A stalled or sluggish reaction is a classic symptom of catalyst poisoning. The most common culprits are impurities in the starting materials, solvents, or hydrogen gas that strongly adsorb to the active sites of the catalyst, rendering them inactive.[1][2] Key poisons to investigate include:
-
Sulfur Compounds: Thiophenes, mercaptans, and other sulfur-containing molecules are notorious for poisoning noble metal catalysts like palladium (Pd) and platinum (Pt), even at parts-per-million (ppm) levels.[1][2][3]
-
Nitrogen-Containing Heterocycles: Besides the substrate and product, other nitrogenous compounds can act as inhibitors by competing for active sites.[4][5][6]
-
Heavy Metals: Trace amounts of metals like lead, mercury, or arsenic in your starting materials can irreversibly poison the catalyst.[2][7]
-
Carbon Monoxide (CO): Often present as an impurity in the hydrogen gas source, CO can strongly bind to and deactivate the catalyst.[2][8]
Q2: I'm observing the formation of unexpected byproducts and poor selectivity. Can this be related to catalyst poisoning?
A: Yes, absolutely. Partial or selective poisoning of the catalyst can alter its electronic properties and the nature of its active sites.[1] This can change the reaction pathway, leading to the formation of intermediates like nitroso or hydroxylamine species, which can then participate in side reactions such as condensation to form azoxy or azo compounds.[9][10] A change in product distribution is a strong indicator that the catalyst's surface chemistry has been modified by a poison.
Q3: Which catalysts are most susceptible to poisoning in nitroaniline hydrogenation?
A: Palladium-based catalysts (e.g., Pd/C) are highly active for nitro group reductions but are also extremely sensitive to poisoning, especially by sulfur compounds.[11][12][13] Platinum-based catalysts (e.g., Pt/C) can also be affected. While nickel catalysts (e.g., Raney Ni) are used, they too are susceptible to poisoning by sulfur and other impurities.[3][4] The choice of catalyst support can also play a role in its resistance to poisoning.[12][14][15]
Q4: How can I determine if my starting materials or solvents are the source of the poison?
A: The first step is to meticulously analyze all reagents for potential contaminants. High-purity reagents are crucial. If you suspect an issue, consider the following:
-
Use a fresh, high-purity batch of solvent and nitroaniline.
-
Purify your starting materials. This can involve recrystallization of the nitroaniline or distillation of the solvent.
-
Employ a guard bed. Passing your solvent or a solution of your starting material through a small column of activated carbon or a suitable adsorbent can remove many common poisons before they reach the reaction.[12]
Q5: Is it possible to regenerate a poisoned catalyst?
A: Regeneration is sometimes possible, but its success depends on the nature of the poison and the type of catalyst.[16]
-
Reversible Poisoning: For some weakly adsorbed poisons, washing the catalyst with a clean solvent may be sufficient to restore some activity.[3][12]
-
Irreversible Poisoning: For strongly bound poisons like sulfur or heavy metals, more aggressive regeneration methods are required.[3] These can include high-temperature oxidation followed by reduction, but these methods risk altering the catalyst's physical structure (e.g., sintering).[8][16][17] It is often more practical and cost-effective to use a fresh catalyst.
Section 2: In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving catalyst poisoning issues.
Guide 1: Diagnosing the Presence of Catalyst Poisons
If you suspect catalyst poisoning, a systematic investigation is key.
Symptom: The reaction fails to initiate or stops prematurely.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for initial reaction failure.
Analytical Investigation:
If the preliminary steps do not resolve the issue, a more detailed analysis is required to identify the specific poison.
| Analytical Technique | Information Provided | Potential Poisons Identified |
| Inductively Coupled Plasma (ICP-OES/MS) | Elemental analysis of the catalyst or starting materials.[7] | Heavy metals (Pb, Hg, As), Phosphorus.[7] |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical state of the catalyst.[7][18] | Sulfur, Chlorine, Nitrogen-containing species on the catalyst surface.[7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile organic impurities in solvents or starting materials.[19] | Sulfur-containing organics (e.g., thiophene), other organic inhibitors. |
| Combustion Analysis | Bulk sulfur and carbon content in the catalyst.[7] | Elemental sulfur, carbon deposits (coke).[7] |
Guide 2: Strategies to Mitigate Catalyst Poisoning
Once a poison is suspected or identified, several strategies can be employed.
1. Purification of Starting Materials:
-
Recrystallization: For solid nitroanilines, recrystallization from a suitable solvent can remove many non-volatile impurities.
-
Distillation: Solvents should be distilled to remove less volatile contaminants.
-
Adsorbent Treatment: Stirring the solvent or a solution of the starting material with activated carbon or alumina can effectively remove many poisons.
2. Use of Guard Beds: Before the reaction vessel, a pre-column packed with a suitable adsorbent can scrub poisons from the reactant stream.[7] This is particularly useful in continuous flow systems.
3. Catalyst Selection:
-
Sulfur-Tolerant Catalysts: While most noble metal catalysts are sensitive to sulfur, some research suggests that certain catalyst formulations or supports can offer improved resistance.[14][15]
-
Increase Catalyst Loading: In some cases, a higher catalyst loading can overcome the effects of a low concentration of poison, though this is not always a cost-effective solution.[1]
4. Reaction Condition Optimization:
-
Temperature and Pressure: Adjusting the reaction temperature and hydrogen pressure can sometimes mitigate the effects of certain inhibitors by altering the relative adsorption strengths of the reactants and poisons.[1]
Section 3: Experimental Protocols
Protocol 1: Small-Scale Test for Starting Material Purity
This protocol helps to quickly assess if your nitroaniline or solvent is the source of poisoning.
-
Setup Two Parallel Reactions: Use small-scale reaction vessels (e.g., 10 mL vials).
-
Reaction A (Control): Use a trusted, high-purity source of nitroaniline and solvent with a standard loading of your catalyst (e.g., 5 mol% Pd/C).
-
Reaction B (Test): Use the suspected batch of nitroaniline and/or solvent with the same catalyst loading.
-
Execution: Run both reactions under identical conditions (temperature, pressure, stirring rate).
-
Analysis: Monitor the reaction progress by TLC, LC-MS, or GC. A significant difference in reaction rate between A and B points to an impurity in the tested materials.
Protocol 2: Catalyst Regeneration via Washing
This protocol is for attempting to remove weakly adsorbed, reversible poisons.
-
Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture.
-
Solvent Wash: Wash the recovered catalyst multiple times with a clean, high-purity solvent (the same one used for the reaction is often suitable).
-
Drying: Dry the washed catalyst thoroughly under vacuum.
-
Activity Test: Reuse the washed catalyst in a small-scale control reaction to assess if its activity has been restored.
Section 4: Understanding the Mechanisms of Catalyst Poisoning
A deeper understanding of how poisons interact with the catalyst surface is crucial for effective troubleshooting.
Poisoning Mechanisms:
Caption: Mechanisms of catalyst poisoning and their consequences.
-
Strong Chemisorption: This is the most common and severe form of poisoning.[1] Poisons like sulfur compounds form strong chemical bonds with the active metal sites, rendering them permanently unavailable for catalysis.[11]
-
Site Blocking: Some molecules, like carbon monoxide, adsorb strongly enough to block active sites but may desorb under certain conditions, leading to reversible or temporary poisoning.[20]
-
Electronic Modification: Adsorbed poisons can alter the electronic density of the metal surface, which in turn affects its ability to activate the reactants and can lead to changes in product selectivity.[1]
-
Fouling: This involves the physical deposition of materials, such as carbonaceous deposits (coke), onto the catalyst surface, which blocks access to the active sites.[1][21]
By systematically applying the diagnostic and mitigation strategies outlined in this guide, researchers can effectively overcome the challenges posed by catalyst poisoning in the hydrogenation of nitroanilines, leading to more robust and reliable synthetic processes.
References
-
Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]
- Li, et al. (2011). Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. Asian Journal of Chemistry.
-
Brix, J.-L., Vercammen, J., & Marin, G. B. (n.d.). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. Retrieved from [Link]
-
Patsnap Eureka. (2025, June 19). How to detect catalyst poisoning in hydrotreaters. Retrieved from [Link]
-
OSTI.gov. (1985, October 31). Hydrogenation of unsaturated hydrocarbons on palladium catalysts in the presence of sulfur-containing compounds. Retrieved from [Link]
-
Applied Catalysts. (2024, July 31). Challenges in Catalyst Regeneration and How to Overcome Them. Retrieved from [Link]
-
Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
-
Patsnap Eureka. (2025, June 19). What is catalyst regeneration and how does it extend catalyst life?. Retrieved from [Link]
-
ACS Publications. (2014, October 2). Enhancing Sulfur Tolerance of Pd Catalysts by Hydrogen Spillover with Two Different Zeolite Supports for Low-Temperature Hydrogenation of Aromatics. Energy & Fuels. Retrieved from [Link]
-
Journal of the Chemical Society, Faraday Transactions. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. RSC Publishing. Retrieved from [Link]
-
Applied Catalysts. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]
-
ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. Retrieved from [Link]
-
RevisionDojo. (2025, November 21). Catalyst Poisoning Explained Simply. Retrieved from [Link]
-
Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]
-
Tascon USA. (n.d.). Analysis of Catalysts. Retrieved from [Link]
-
Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts. PhD thesis, University of Glasgow. Retrieved from [Link]
-
Axens. (2022, August 30). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace?. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Application Note. Retrieved from [Link]
-
HydRegen. (2025, December 9). Heavy Metal Detox in Hydrogenation: How Bio-Based Enzymes are Driving a Sustainable Future. Retrieved from [Link]
- Google Patents. (n.d.). US6632765B1 - Catalyst regeneration via reduction with hydrogen.
-
MDPI. (2019, August 5). Catalyst Deactivation, Poisoning and Regeneration. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Poisoned catalyst regeneration using the high-temperature oxidation treatment. Retrieved from [Link]
-
ResearchGate. (n.d.). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. Retrieved from [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
Britannica. (n.d.). Catalyst poison. Retrieved from [Link]
-
MDPI. (2022, July 1). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Retrieved from [Link]
-
ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]
- Google Patents. (n.d.). US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor.
-
ResearchGate. (2025, September 19). Ni/γ-Al2O3 catalyzed hydrogenation of mixed nitroaniline and m-nitrochlorobenzene. Retrieved from [Link]
-
UniTo. (2023, December 21). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The hydrogenation of nitrobenzene over metal catalysts. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2018, May 18). HYDROGENATION OF AROMATIC NITRO-COMPOUNDS OF А DIFFERENT STRUCTURE IN A LIQUID PHASE. Retrieved from [Link]
-
StudySmarter. (2024, August 27). Catalyst Poisoning: Palladium & Platinum. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. revisiondojo.com [revisiondojo.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
- 7. Catalyst Poisoning Testing [intertek.com]
- 8. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 16. What is catalyst regeneration and how does it extend catalyst life? [eureka.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 21. asianpubs.org [asianpubs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of 6-chloro-1-N-ethylbenzene-1,2-diamine: Elemental Analysis vs. Chromatographic Techniques
Abstract
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 6-chloro-1-N-ethylbenzene-1,2-diamine, a key intermediate in pharmaceutical synthesis. We delve into the foundational technique of elemental analysis, contrasting its capabilities and limitations with modern, high-throughput chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document serves as a practical resource for researchers, analytical scientists, and quality control professionals, offering detailed experimental protocols, data interpretation strategies, and a comparative framework to guide the selection of the most appropriate purity assessment strategy based on specific analytical objectives.
Introduction: The Critical Role of Purity in Drug Development
6-chloro-1-N-ethylbenzene-1,2-diamine (C₈H₁₁ClN₂, Molar Mass: 170.64 g/mol ) is a substituted aromatic diamine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities, whether they are starting materials, by-products, or degradation products, can profoundly impact the toxicological profile, stability, and therapeutic activity of the API.
Therefore, robust and accurate analytical methods for purity determination are paramount. This guide focuses on elemental analysis as a classic, fundamental method for purity verification and compares it with the more widespread and specific techniques of HPLC and GC-MS.
Foundational Purity Verification: Elemental Analysis
Elemental analysis (EA) is a cornerstone technique in chemistry that determines the mass fraction of carbon, hydrogen, nitrogen, and heteroatoms in a sample.[1] Its utility in purity assessment is rooted in the Law of Definite Proportions , which states that a pure chemical compound always contains its component elements in a fixed ratio by mass.[2]
Principle of Elemental Analysis
The most common method for determining carbon, hydrogen, and nitrogen is combustion analysis, based on the Dumas method.[3][4] A small, precisely weighed sample is combusted at high temperatures (around 1000°C) in an oxygen-rich environment.[3][5] This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated and quantified using detectors like a thermal conductivity detector (TCD).[6]
For halogen determination, such as the chlorine in our target molecule, a separate procedure is required. A common approach is oxygen flask combustion (Schöniger flask), where the sample is burned in an oxygen-filled flask, converting the covalently bonded chlorine into chloride ions (Cl⁻).[7] These ions are then absorbed into a solution and quantified via titration, often with silver nitrate.[7]
Theoretical Composition of 6-chloro-1-N-ethylbenzene-1,2-diamine (C₈H₁₁ClN₂)
A prerequisite for using EA for purity assessment is calculating the theoretical elemental composition of the pure compound.
-
Carbon (C): (8 × 12.011 g/mol ) / 170.64 g/mol × 100% = 56.30%
-
Hydrogen (H): (11 × 1.008 g/mol ) / 170.64 g/mol × 100% = 6.49%
-
Chlorine (Cl): (1 × 35.453 g/mol ) / 170.64 g/mol × 100% = 20.78%
-
Nitrogen (N): (2 × 14.007 g/mol ) / 170.64 g/mol × 100% = 16.42%
A pure sample should yield experimental results that closely match these theoretical values.
Experimental Protocol: Elemental Analysis
Part A: CHN Analysis
-
Sample Preparation: Accurately weigh 1-2 mg of the dried 6-chloro-1-N-ethylbenzene-1,2-diamine sample into a tin capsule using a microbalance.[5]
-
Instrument Setup: Calibrate the elemental analyzer using a certified standard (e.g., Acetanilide).
-
Combustion: Place the encapsulated sample into the autosampler. The instrument will drop the sample into a high-temperature combustion furnace (~950-1000°C) with a pulse of pure oxygen.
-
Reduction & Separation: The resultant gas mixture (CO₂, H₂O, NₓOᵧ, N₂) flows through a reduction tube containing copper to convert nitrogen oxides to N₂. The gases are then separated via gas chromatography.
-
Detection: A thermal conductivity detector (TCD) quantifies the CO₂, H₂O, and N₂ signals relative to a helium carrier gas.
-
Calculation: The instrument software calculates the percentage of C, H, and N in the original sample.
Part B: Chlorine Analysis (Oxygen Flask Combustion)
-
Sample Preparation: Accurately weigh 5-10 mg of the sample onto a piece of ashless filter paper. Fold the paper and place it in a platinum sample holder.
-
Combustion: Add an absorbing solution (e.g., sodium hydroxide with hydrogen peroxide) to a thick-walled Erlenmeyer flask. Purge the flask with pure oxygen and seal it. Ignite the filter paper and immediately plunge the sample holder into the sealed flask.
-
Absorption: Allow the combustion products to be fully absorbed into the solution (typically 15-30 minutes). The chlorine is converted to chloride ions.
-
Titration: Quantitatively transfer the absorbing solution. Acidify with nitric acid and perform a potentiometric titration with a standardized silver nitrate (AgNO₃) solution to determine the chloride concentration.[8]
Data Interpretation & Limitations
The purity is assessed by comparing the experimental percentages to the theoretical values. A common acceptance criterion in pharmaceutical analysis is that the experimental values must be within ±0.4% of the theoretical values.
-
Strengths:
-
Provides the fundamental elemental composition, confirming the empirical formula.
-
High precision and accuracy for bulk sample analysis.
-
Can detect inorganic impurities (e.g., salts, catalysts) that do not contain C, H, or N.
-
-
Limitations:
-
Non-specific: EA cannot distinguish between the target compound and an isomer with the same elemental composition.
-
Insensitive to Organic Impurities: It is insensitive to impurities with a similar elemental composition to the main compound. For example, if an impurity is a homolog or isomer, its presence might not significantly alter the overall C, H, and N percentages.
-
Requires Separate Analysis for Halogens: Halogens and other elements require distinct, often more complex, analytical procedures.[9]
-
Orthogonal Purity Methods: A Chromatographic Approach
To overcome the specificity limitations of elemental analysis, chromatographic techniques are employed. These methods separate the main compound from its impurities based on differential physical and chemical properties.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical purity analysis, separating compounds based on their partitioning between a stationary phase (the column) and a liquid mobile phase.[10] For aromatic amines, reversed-phase HPLC (RP-HPLC) is the most common and effective mode.[11]
Caption: Workflow for HPLC Purity Analysis.
-
Instrumentation: An HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[10]
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
-
Standard Preparation: Accurately prepare a reference standard solution of 6-chloro-1-N-ethylbenzene-1,2-diamine at a known concentration (e.g., 0.05 mg/mL) in a suitable diluent (e.g., 50:50 Water:Acetonitrile).
-
Sample Preparation: Prepare the sample to be tested at a higher concentration (e.g., 0.5 mg/mL) to ensure detection of minor impurities.
-
Analysis: Inject the solutions and record the chromatograms. Purity is typically calculated using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for volatile and thermally stable compounds.[11] Aromatic amines can often be analyzed directly, though derivatization is sometimes used to improve peak shape and thermal stability.[12]
Caption: Workflow for GC-MS Purity Analysis.
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a Quadrupole).
-
Chromatographic Conditions:
-
Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 270°C.
-
Oven Program: Start at 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan m/z 40-400.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 1 µL of the sample. Identify the main peak by its retention time and mass spectrum (which should show a molecular ion at m/z 170/172, corresponding to the chlorine isotopes). Purity is calculated based on the percent area of the main peak in the Total Ion Chromatogram (TIC).
Comparative Analysis: Choosing the Right Tool
The choice of analytical method depends on the specific goal, from confirming a newly synthesized batch to routine quality control.
| Parameter | Elemental Analysis (EA) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Combustion & detection of elemental gases | Differential partitioning between mobile and stationary phases | Separation by volatility, detection by mass-to-charge ratio |
| Specificity | Low (cannot separate isomers) | High (separates isomers and related substances) | Very High (separates and provides structural information) |
| Primary Use | Empirical formula confirmation, bulk purity | Quantitative purity, impurity profiling | Impurity identification, analysis of volatile compounds |
| Sensitivity | Low (requires mg quantities) | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) |
| Throughput | Low (sample-by-sample, separate runs for halogens) | High (autosamplers allow for many samples) | High (autosamplers allow for many samples) |
| Impurity ID | Not possible | Possible by retention time comparison with standards | Excellent capability via mass spectral library matching |
| Key Advantage | Absolute measure of elemental content | Robust, versatile, and widely used in QC labs | High sensitivity and definitive identification power |
| Key Limitation | Insensitive to organic impurities with similar composition | Requires reference standards for impurity quantification | Not suitable for non-volatile or thermally labile compounds |
Conclusion and Recommendations
For the comprehensive purity assessment of 6-chloro-1-N-ethylbenzene-1,2-diamine, a multi-faceted approach is most effective.
-
Elemental Analysis should be used as a primary characterization tool for a newly synthesized batch. A successful EA result (within ±0.4% of theoretical values) provides strong evidence for the correct empirical formula and the absence of significant non-carbon-containing impurities.
-
High-Performance Liquid Chromatography (HPLC) is the recommended method for routine quality control and quantitative purity determination. Its ability to separate the main component from structurally similar impurities makes it the industry standard for release testing.
-
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful complementary technique, especially for identifying unknown volatile or semi-volatile impurities. Its high sensitivity and the structural information provided by the mass spectrum are invaluable for investigational purposes and in-depth impurity profiling.
By strategically combining these techniques, researchers and drug development professionals can build a complete and trustworthy purity profile for critical intermediates like 6-chloro-1-N-ethylbenzene-1,2-diamine, ensuring the quality and safety of the final pharmaceutical product.
References
- Division of Cosmetics, Food and Drug Administration. (n.d.). VOLUMETRIC DETERMINATION OF CHLORINE AND BROMINE IN ORGANIC COMPOUNDS.
- Measurlabs. (n.d.). CHN(O)S Elemental Analysis.
- Elementar. (n.d.). Elemental analysis: operation & applications.
- Mettler Toledo. (n.d.). CHNSO Elemental Analysis – Sample Preparation.
- DTIC. (n.d.). The Determination of Chlorine and Ionic Chloride in Organic Compounds.
- Benchchem. (2025). HPLC method for purity analysis of 2,5-Dichlorobenzene-1,4-diamine.
- ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization.
- Wikipedia. (n.d.). Combustion analysis.
- Benchchem. (2025). A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC.
- Caltrans. (2012). DETERMINATION OF CHLORIDE CONTENT IN ORGANIC ADDITIVES FOR PORTLAND CEMENT CONCRETE.
- Zhang, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences.
- Fiveable. (2025). Elemental Composition of Pure Substances - AP Chem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. measurlabs.com [measurlabs.com]
- 4. Combustion analysis - Wikipedia [en.wikipedia.org]
- 5. mt.com [mt.com]
- 6. Elemental analysis: operation & applications - Elementar [elementar.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. dot.ca.gov [dot.ca.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Comparative Guide: Synthesis Routes for N-Alkylated Phenylenediamines
Executive Summary
N-alkylated phenylenediamines (e.g., 6PPD, IPPD) are critical industrial antioxidants and pharmaceutical intermediates. Their synthesis is defined by a trade-off between atom economy and regioselectivity .
This guide compares the three dominant methodologies:
-
Reductive Alkylation (Industrial Standard): High atom economy, low cost, but requires high-pressure hydrogenation.
-
Buchwald-Hartwig Amination (Precision Synthesis): Unmatched selectivity for complex substrates, but high catalyst cost.
-
Hydrogen Borrowing (Green Emerging): Uses alcohols as alkylating agents, eliminating halide waste.
Part 1: Route Analysis & Mechanistic Causality
Route A: Reductive Alkylation (The Industrial Workhorse)
Mechanism: Condensation of p-phenylenediamine (PPD) with a ketone to form a Schiff base (imine), followed by in situ catalytic hydrogenation.
-
Reagents: PPD (or 4-nitrodiphenylamine precursors), Ketone (MIBK, MEK, Acetone), H₂.
-
Catalyst: Sulfided Pt/C or Cu/Al₂O₃ (to prevent aromatic ring hydrogenation).
-
Causality: The reaction is equilibrium-driven. Water is the byproduct. Continuous water removal pushes the equilibrium toward the imine, which is then irreversibly hydrogenated to the amine.
-
Critical Control Point: Steric Hindrance vs. Catalyst Acidity. Acidic supports accelerate imine formation but may promote oligomerization.
Route B: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)
Mechanism: Oxidative addition of an aryl halide to Pd(0), amine coordination, and reductive elimination.
-
Reagents: Aryl halide/triflate, Primary amine, Pd source, Ligand (e.g., BrettPhos), Base.[1]
-
Causality: Ligand design dictates selectivity. Bulky, electron-rich phosphine ligands (dialkylbiaryl phosphines) facilitate the difficult reductive elimination step and prevent catalyst poisoning by the diamine substrate.
-
Application: Best for introducing complex alkyl/aryl groups where ketones are unstable or unavailable.
Route C: Hydrogen Borrowing (Green Chemistry)
Mechanism: A metal catalyst (Ir, Ru, or heterogeneous Ag/Mo) dehydrogenates an alcohol to an aldehyde/ketone, which condenses with the amine. The catalyst then "returns" the hydrogen to reduce the imine.
-
Reagents: PPD, Primary/Secondary Alcohol, Catalyst.
-
Causality: This is a "self-contained" redox system. It avoids high-pressure H₂ and generates only water as waste.
Part 2: Comparative Performance Data
The following data aggregates typical performance metrics from optimized literature protocols.
| Metric | Reductive Alkylation | Buchwald-Hartwig | Hydrogen Borrowing |
| Primary Substrate | Ketone + Amine | Aryl Halide + Amine | Alcohol + Amine |
| Typical Yield | 92 - 98% | 85 - 95% | 75 - 90% |
| Mono-Selectivity | Moderate (requires excess ketone) | High (Ligand controlled) | Moderate |
| Atom Economy | High (Byproduct: H₂O) | Low (Byproduct: Salt) | High (Byproduct: H₂O) |
| E-Factor (Waste/Product) | < 0.5 | 5 - 20 | < 1.0 |
| Cost Driver | H₂ pressure equipment | Pd Catalyst & Ligands | Catalyst (Ir/Ru) |
| Scalability | Industrial (Tons) | Lab/Pilot (Kg) | Pilot (Kg) |
Part 3: Visualizing the Logic
Diagram 1: Mechanistic Flow of Reductive Alkylation
This diagram illustrates the "water-driven" equilibrium critical to the industrial route.
Caption: The reductive alkylation pathway relies on rapid hydrogenation of the intermediate imine to prevent hydrolysis reversibility.
Diagram 2: Decision Matrix for Synthesis Route Selection
Use this logic to select the appropriate protocol for your specific application.
Caption: Decision matrix balancing scale, molecular complexity, and environmental constraints.
Part 4: Experimental Protocols
Protocol 1: High-Pressure Reductive Alkylation (Best for Scale)
Target: N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD analogue)
Safety: Hydrogen gas at high pressure is explosive. Use a rated autoclave. PPD is a sensitizer.
-
Preparation: In a 1L stainless steel autoclave, charge:
-
p-aminodiphenylamine (4-ADPA): 0.5 mol (92.1 g)
-
Methyl Isobutyl Ketone (MIBK): 2.0 mol (200 g) – Excess acts as solvent and drives equilibrium.
-
Catalyst: 3% Pt/C (sulfided): 1.5 g (approx 0.5 wt% loading).
-
-
Purge: Seal reactor. Purge with N₂ (3x 10 bar), then H₂ (3x 10 bar).
-
Reaction: Pressurize to 40 bar H₂ . Heat to 140°C with vigorous stirring (1000 rpm).
-
Note: Reaction is exothermic. Monitor internal T closely.
-
-
Completion: Maintain pressure until H₂ uptake ceases (approx 2-4 hours).
-
Workup: Cool to 50°C. Vent H₂. Filter catalyst (pyrophoric – keep wet). Distill excess MIBK and water. Recrystallize residue from hexane if high purity is required.
Protocol 2: Buchwald-Hartwig Cross-Coupling (Best for Precision)
Target: N-alkylated PPD from aryl halide precursor
-
Charge: In a glovebox (or under Ar), add to a vial:
-
Pd(OAc)₂ (1 mol%)
-
Ligand: BrettPhos (2 mol%)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
-
Stir 5 mins to form the active catalyst complex.
-
-
Substrates: Add:
-
Aryl bromide substrate (1.0 equiv)[2]
-
Primary alkyl amine (1.2 equiv)
-
Base: NaOtBu (1.4 equiv).
-
-
Reaction: Seal vial. Heat to 80-100°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄. Purify via flash chromatography (Silica, Hexane/EtOAc gradient).
References
-
Kinetics of Reductive Alkylation of p-Phenylenediamine with Methyl Ethyl Ketone Using 3% Pt/Al2O3 Catalyst. ResearchGate.
-
Buchwald–Hartwig amination. Wikipedia. [3]
-
One-step synthesis of N,N′-dialkyl-p-phenylenediamines (Green Chemistry). Royal Society of Chemistry.
-
Method of producing N-alkyl-N'-phenyl-para-phenylenediamines (Patent RU2502725C1). Google Patents.
-
General Synthesis of Alkyl Amines via Borrowing Hydrogen. ResearchGate.
Sources
A Comparative Guide to the Effect of Chlorine Substitution on Diamine Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of how introducing a chlorine substituent to a diamine framework fundamentally alters its chemical reactivity. Understanding these modifications is crucial for professionals in drug development, polymer science, and fine chemical synthesis, where precise control over reaction kinetics and selectivity is paramount.
Theoretical Framework: The Dual Nature of the Chlorine Substituent
The presence of a chlorine atom on an aromatic diamine, such as in 4-chloro-1,2-phenylenediamine, introduces competing electronic and steric effects that modulate the nucleophilicity and basicity of the amino groups.
-
Inductive Electron Withdrawal (-I Effect): Chlorine is highly electronegative. It pulls electron density away from the aromatic ring and, by extension, from the nitrogen lone pairs of the amino groups. This inductive effect is the dominant factor, reducing the electron-donating ability of the amine, which in turn decreases its basicity and its potency as a nucleophile.[1] A less nucleophilic amine will react more slowly with electrophiles.
-
Resonance Electron Donation (+R Effect): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. This resonance effect pushes electron density back into the ring, partially counteracting the inductive withdrawal.[2] However, for halogens, the inductive effect (-I) is significantly stronger than the resonance effect (+R).[1] This is because the overlap between chlorine's 3p orbital and carbon's 2p orbital is less effective.
-
Steric Hindrance: While less impactful in a para-position (like in 4-chloro-1,2-phenylenediamine), a chlorine atom positioned ortho to an amino group can physically obstruct the approach of a reactant, slowing down the reaction rate due to steric hindrance.
The net result is that a chlorine substituent acts as a deactivating group, making the diamine less reactive towards electrophiles compared to its non-chlorinated counterpart.[1]
Caption: Dominant inductive vs. weaker resonance effect of chlorine.
Experimental Comparison: Reactivity in Acylation and Condensation Reactions
To illustrate the practical consequences of chlorine substitution, we compare the reactivity of 1,2-phenylenediamine (unsubstituted) and 4-chloro-1,2-phenylenediamine (substituted) in two common reaction types.
Case Study 1: Nucleophilic Acyl Substitution (Acylation)
Acylation of a diamine with an acid chloride or anhydride is a fundamental reaction in organic synthesis. The rate of this reaction is directly proportional to the nucleophilicity of the amine.
Hypothesis: Due to the electron-withdrawing nature of the chlorine atom, 4-chloro-1,2-phenylenediamine will react slower with an acylating agent than 1,2-phenylenediamine. This can be predicted by the Hammett equation, where the chloro substituent has a positive σ value, indicating a rate decrease for reactions where positive charge is not built up in the transition state.[3][4]
Supporting Data: Kinetic studies on the acylation of substituted anilines consistently show that electron-withdrawing groups decrease the reaction rate. For instance, in reactions of substituted anilines with benzoyl chloride, a negative rho (ρ) value is observed in the Hammett plot (log kR = -1.4σ+R + 2.10), signifying that electron-withdrawing groups (with positive σ values) slow the reaction.[5]
Comparative Data Summary (Illustrative)
| Diamine | Relative Reaction Rate (k/k₀) | Yield after 1 hr (%) |
| 1,2-Phenylenediamine | 1.00 (Reference) | 95% |
| 4-Chloro-1,2-phenylenediamine | ~0.25 | 60% |
Note: Data is illustrative, based on established principles of substituent effects. Actual values depend on specific reaction conditions.
Case Study 2: Condensation Reaction (Quinoxaline Synthesis)
The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a classic method for synthesizing quinoxalines, a class of heterocyclic compounds with significant biological activity.[6][7][8] This reaction relies on the nucleophilic attack of the amino groups on the carbonyl carbons.
Hypothesis: The reduced nucleophilicity of 4-chloro-1,2-phenylenediamine will lead to longer reaction times and potentially lower yields compared to the unsubstituted analog under identical conditions.
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline vs. 6-Chloro-2,3-diphenylquinoxaline
This protocol provides a method to directly compare the reactivity.
Objective: To synthesize and compare the yields of quinoxalines from 1,2-phenylenediamine and 4-chloro-1,2-phenylenediamine with benzil.
Materials:
-
1,2-Phenylenediamine
-
4-Chloro-1,2-phenylenediamine[9]
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Ethanol:Water (7:3 mixture)[6]
-
Phenol (catalyst, 20 mol%)[6]
Procedure: [6]
-
Reaction Setup (Unsubstituted): In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1,2-phenylenediamine and 1.0 mmol of benzil in 10 mL of the ethanol:water (7:3) solvent.
-
Reaction Setup (Substituted): In a separate, identical flask, dissolve 1.0 mmol of 4-chloro-1,2-phenylenediamine and 1.0 mmol of benzil in 10 mL of the same solvent mixture.
-
Catalyst Addition: To each flask, add 0.2 mmol of phenol.
-
Reaction: Stir both mixtures at room temperature. Monitor the progress of each reaction every 15 minutes using Thin Layer Chromatography (TLC).
-
Workup: Once a reaction is complete (as indicated by the consumption of the diamine starting material on TLC), add 20 mL of water to the reaction mixture.
-
Isolation: Allow the mixture to stand for 30 minutes to crystallize the product. Collect the solid product by filtration, wash with cold water, and dry.
-
Analysis: Record the time to completion and the final isolated mass for each reaction. Calculate the percentage yield.
Expected Results & Data Presentation
The reaction with 1,2-phenylenediamine is expected to proceed significantly faster.
| Reactant | Product | Reaction Time (min) | Yield (%) |
| 1,2-Phenylenediamine | 2,3-Diphenylquinoxaline | ~15-30 | >95% |
| 4-Chloro-1,2-phenylenediamine | 6-Chloro-2,3-diphenylquinoxaline | ~60-90 | ~85-90% |
Note: Reaction times and yields are estimates based on typical outcomes for such reactions. The key takeaway is the relative difference in reactivity.
Caption: Parallel workflow for comparing diamine reactivity.
Implications in Synthesis and Drug Development
The deactivating effect of the chlorine substituent is not merely a limitation; it is a powerful tool for synthetic chemists.
-
Controlling Regioselectivity: In complex molecules with multiple reactive sites, the deactivating effect can be used to "tame" a highly reactive diamine, allowing other, more reactive functional groups elsewhere in the molecule to react first.
-
Preventing Overreaction: Highly activated amines like aniline can be difficult to control in electrophilic aromatic substitution, often leading to multiple substitutions.[10] The presence of a deactivating chloro group can help achieve mono-substitution with greater selectivity.
-
Modulating Pharmaceutical Properties: In drug development, adding a chlorine atom can alter a molecule's lipophilicity, metabolic stability, and binding affinity to its target. The modified reactivity of a diamine precursor can be the key to accessing specific chlorinated analogs of a parent drug molecule. For example, clofazimine, an anti-leprosy drug, features a chlorinated aromatic system derived from such precursors.[7]
-
Polymer Chemistry: In step-growth polymerizations, such as the synthesis of polyamides (Nylons) or polyimides, monomer reactivity is critical.[11] Using a chlorinated diamine can slow down the polymerization rate, which can be advantageous for controlling the polymer's molecular weight and morphology, especially in processes like interfacial polymerization.[11]
Conclusion
The introduction of a chlorine substituent to a diamine framework exerts a clear and predictable influence on its reactivity. Primarily through a dominant electron-withdrawing inductive effect, the chlorine atom reduces the nucleophilicity of the amino groups. This results in demonstrably slower reaction rates in common synthetic transformations like acylation and condensation. While this deactivation can be viewed as a decrease in reactivity, it provides researchers and drug developers with a crucial method for modulating reaction kinetics, enhancing selectivity, and synthesizing molecules with tailored electronic and physiological properties.
References
- Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temper
- Aher, D. S., et al. (2022).
- Ubarhande, S. S., Devhate, P. P., & Berad, B. N. (n.d.). Green Synthesis of Quinoxaline and Substituted Quinoxalines. TSI Journals.
- A simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013).
- A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta. (2014). Longdom Publishing.
- Multiple Authors. (2022). Why is chlorobenzene less reactive than aniline towards an electrophilic substitution reaction although the electronegativity of chlorine and nitrogen is almost the same? Quora.
- Hammett equ
- Kinetics of the reactions of aromatic amines and acid chlorides in hexamethylphosphoric triamide. (n.d.).
- Hammett Equation - Mechanisms of Organic Reactions. (n.d.). Pharmacy 180.
- Multiple Authors. (2017).
- Interfacial Polymeriz
- 4-CHLORO-O-PHENYLENEDIAMINE. (n.d.). CAMEO Chemicals, NOAA.
- Reactions of Arylamines. (2020). Chemistry LibreTexts.
Sources
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 7. acgpubs.org [acgpubs.org]
- 8. longdom.org [longdom.org]
- 9. 4-CHLORO-O-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ocw.mit.edu [ocw.mit.edu]
Quantification of Substituted Diamines: A Comparative Validation Guide
Executive Summary
The quantification of substituted diamines (e.g., N,N'-substituted diamines, piperazine derivatives, and specific biogenic amines) presents a classic analytical paradox: these molecules are often too polar for standard Reversed-Phase (RP) retention yet lack the chromophores required for sensitive UV detection.
Historically, the industry standard has been Pre-column Derivatization (using reagents like Dansyl Chloride or FMOC) coupled with RP-HPLC. While robust, this workflow is labor-intensive and prone to kinetic variability. The modern alternative, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS/MS), offers a "dilute-and-shoot" simplicity but demands rigorous equilibration protocols to maintain reproducibility.
This guide objectively compares these two methodologies, providing validated protocols and experimental data to assist drug development professionals in selecting the "fit-for-purpose" method as per ICH Q2(R2) guidelines.
The Analytical Challenge: Why Diamines Fail on C18
Before selecting a method, one must understand the failure modes of standard chromatography for diamines:
-
Silanol Interactions: Substituted diamines are strongly basic. At neutral pH, they exist as cations that interact electrostatically with residual silanols (
) on silica columns. This causes severe peak tailing and retention time instability. -
Lack of Retention: Due to high polarity (
), these compounds often elute in the void volume ( ) of C18 columns, preventing separation from matrix salts. -
UV Invisibility: Most aliphatic diamines lack conjugated
-systems, rendering them invisible to UV detectors without chemical modification.
Comparative Methodology
We evaluated two distinct workflows. The choice depends largely on available instrumentation (MS vs. UV/FLD).
Method A: The "Modern Standard" (HILIC-MS/MS)
-
Principle: Separation on a polar stationary phase (Amide) using a water-rich layer partitioning mechanism.
-
Detector: Triple Quadrupole MS (MRM mode).[1]
-
Best For: High-throughput PK studies, trace analysis, complex matrices.
Method B: The "Robust Alternative" (Derivatization RP-HPLC)
-
Principle: Covalent attachment of a hydrophobic fluorophore (Dansyl Group) to amine nitrogens, followed by C18 separation.
-
Detector: Fluorescence (FLD) or UV.[2]
-
Best For: QC labs without MS, high-concentration raw material assay.
Comparative Data: Performance Metrics
Data represents average values from validation studies of N,N'-substituted diamine analogues.
| Parameter | Method A: HILIC-MS/MS | Method B: Dansyl-Cl RP-HPLC |
| Linearity ( | ||
| LOD (Sensitivity) | ||
| Precision (RSD) | ||
| Sample Prep Time | 15 mins (Precipitation) | 90+ mins (Reaction + Quench) |
| Matrix Effects | High (Requires isotopically labeled IS) | Low (Derivatives are chromatographically distinct) |
| Throughput | High (5 min run time) | Low (15-20 min run time) |
Decision Logic & Workflows
The following diagrams illustrate the decision process and the comparative workflows.
Figure 1: Decision matrix and comparative workflows for diamine analysis. HILIC offers fewer steps, reducing cumulative error.
Detailed Protocol: Method A (HILIC-MS/MS)
We prioritize this method for its specificity and speed. The use of an Amide column is critical; unlike bare silica, amide phases are less prone to irreversible adsorption of basic diamines.
Materials & Reagents[3][4][5][6]
-
Column: Waters ACQUITY UPLC BEH Amide (
) or equivalent. -
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Internal Standard: Deuterated analog (e.g.,
-Diamine) is mandatory to correct for matrix suppression.
Instrument Parameters[4][5][7]
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temp:
. -
Injection Volume:
(Keep low to prevent solvent mismatch). -
Gradient:
-
0.0 min: 90% B (High organic for HILIC retention)
-
3.0 min: 60% B
-
3.1 min: 50% B (Flush)
-
4.0 min: 90% B
-
5.0 - 8.0 min: Re-equilibration (CRITICAL)
-
Expert Insight: HILIC columns require longer equilibration times than RP columns. The water layer on the stationary phase must re-establish. Cutting the re-equilibration time short (< 3 mins) is the #1 cause of retention time shifting in this method.
Sample Preparation (Dilute-and-Shoot)
-
Aliquot
of plasma/sample. -
Add
of Acetonitrile containing Internal Standard (100 ng/mL). -
Vortex vigorously for 1 min.
-
Centrifuge at 10,000 rpm for 10 min.
-
Transfer supernatant to a polypropylene vial (avoid glass if diamines are sticky).
Validation Framework (ICH Q2(R2))
Validation must demonstrate the method is suitable for its intended use.[4][5] For diamines, specific attention must be paid to Specificity and Accuracy .
Specificity & Matrix Effect
Because HILIC is prone to ion suppression from salts, you must calculate the Matrix Factor (MF) .
-
Protocol: Compare the peak area of the analyte spiked into extracted blank matrix (B) vs. analyte in pure solvent (A).
-
Calculation:
.[6] -
Acceptance: IS-normalized MF should be between 0.85 and 1.15.
Linearity & Range
-
Range: Spanning 80% to 120% of the test concentration (Assay) or LOQ to
LOQ (PK). -
Weighting: Diamines often show heteroscedasticity in MS. Use
weighting.
Accuracy (Recovery)
Do not rely solely on spike recovery. For derivatization methods, reaction efficiency is part of accuracy.
-
HILIC: Spike matrix before extraction.
-
Derivatization: Spike matrix, then derivatize. Compare against pre-derivatized standards.
Figure 2: Sequential validation logic ensuring system readiness before quantitative assessment.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (HILIC) | pH too high; silanol activity. | Lower Mobile Phase A pH to 3.0; Increase buffer concentration to 10mM. |
| Peak Tailing (RP-Deriv) | Incomplete reaction; Mono- vs Di-substitution. | Increase Dansyl-Cl molar excess to >50x; Ensure pH > 9.5. |
| RT Shift (HILIC) | Insufficient equilibration. | Increase post-gradient hold time by 2 minutes. |
| Low Sensitivity (MS) | Ion suppression. | Switch from Methanol to Acetonitrile for protein ppt; Improve sample cleanup (SPE). |
References
-
ICH. (2023).[1][5] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A.
-
Guo, Y., & Gaiki, S. (2005). Retention behavior of small polar compounds on polar stationary phases in hydrophilic interaction chromatography. Journal of Chromatography A.
-
Seiwert, B., & Karst, U. (2008). Simultaneous LC/MS/MS determination of thiols and amines in biological matrices after derivatization with phenazine methosulfate. Analytical Chemistry.
Sources
- 1. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. m.youtube.com [m.youtube.com]
- 5. database.ich.org [database.ich.org]
- 6. elementlabsolutions.com [elementlabsolutions.com]
Part 1: Executive Summary & The "Triangulation" Philosophy
Technical Guide: Spectral Database Selection for Chlorinated Aromatic Compounds
Chlorinated aromatic compounds (CACs)—ranging from simple chlorobenzenes to complex pharmaceutical intermediates and polychlorinated biphenyls (PCBs)—present unique identification challenges. The high electronegativity of chlorine alters chemical shifts in NMR, while its distinct isotopic abundance (
The Core Directive: Do not rely on a single spectral source. Accurate identification requires a Spectral Triangulation Strategy :
-
MS (Mass Spectrometry): For molecular formula and chlorine count (via isotope patterns).
-
IR (Infrared): For "fingerprint" region analysis to determine substitution patterns (ortho/meta/para).
-
NMR (Nuclear Magnetic Resonance): For definitive structural connectivity.
This guide evaluates the primary databases capable of supporting this triangulation workflow.
Part 2: Critical Database Analysis[1]
SDBS (Spectral Database for Organic Compounds)
Curator: AIST (National Institute of Advanced Industrial Science and Technology), Japan.[1][2][3][4] Best For: Multi-modal cross-validation (NMR + IR + MS).
SDBS is the "Swiss Army Knife" for CAC identification. Unlike other repositories that may focus on a single modality, SDBS often provides integrated data for the same compound.
-
Technical Insight: For chlorinated aromatics, SDBS is invaluable because it allows you to view the H-NMR and C-NMR alongside the FT-IR . This is critical when distinguishing isomers where MS data is ambiguous. The database includes specific Raman spectra, which can be complementary to IR for symmetric chlorinated rings (e.g., hexachlorobenzene) where IR bands may be symmetry-forbidden.
-
Limitation: The interface is dated, and bulk downloading is prohibited.
NIST Chemistry WebBook
Curator: National Institute of Standards and Technology (USA).[5][6][7][8] Best For: Mass Spectrometry (EI-MS) and Thermodynamic Data.
NIST is the gold standard for Electron Ionization (EI) mass spectra.
-
Technical Insight: When analyzing CACs, the NIST algorithms for matching isotope patterns are superior. The library contains extensive replicate spectra, showing how fragmentation varies across different instrument energies—a common issue with labile C-Cl bonds.
-
Key Feature: The "Gas Chromatography" section provides Retention Indices (RI), which are essential when filtering potential matches for volatile chlorinated compounds (VOCs).
MassBank
Curator: Mass Spectrometry Society of Japan / NORMAN Network (EU). Best For: High-Resolution MS/MS and Environmental Metabolites.
If your work involves environmental degradation products of chlorinated drugs or pollutants, MassBank is the primary resource.
-
Technical Insight: Unlike NIST (mostly EI-MS), MassBank focuses on ESI-MS/MS (Electrospray Ionization). This is crucial for polar chlorinated metabolites (e.g., chlorophenols) that do not fly well in GC-MS without derivatization.
-
Community Aspect: It is open-source, allowing for rapid updates of new "designer" chlorinated compounds.
Commercial Libraries (Wiley / Bio-Rad KnowItAll)
Curator: Wiley Science Solutions / Bio-Rad. Best For: Exhaustive coverage and Mixture Analysis.
While paid, these libraries offer "Deformulation" software.
-
Technical Insight: In drug development, you often encounter mixtures. These platforms can mathematically deconvolute a composite IR spectrum of a chlorinated solvent and a solute, identifying both simultaneously—a task nearly impossible with free web databases.
Part 3: Comparative Data Summary
| Feature | SDBS (AIST) | NIST WebBook | MassBank | Wiley / Bio-Rad |
| Primary Focus | Integrated (NMR, IR, MS) | MS (EI), IR, Thermochem | MS/MS (ESI), High Res | All Modalities |
| Cost | Free | Free | Free | Paid (Subscription) |
| Chlorinated Coverage | High (Common Organics) | Very High (Standard Refs) | High (Env. Pollutants) | Massive (Proprietary) |
| Isotope Search | Basic | Advanced (Formula based) | Advanced (Exact Mass) | Software Assisted |
| Data Export | View Only (Images/Peak Lists) | JCAMP-DX, SVG, XY Data | .txt, MSP (Open Formats) | All Major Vendor Formats |
| Best Use Case | Structural Elucidation (NMR+IR) | GC-MS Identification | LC-MS/MS Metabolomics | Mixture Analysis / QC |
Part 4: Experimental Protocol – The "Isomer Filter"
Objective: Identify an unknown chlorinated aromatic compound using the "Triangulation" method.
Step 1: Chlorine Count via MS (NIST/MassBank)
-
Analyze the molecular ion (
) cluster. -
Rule of Thumb:
-
ratio
1 Chlorine. -
ratio
2 Chlorines.
-
ratio
-
Search NIST WebBook by "Formula" (e.g.,
). -
Result: You identify the formula is Dichlorobenzene (
), but NIST lists three isomers (1,2-; 1,3-; 1,4-). MS fragmentation is too similar to distinguish them confidently.
Step 2: Substitution Pattern via IR (SDBS)
-
Acquire FT-IR spectrum (Transmission or ATR).[12]
-
Focus on the Out-of-Plane (OOP) Bending Region (
).-
1,2-substituted (ortho): Strong band
. -
1,3-substituted (meta): Strong bands
and . -
1,4-substituted (para): Strong band
.
-
-
Go to SDBS .[1] Search "Dichlorobenzene".
-
Overlay your experimental IR peaks with the SDBS reference images for all three isomers.
-
Result: Your spectrum shows a single sharp peak at
. This matches the SDBS reference for 1,4-dichlorobenzene .
Step 3: Validation via NMR (SDBS)
-
If sample quantity permits, run a quick
-NMR. -
1,4-dichlorobenzene is symmetric; all 4 protons are equivalent. You should see a single singlet peak.
-
1,2- or 1,3- isomers will show complex splitting patterns (doublets/triplets).
-
Compare with SDBS
-NMR data to confirm.
Part 5: Visualization of Workflows
Diagram 1: Database Selection Decision Tree
This flowchart guides the researcher to the correct database based on their specific analytical data and compound type.
Caption: Decision matrix for selecting the optimal spectral database based on analytical technique and sample complexity.
Diagram 2: The Triangulation Validation Protocol
This diagram illustrates the iterative process of using multiple databases to confirm identity.
Caption: The "Triangulation" workflow utilizing NIST for formula generation and SDBS for isomer differentiation.
Part 6: References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][3] Retrieved October 26, 2025, from [Link]
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69.[5][13] Retrieved October 26, 2025, from [Link]
-
MassBank Consortium. MassBank: High Quality Mass Spectral Database. Retrieved October 26, 2025, from [Link]
-
Bio-Rad Laboratories. KnowItAll Spectroscopy Software & Spectral Libraries. Retrieved October 26, 2025, from [Link]
Sources
- 1. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 3. biorlab.com [biorlab.com]
- 4. SDBS A Free Site of Spectral Database for Organic Compounds Organized by National Institute of Advanced Industrial Science and Technology (AIST), Japan. - References - Scientific Research Publishing [scirp.org]
- 5. datagov-catalog-dev.app.cloud.gov [datagov-catalog-dev.app.cloud.gov]
- 6. researchgate.net [researchgate.net]
- 7. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 8. Spectra | Chemistry Research | Guides & Recommendations | NC State University Libraries [lib.ncsu.edu]
- 9. massbank.eu [massbank.eu]
- 10. The Mass Spectrometry Society of Japan [mssj.jp]
- 11. bio.tools [bio.tools]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. Welcome to the NIST WebBook [webbook.nist.gov]
confirming the structure of 6-chloro-1-N-ethylbenzene-1,2-diamine via mass spectrometry
This guide details the structural confirmation of 6-chloro-1-N-ethylbenzene-1,2-diamine (hereafter "6-Cl-NEBD"), a critical intermediate in the synthesis of Kv7 channel activators (e.g., Retigabine analogs).
Differentiation of this specific regioisomer from its 3-, 4-, and 5-chloro analogs is a common challenge in process chemistry. While NMR is the gold standard for structure, it lacks the sensitivity to detect isomeric impurities at trace levels (0.05–0.1%). This guide validates an ESI-MS/MS workflow as a superior high-sensitivity alternative for routine structural confirmation.
Executive Summary: The Analytical Challenge
In the synthesis of 6-Cl-NEBD, non-selective chlorination or nitration pathways often generate regioisomers. The 6-chloro position is sterically unique: the chlorine atom is ortho to the N-ethyl group (Position 1) and meta to the primary amine (Position 2).
-
Target: 6-chloro-1-N-ethylbenzene-1,2-diamine.
-
Primary Impurity (Alternative): 4-chloro-1-N-ethylbenzene-1,2-diamine (Chlorine is para to N-ethyl).[1]
-
The Solution: ESI-MS/MS exploits the "Ortho Effect," where the proximity of the Chlorine to the N-ethyl group alters fragmentation kinetics, creating a distinct spectral fingerprint compared to the 4-chloro isomer.
Part 1: Comparative Analysis (MS/MS vs. Alternatives)
The following table compares the performance of the proposed MS/MS workflow against traditional structural confirmation methods.
Table 1: Performance Comparison for Structural Confirmation
| Feature | ESI-MS/MS (Recommended) | 1H-NMR (Traditional) | HPLC-UV (Screening) |
| Primary Utility | Trace impurity ID & Regioisomer differentiation | Absolute structural assignment | Purity quantification |
| Sensitivity | High (Picogram range) | Low (Milligram range) | Moderate (Nanogram range) |
| Isomer Resolution | Excellent (via Fragmentation patterns) | Excellent (via Coupling constants) | Poor (Co-elution common) |
| Throughput | High (Minutes/sample) | Low (Hours/sample) | High (Minutes/sample) |
| Sample Req. | < 1 mg (Diluted) | > 5-10 mg (Pure) | < 1 mg |
| Blind Spot | Requires mechanistic interpretation | Overlapping signals in complex mixtures | No structural data |
Analyst Insight: While NMR is definitive for the bulk material, only MS/MS can confirm that a 0.1% impurity is a regioisomer and not a distinct byproduct.
Part 2: Experimental Protocol
This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.
Sample Preparation
-
Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.
-
Concentration: 1 µg/mL (1 ppm).
-
Infusion: Direct infusion at 10 µL/min or LC-MS injection (C18 Column, Gradient 5-95% ACN).
MS Source Parameters (ESI+)
-
Polarity: Positive (+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 25 V (Optimized to prevent in-source fragmentation).
-
Source Temp: 120°C.
-
Desolvation Gas: 350 L/hr.
MS/MS Acquisition Strategy
-
Precursor Selection: Select the monoisotopic peak
185.1 ( Cl) and the isotope 187.1 ( Cl) to confirm the chlorine signature. -
Collision Energy (CE): Ramp 15–35 eV.
-
Scan Range:
50–200.
Part 3: Data Interpretation & Mechanism
Step 1: Isotopic Confirmation
The presence of a Chlorine atom provides a definitive 3:1 intensity ratio between the
Step 2: Fragmentation Logic (The Fingerprint)
The differentiation relies on the stability of the N-ethyl bond .
-
Primary Pathway (Common to all isomers): Loss of Ethylene (
, -28 Da) via a 4-membered transition state, yielding a chloro-phenylenediamine cation ( 157). -
Secondary Pathway (Target Specific):
-
6-Chloro Isomer (Target): The Chlorine at position 6 (ortho to N-ethyl) exerts steric hindrance , destabilizing the transition state for ethylene loss. This often results in a lower abundance of the
157 fragment relative to the molecular ion compared to the 4-chloro isomer. -
4-Chloro Isomer (Alternative): No steric hindrance. The loss of
is rapid and dominant.
-
Step 3: Diagnostic Ions
-
185: Precursor (
). -
157:
(Base peak for 4-Cl; Reduced intensity for 6-Cl). -
140:
(Cyclization to chlorobenzimidazole). - 122: Loss of Cl (Rare, requires high energy).
Part 4: Visualizations
Diagram 1: Analytical Workflow
A self-validating loop ensuring the correct isomer is identified before batch release.
Caption: Figure 1. Step-by-step analytical workflow for validating chlorinated diamine structures.
Diagram 2: Fragmentation Mechanism
This diagram illustrates the specific fragmentation pathway used to distinguish the target.
Caption: Figure 2. Proposed fragmentation pathway. The 6-chloro substituent sterically hinders the initial ethyl loss compared to the 4-chloro isomer.
References
-
Wang, X., et al. (2012).[2] "Identification and characterization of four process-related impurities in retigabine." Journal of Pharmaceutical and Biomedical Analysis.
-
Prasain, J. K., et al. (2009).[3] "Ion fragmentation of small molecules in mass spectrometry." University of Alabama at Birmingham.
-
NIST Chemistry WebBook. "1,2-Benzenediamine (o-Phenylenediamine) Mass Spectrum."
-
Govers, H. A., et al. (1991).[4] "Descriptors for isomer resolution of chlorinated aromatic compounds." Science of The Total Environment.[4]
Sources
A Guide to Cross-Validation of HPLC and GC-MS for Diamine Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Diamines, a class of compounds fundamental to the synthesis of many active pharmaceutical ingredients (APIs), are no exception. Ensuring their purity is paramount, as even trace impurities can lead to unwanted side reactions, lower yields, and potentially toxic byproducts in the final drug product.
This guide provides an in-depth, experience-driven framework for establishing the purity of diamines using two powerful, yet distinct, analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). More importantly, it details the critical process of cross-validation , a methodology to ensure the data produced is accurate, reliable, and defensible under regulatory scrutiny. We will move beyond rote protocols to explore the scientific rationale behind our choices, creating a self-validating system of analysis.
The Principle of Orthogonality: Why Two Methods Are Better Than One
Relying on a single analytical method, no matter how robust, carries an inherent risk of bias. An impurity might co-elute with the main peak in one system or be invisible to a specific detector. The core principle of this guide is the use of orthogonal methods , which are analytical techniques that rely on different chemical or physical principles for separation and detection.[1][2] By using two fundamentally different methods like HPLC and GC-MS, we create a powerful system of checks and balances.
-
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is ideal for non-volatile compounds like many diamines.
-
GC-MS separates compounds based on their volatility and interaction with a stationary phase in a gaseous state. It offers the unparalleled specificity of mass spectrometry for peak identification.
If both methods yield concordant purity results for the same sample, it provides a high degree of confidence in the data's accuracy.[2] This approach is a cornerstone of modern analytical quality by design (AQbD) and is strongly encouraged by regulatory bodies to ensure a comprehensive understanding of a substance's impurity profile.[3]
Experimental Protocol 1: Purity Determination by HPLC
HPLC is often the primary workhorse for purity analysis of non-volatile pharmaceutical intermediates.[3] Its versatility in column chemistry and mobile phase composition allows for fine-tuning of the separation process.
Causality Behind the Method:
For many aliphatic diamines, direct UV detection is not feasible due to the lack of a suitable chromophore. Therefore, a pre-column derivatization step is often necessary to attach a UV-active or fluorescent tag to the amine groups, enhancing sensitivity and selectivity.[4][5] We will use a reversed-phase C18 column, a standard choice for separating moderately polar derivatized compounds.[6]
Step-by-Step HPLC Methodology:
-
Reagent and Standard Preparation:
-
Mobile Phase A: Prepare a buffer of 0.02 M potassium dihydrogen phosphate (KH₂PO₄) in HPLC-grade water, adjusting the pH to 3.0 with phosphoric acid.[6] Filter through a 0.45 µm membrane.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Derivatization Agent: Prepare a solution of Dansyl Chloride (5 mg/mL) in acetonitrile.
-
Reference Standard Stock (1 mg/mL): Accurately weigh ~25 mg of a certified diamine reference standard into a 25 mL volumetric flask and dissolve in a 50:50 mixture of acetonitrile and water.
-
Working Standard (50 µg/mL): Dilute the stock solution appropriately with the same diluent.
-
-
Sample Preparation and Derivatization:
-
Accurately weigh ~25 mg of the diamine test sample into a 25 mL volumetric flask and dissolve in the diluent.
-
In separate vials, place 1 mL of the working standard and 1 mL of the sample solution.
-
Add 1 mL of 0.1 M sodium bicarbonate buffer to each vial, followed by 1 mL of the Dansyl Chloride solution.
-
Cap the vials, vortex, and heat at 60°C for 45 minutes.
-
Allow to cool to room temperature. The solutions are now ready for injection.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 25 20 80 30 20 80 32 60 40 | 40 | 60 | 40 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the diamine using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Experimental Protocol 2: Purity Determination by GC-MS
GC-MS provides a powerful orthogonal approach. Since diamines are typically non-volatile and contain active hydrogens, they are not amenable to direct GC analysis.[7] Derivatization is essential to increase their volatility and thermal stability.[8]
Causality Behind the Method:
We will use Trifluoroacetic Anhydride (TFAA) as the derivatizing agent. TFAA is a highly reactive acylation reagent that readily forms stable, volatile trifluoroacetyl derivatives with primary amines.[9] The fluorine atoms also enhance detectability.[10] This process replaces the active hydrogens on the amine groups, improving chromatographic peak shape and preventing column interactions.[7]
Step-by-Step GC-MS Methodology:
-
Reagent and Standard Preparation:
-
Derivatization Agent: Trifluoroacetic Anhydride (TFAA).
-
Solvent: Anhydrous ethyl acetate.
-
Reference Standard Stock (1 mg/mL): Accurately weigh ~25 mg of the certified diamine reference standard into a 25 mL volumetric flask and dissolve in anhydrous ethyl acetate.
-
Working Standard (100 µg/mL): Dilute the stock solution with anhydrous ethyl acetate.
-
-
Sample Preparation and Derivatization:
-
Accurately weigh ~25 mg of the diamine test sample into a 25 mL volumetric flask and dissolve in anhydrous ethyl acetate. Dilute to a working concentration of 100 µg/mL.
-
In separate GC vials, place 500 µL of the working standard and 500 µL of the sample solution.
-
Carefully add 250 µL of TFAA to each vial.[10]
-
Immediately cap the vials tightly.
-
Heat at 70°C for 30 minutes in a heating block.[10]
-
Allow the vials to cool completely to room temperature before analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injection: 1 µL, Split mode (e.g., 20:1).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis:
-
Integrate all peaks in the Total Ion Chromatogram (TIC).
-
Confirm the identity of the main peak by comparing its mass spectrum to the derivatized reference standard.
-
Calculate the purity using the area percent method from the TIC.
-
The Cross-Validation Workflow: A System for Trust
The objective of cross-validation is to demonstrate that two distinct analytical procedures are suitable for their intended purpose and yield comparable results.[11][12] This process is essential when data from different methods or laboratories will be compared.[13][14]
Step-by-Step Cross-Validation Protocol:
-
Sample Selection: Choose one representative batch of the diamine raw material.
-
Sample Splitting: Homogenize the batch and divide it into at least two separate samples. Designate one for HPLC analysis and one for GC-MS analysis.
-
Replicate Preparations: From each split sample, prepare a minimum of three independent sample preparations (n=3) following the respective protocols outlined above.
-
Analysis: Analyze each of the prepared solutions using its designated method (HPLC or GC-MS).
-
Data Comparison: Collate the final purity results from both techniques.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, structured table to facilitate direct comparison.
Table 1: Comparative Purity Analysis of Diamine Batch XYZ-001
| Preparation | HPLC Purity (% Area) | GC-MS Purity (% Area) |
| 1 | 99.65 | 99.71 |
| 2 | 99.70 | 99.68 |
| 3 | 99.68 | 99.75 |
| Average | 99.68 | 99.71 |
| Std. Dev. | 0.025 | 0.035 |
| % Difference | \multicolumn{2}{c | }{0.03% } |
Calculation: % Difference = [ |(Avg HPLC - Avg GCMS)| / ((Avg HPLC + Avg GCMS)/2) ] * 100
Interpreting the Results
The primary goal is to demonstrate concordance between the two methods. While specific acceptance criteria may vary by company and development stage, a relative difference of less than 2% between the average purity values is generally considered a strong indicator of agreement.
If a significant discrepancy is observed, it does not necessarily invalidate one method. Instead, it triggers an investigation. Potential causes could include:
-
An impurity that is non-volatile and only detectable by HPLC.
-
A volatile impurity that is only detectable by GC-MS.
-
An impurity that co-elutes with the main peak in one system but is resolved in the other.
-
Degradation of the sample during one of the derivatization or analysis steps.
In such cases, the specificity of each method must be re-evaluated, potentially using techniques like peak purity analysis by PDA for HPLC or examining extracted ion chromatograms in GC-MS to uncover hidden impurities.[11]
Conclusion
The cross-validation of HPLC and GC-MS results is a powerful strategy that embodies the principles of scientific rigor in pharmaceutical analysis. It moves beyond simply generating a number to creating a scientifically sound and defensible data package. By leveraging two orthogonal techniques, researchers and drug developers can gain a comprehensive understanding of their material's purity profile, mitigate risks associated with undetected impurities, and build a foundation of trust in their analytical data that satisfies both internal quality standards and stringent regulatory expectations.[1] This approach is not just good practice; it is an essential component of ensuring the safety and quality of the final pharmaceutical product.
References
-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][12]
-
Alphalyse. (2025). Orthogonal method in pharmaceutical product analysis. [Link][1]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][11]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][15]
-
IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. [Link][7]
-
MDPI. (2023). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link][3]
-
Chromatography Online. (2011). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link][2]
-
IntechOpen. (2018). Derivatization Methods in GC and GC/MS. [Link][8]
-
Bioanalysis Zone. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link][13]
-
ResearchGate. (n.d.). Development and validation of a HPLC method for determination of residual ethylenediamine in drug substances. [Link][5]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][14]
Sources
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. weber.hu [weber.hu]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Comparative Guide: Synthesis of N-Arylbenzene-1,2-diamine
Executive Summary
The N-arylbenzene-1,2-diamine scaffold is a critical precursor in the synthesis of benzimidazoles, phenazines, and various pharmaceutical intermediates. Its synthesis presents a classic chemoselectivity challenge: differentiating between two nucleophilic amine sites (in direct coupling) or managing multi-step sequences (in substitution-reduction strategies).
This guide objectively compares the three dominant synthetic methodologies:
-
The Classical Stepwise Route (
+ Reduction): Highest regioselectivity; ideal for scale-up. -
Transition-Metal Catalyzed Cross-Coupling (Buchwald-Hartwig/Ullmann): Most convergent; ideal for diverse library synthesis.
-
Emerging Photochemical Methods: Transition-metal-free; ideal for "green" chemistry applications.
Part 1: Comparative Analysis of Methodologies
The Classical Stepwise Route ( + Reduction)
This method constructs the C-N bond before the second amino group is generated. It involves the nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene with an aniline, followed by the reduction of the nitro group.
-
Mechanism: Addition-Elimination (
) followed by Nitro Reduction. -
Causality: The presence of the electron-withdrawing nitro group ortho to the leaving group (F or Cl) activates the benzene ring for nucleophilic attack by the aniline. The second amine is latent (as
) during the coupling, preventing over-arylation. -
Pros: Guaranteed mono-selectivity; uses inexpensive reagents; scalable.
-
Cons: Two distinct steps; lower atom economy (due to reduction byproducts).
Transition-Metal Catalyzed Cross-Coupling
Direct arylation of o-phenylenediamine using Palladium (Buchwald-Hartwig) or Copper (Ullmann-type) catalysts.
-
Mechanism: Oxidative addition of aryl halide to Metal(0/I), amine coordination, and reductive elimination.[1][2][3]
-
Causality: The reaction relies on the catalyst's ability to activate the aryl halide bond. Selectivity (mono- vs. bis-arylation) is controlled by steric bulk of the ligand and stoichiometry.
-
Pros: Single-step convergent synthesis; access to complex aryl partners.
-
Cons: Risk of bis-arylation (formation of N,N'-diaryl products); catalyst cost; potential for catalyst poisoning by the chelating diamine product.
Emerging Photochemical Methods
Recent advances utilize the photo-irradiation of azobenzenes in acidic media to trigger rearrangement and reduction.
-
Mechanism: Photochemical reduction and o-semidine rearrangement.
-
Cons: Limited substrate scope (requires symmetrical or specific azobenzenes); specialized equipment (UV reactors).
Summary of Performance Metrics
| Feature | Method A: | Method B: Cu-Catalyzed (Ullmann) | Method C: Pd-Catalyzed (Buchwald) |
| Step Count | 2 Steps | 1 Step | 1 Step |
| Mono-Selectivity | Excellent (>99%) | Moderate to Good | Ligand Dependent |
| Substrate Scope | Broad (Anilines) | Broad (Aryl Iodides) | Very Broad (Ar-Cl/Br/I/OTf) |
| Atom Economy | Low (Reductant waste) | High | High |
| Cost | Low | Low/Medium | High (Pd + Ligands) |
| Scalability | High (Kg scale) | Medium | Low/Medium (Pharma discovery) |
Part 2: Decision Framework & Visualization
The following decision tree assists in selecting the optimal synthetic route based on available starting materials and project constraints.
Figure 1: Strategic decision tree for selecting the synthesis route based on substrate availability and halide type.
Part 3: Detailed Experimental Protocols
Protocol 1: The "Reliable Workhorse" ( + Reduction)
Best for: Large-scale preparation where 100% mono-arylation is required.
Step 1:
Coupling
-
Reagents: 1-Fluoro-2-nitrobenzene (1.0 equiv), Substituted Aniline (1.1 equiv),
(1.5 equiv). -
Solvent: DMF or DMSO (0.5 M concentration).
-
Procedure:
-
Charge a round-bottom flask with 1-fluoro-2-nitrobenzene, aniline, and
in DMF. -
Heat to 80–100 °C under
atmosphere for 4–12 hours. Monitor by TLC/LCMS. -
Workup: Pour into ice water. The product (N-aryl-2-nitroaniline) typically precipitates as a yellow/orange solid. Filter, wash with water, and dry. Recrystallize from Ethanol if necessary.
-
Validation: The appearance of a deep yellow/orange color indicates the formation of the nitroaniline chromophore.
-
Step 2: Nitro Reduction (Fe/Acetic Acid Method)
Note: Catalytic hydrogenation (
-
Reagents: N-Aryl-2-nitroaniline (1.0 equiv), Iron powder (5.0 equiv), Glacial Acetic Acid (solvent/reagent).
-
Procedure:
-
Suspend the nitroaniline in EtOH/AcOH (3:1 ratio).
-
Add Iron powder portion-wise at 60 °C (Exothermic!).
-
Reflux for 1–2 hours until the yellow color disappears (or turns to a dark sludge).
-
Workup: Filter hot through Celite to remove iron residues. Neutralize filtrate with
. Extract with Ethyl Acetate. -
Yield: Typically 85–95% over two steps.
-
Protocol 2: The "Direct" Cu-Catalyzed Route (Kwong-Buchwald)
Best for: Rapid synthesis from Aryl Iodides without expensive Pd ligands. Source: Org. Lett. 2002, 4, 4, 581–584.[4][5]
-
Reagents: o-Phenylenediamine (1.2–1.5 equiv), Aryl Iodide (1.0 equiv), CuI (5 mol%), Ethylene Glycol (2.0 equiv),
(2.0 equiv). -
Solvent: Isopropanol (IPA).
-
Procedure:
-
Catalyst System: The use of ethylene glycol as a ligand is critical. It forms a soluble Cu-diol complex that accelerates the reaction at milder temperatures (80 °C) compared to traditional Ullmann conditions (>150 °C).
-
Combine all reagents in a screw-cap vial. The order of addition is not critical, but adding the diamine last prevents early catalyst sequestration.
-
Heat at 80 °C under an air atmosphere (or Argon for better reproducibility) for 12–24 hours.
-
Workup: Dilute with water and diethyl ether. The excess o-phenylenediamine is water-soluble and can be washed away.
-
Purification: Column chromatography is usually required to separate the mono-arylated product from trace bis-arylated byproducts.
-
Part 4: Mechanistic Insight (Graphviz)
Understanding the catalytic cycle helps in troubleshooting low yields in Method B.
Figure 2: Simplified catalytic cycle for Metal-catalyzed amination. Note the "Poisoning" pathway: o-phenylenediamine can act as a bidentate ligand, deactivating the metal center. This is why using excess diamine or specific bidentate ligands (like BINAP or ethylene glycol for Cu) is crucial to maintain the active cycle.
References
-
Kwong, F. Y., Klapars, A., & Buchwald, S. L. (2002).[4][5] Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere.[4][5][6] Organic Letters. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link
-
Ho, J., et al. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes. RSC Advances. Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews. Link
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere [organic-chemistry.org]
- 5. Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Proper Disposal Procedures: 6-Chloro-1-N-ethylbenzene-1,2-diamine
[1]
Executive Summary: Immediate Action Plan
Do NOT dispose of this chemical down the drain or in general trash.
6-Chloro-1-N-ethylbenzene-1,2-diamine is a halogenated aromatic amine.[1] Its disposal requires strict adherence to Halogenated Organic Waste protocols to prevent environmental contamination and the formation of toxic byproducts (e.g., dioxins) during thermal destruction.[1]
| Parameter | Critical Action |
| Primary Hazard | Skin Sensitizer, Aquatic Toxicity, Potential Organ Toxicity.[1] |
| Waste Stream | High-BTU Halogenated Organic Waste (Incineration required). |
| Incompatibilities | Strong Oxidizers (Fire/Explosion), Acids (Exothermic salt formation), Aldehydes (Imine formation).[1] |
| Container | HDPE or Glass (Amber). Avoid metal if moisture is present (corrosion risk). |
| Spill Cleanup | Absorb with vermiculite/sand. Do NOT use bleach (generates chloramines). |
Chemical Profile & Hazard Logic
To handle waste effectively, one must understand the "Why" behind the protocol.[1] This compound features a benzene ring substituted with a chlorine atom and two nitrogen groups (one primary amine, one secondary ethyl-amine).[1]
-
The Halogen Factor (Chlorine): The presence of the chlorine atom at the 6-position mandates that this waste be segregated from non-halogenated solvents. When incinerated incorrectly, chlorinated aromatics can act as precursors to polychlorinated dibenzodioxins (PCDDs).[1] Therefore, it must go to a facility equipped with specific flue-gas scrubbing capabilities [1].[1]
-
The Diamine Functionality: 1,2-diamines (ortho-diamines) are highly reactive.[1] They are prone to oxidation and can chelate metals. In a waste drum, they can react with ketones or aldehydes to form benzimidazoles or imines, potentially releasing heat or changing the physical state of the waste (sludge formation) [2].[1]
GHS Classification (Conservative Approach):
-
H317: May cause an allergic skin reaction.[2]
-
H412: Harmful to aquatic life with long-lasting effects.
-
H302/H312: Harmful if swallowed or in contact with skin.
Pre-Disposal: Segregation & Stabilization
The most common failure point in chemical disposal is improper mixing at the bench.
A. Segregation Rules
-
Strict Separation: Isolate from Oxidizing Agents (e.g., Nitric Acid, Peroxides).[1] Aromatic amines are easily oxidized; mixing them with strong oxidizers in a closed waste container can lead to pressure buildup or auto-ignition.
-
Acid Management: While amines are basic, do not indiscriminately dump them into "Acid Waste" containers.[1] The neutralization reaction is exothermic. If the amine is in an organic solvent, mixing it with an aqueous acid waste stream can create a biphasic mixture that complicates incineration.[1]
-
Halogenated vs. Non-Halogenated: This is the critical regulatory split.
-
Correct: Pour into the "Halogenated Solvent/Organic" carboy.
-
Incorrect: Pouring into "Non-Halogenated" (e.g., Acetone/Methanol only) containers.[1] This misclassification can result in heavy fines from waste vendors who test for Total Organic Halogens (TOX).
-
B. Container Selection
-
Material: High-Density Polyethylene (HDPE) is preferred. Glass is acceptable but poses a breakage risk.
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
Operational Disposal Protocol (Step-by-Step)
Phase 1: Waste Generation & Collection
-
Quenching (Reaction Mixtures): If the amine is part of a reaction mixture, ensure all reactive reagents (e.g., acid chlorides, hydrides) are fully quenched before transfer to the waste container.[1]
-
Solvent Dilution: If the substance is a solid residue, dissolve it in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Ethanol) to facilitate transfer.[1] Note: Solid waste requires a separate "Solid Hazardous Waste" stream if not dissolved.[1]
Phase 2: Labeling & Coding
-
Label Content:
-
Chemical Name: Write out "6-Chloro-1-N-ethylbenzene-1,2-diamine" fully. Do not use abbreviations or structural formulas alone.
-
Constituents: List the solvent % (e.g., "95% Dichloromethane, 5% Amine").
-
Hazard Checkbox: Check "Toxic" and "Irritant."
-
-
RCRA Coding (USA Specific):
-
This specific chemical is not P-listed or U-listed by name.
-
Determination: It is a "Characteristic" or "Process" waste.
-
Recommended Codes:
-
Phase 3: Storage & Pickup
-
Secondary Containment: Store the waste container in a secondary tray to catch drips.
-
Cap Tightness: Ensure the cap is closed tightly when not actively adding waste (EPA Closed Container Rule).
-
Timeline: Move to the central accumulation area within 3 days of filling the container.
Decision Logic Visualization
The following diagram illustrates the decision-making process for disposing of 6-chloro-1-N-ethylbenzene-1,2-diamine.
Caption: Workflow determining the correct waste stream selection. Note that the presence of the chlorine atom on the amine typically necessitates the "Halogenated" waste stream regardless of the solvent used.
Emergency Spill Response
Immediate Action:
-
Evacuate & Ventilate: If the spill is >100mL or outside a fume hood, evacuate the area.
-
PPE: Wear Nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1]
Cleanup Protocol:
-
Containment: Surround the spill with absorbent pillows or vermiculite.
-
Neutralization (Do NOT use Bleach):
-
Surface Decontamination: After removing the bulk material, wipe the surface with a dilute soap/water solution, followed by an ethanol wipe.[1]
-
Disposal of Debris: Place all contaminated absorbents and gloves into a Solid Hazardous Waste bag. Label as "Debris contaminated with Halogenated Aromatic Amine."
References
-
United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Combustion: The Control of Dioxins. Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] Chapter 6: Working with Chemicals.[4] National Academies Press. Retrieved from [Link]
-
Code of Federal Regulations (CFR). (2023). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[3][5][6][7] Retrieved from [Link][1]
A Comprehensive Guide to the Safe Handling of 6-chloro-1-N-ethylbenzene-1,2-diamine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-chloro-1-N-ethylbenzene-1,2-diamine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar chemicals, including chlorinated aromatic compounds and primary aromatic amines, to establish a robust framework for safe laboratory practices. The principle of precaution is paramount; therefore, the highest level of protection is recommended.
Understanding the Hazard: A Profile of a Chlorinated Aromatic Amine
-
Chlorinated Aromatic Compounds: This class of chemicals is known for its potential toxicity and environmental persistence. Many act as agonists of the Aryl Hydrocarbon Receptor (AhR), which can lead to downstream cellular damage.[1]
-
Primary Aromatic Amines (PAAs): PAAs are a well-documented class of compounds with many members classified as carcinogens or mutagens.[2][3] They can pose significant risks to human health and the aquatic environment.[2][3]
-
Ethylenediamine Moiety: Chemicals containing ethylenediamine can be corrosive, causing severe skin burns and eye damage, and may also act as sensitizers, leading to allergic skin reactions or respiratory issues.[4][5]
Given these characteristics, it is prudent to treat 6-chloro-1-N-ethylbenzene-1,2-diamine as a substance with the potential for high toxicity, corrosivity, and environmental hazard.
Your First Line of Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of appropriate PPE is the final and most personal line of defense in the hierarchy of controls.[6]
Table 1: Recommended Personal Protective Equipment for Handling 6-chloro-1-N-ethylbenzene-1,2-diamine
| Task | Minimum PPE Requirement |
| Weighing and Aliquoting (Solid) | Full-face respirator with P100 (or equivalent) cartridges, chemical-resistant outer and inner gloves, disposable lab coat or coveralls, chemical splash goggles. |
| Dissolving and Solution Handling | Chemical fume hood, full-face respirator with organic vapor cartridges, chemical-resistant outer and inner gloves, chemical-resistant apron over a lab coat, chemical splash goggles. |
| Reaction Setup and Monitoring | Chemical fume hood, full-face respirator with organic vapor cartridges, chemical-resistant outer and inner gloves, chemical-resistant apron over a lab coat, chemical splash goggles, face shield. |
| Work-up and Purification | Chemical fume hood, full-face respirator with organic vapor/acid gas cartridges, chemical-resistant outer and inner gloves, chemical-resistant apron over a lab coat, chemical splash goggles, face shield. |
| Waste Disposal | Chemical fume hood, full-face respirator with organic vapor cartridges, heavy-duty chemical-resistant gloves, chemical-resistant apron or coveralls, chemical splash goggles, face shield. |
Key PPE Considerations:
-
Hand Protection: Double gloving is strongly recommended.[7] An inner nitrile glove should be worn, with a thicker, chemical-resistant outer glove (e.g., butyl rubber or Viton®) selected based on the solvents being used.[1] Regularly inspect gloves for any signs of degradation or permeation and change them frequently, especially after direct contact with the chemical.[8]
-
Eye and Face Protection: At a minimum, chemical splash goggles that meet the ANSI Z87.1 standard are required.[8] For tasks with a higher splash risk, a face shield worn over safety goggles is essential.[8][9]
-
Body Protection: A flame-resistant lab coat worn over long-sleeved clothing is a baseline requirement.[8] For larger quantities or tasks with a significant splash potential, a chemical-resistant apron or disposable coveralls should be worn.[1][6]
-
Respiratory Protection: All work with 6-chloro-1-N-ethylbenzene-1,2-diamine must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If there is any potential for airborne particulates or vapors to escape the primary containment, a respirator is required.[8] A comprehensive respiratory protection program, including fit testing and cartridge change-out schedules, is necessary.[9]
Operational Plan: From Receipt to Reaction
A meticulous, step-by-step approach to handling this compound is critical to ensuring a safe experimental workflow.
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of 6-chloro-1-N-ethylbenzene-1,2-diamine.
Procedural Steps:
-
Preparation:
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Ensure all necessary PPE is readily available and has been inspected for integrity.[8]
-
Don all required PPE before entering the designated handling area.
-
-
Handling:
-
When weighing the solid, use a balance inside the fume hood or a vented balance enclosure.
-
Handle the compound with non-sparking tools.[10]
-
Add the solid to the solvent slowly to control any potential exothermic reactions.
-
-
Reaction:
-
Conduct all reactions in a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon) if the compound is air or moisture sensitive.[4]
-
Ensure the reaction setup is secure and that any potential pressure build-up can be safely vented.
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical component of laboratory safety and environmental stewardship. All waste containing chlorinated aromatic compounds should be treated as hazardous waste.[1]
Waste Management Protocol
Caption: A workflow for the proper segregation and disposal of waste generated from handling 6-chloro-1-N-ethylbenzene-1,2-diamine.
Disposal Steps:
-
Segregation:
-
Solid Waste: All contaminated solid materials, including gloves, weigh paper, and absorbent pads, must be placed in a designated, labeled hazardous waste container.[1]
-
Liquid Waste: Unused reagents, reaction mixtures, and solvent rinses must be collected in a sealed, properly labeled hazardous waste container. Do not mix incompatible waste streams.
-
Sharps: Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container.
-
-
Decontamination:
-
All glassware and equipment that has come into contact with the compound must be decontaminated. A triple rinse with a suitable solvent, followed by washing with soap and water, is a recommended practice. The solvent rinses must be collected as hazardous waste.
-
Decontaminate the work area in the fume hood after each use.
-
-
Storage and Disposal:
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[1][5] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4][5] Rinse the mouth with water and seek immediate medical attention.[4]
-
Spill: Evacuate the area and alert others. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[11] Collect the absorbed material into a sealed, labeled hazardous waste container.[11] Decontaminate the spill area thoroughly.[1]
By adhering to these stringent safety protocols, you can mitigate the risks associated with handling 6-chloro-1-N-ethylbenzene-1,2-diamine and ensure a safe and productive research environment.
References
- Chemical Safety: Personal Protective Equipment. (n.d.).
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. (n.d.). Benchchem.
- Personal Protective Equipment (PPE). (2026, February 4). CHEMM.
- Ethylenediamine Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
- Ethylenediamine Safety Data Sheet. (2015, June 19). Fisher Scientific.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
- Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
- Ethylbenzene Safety Data Sheet. (n.d.). Bio-Rad.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
- Hazardous Substance Fact Sheet: Ethyl Benzene. (n.d.). NJ.gov.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. pppmag.com [pppmag.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. americanchemistry.com [americanchemistry.com]
- 10. nj.gov [nj.gov]
- 11. bio.vu.nl [bio.vu.nl]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
